molecular formula C4H3NO2S B082198 Thiazole-2-carboxylic acid CAS No. 14190-59-1

Thiazole-2-carboxylic acid

Cat. No.: B082198
CAS No.: 14190-59-1
M. Wt: 129.14 g/mol
InChI Key: IJVLVRYLIMQVDD-UHFFFAOYSA-N
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Description

Thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H3NO2S and its molecular weight is 129.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLVRYLIMQVDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376402
Record name Thiazole-2-carboxylic acid
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Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14190-59-1
Record name Thiazole-2-carboxylic acid
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Record name 1,3-Thiazole-2-carboxylic acid
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Foundational & Exploratory

Thiazole-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14190-59-1

This technical guide provides an in-depth overview of Thiazole-2-carboxylic acid, a pivotal heterocyclic compound in organic synthesis and drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, experimental protocols for its synthesis, and its significant roles in various biological pathways.

Core Properties and Data

This compound, with the CAS number 14190-59-1, is a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below, offering a clear comparison of its key characteristics.

PropertyValueReference(s)
CAS Number 14190-59-1[2][3]
Molecular Formula C₄H₃NO₂S[2][3][4]
Molecular Weight 129.14 g/mol [2][4][5]
Melting Point 91.6-118 °C[3][6]
Boiling Point (Predicted) 310.6 ± 25.0 °C[6]
Appearance White to off-white to light yellow to beige powder or crystals[1][2][4]
Solubility Slightly soluble in water[6][7]
Storage Temperature 2-8 °C or -20°C[2][3][8]

Synthesis of this compound

A general and accessible method for the synthesis of this compound involves the hydrolysis of its corresponding ethyl ester.[4][9] This procedure is a foundational technique for obtaining the carboxylic acid derivative for further use in research and development.

Experimental Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate

Objective: To synthesize this compound via the hydrolysis of ethyl 2-thiazolecarboxylate.

Materials:

  • Ethyl 2-thiazolecarboxylate

  • 2N aqueous Potassium Hydroxide (KOH) solution

  • Ethanol

  • 2N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl 2-thiazolecarboxylate in ethanol.

  • Add a 5-fold molar excess of 2N aqueous KOH solution to the ethanolic solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After 2 hours, acidify the mixture by adding an equivalent amount of 2N HCl.

  • Allow the acidified mixture to stand overnight.

  • Collect the precipitated needle-like crystals of this compound by filtration.

Expected Outcome: The procedure yields this compound as a crystalline solid.

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities. The thiazole nucleus is a key structural component in numerous pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12][13]

Anti-inflammatory Activity: Inhibition of COX-2 and 5-LOX

Thiazole derivatives have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. By inhibiting these enzymes, they effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibits Thiazole_Derivative->LOX5 Inhibits

Caption: Dual Inhibition of COX-2 and 5-LOX by Thiazole Derivatives.

Antimicrobial Mechanism: Targeting Bacterial Enzymes

The antimicrobial efficacy of certain thiazole-containing compounds stems from their ability to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.

antimicrobial_pathway Thiazole_Derivative Thiazole Derivative DNA_Gyrase DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Thiazole_Derivative->Topo_IV Inhibits DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV.

Anticancer Potential: Targeting Key Signaling Pathways

The development of thiazole derivatives as anticancer agents is a burgeoning area of research. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, including receptor tyrosine kinases like VEGFR-2 and c-Met, as well as enzymes like topoisomerase II.

anticancer_pathway Thiazole_Derivative Thiazole Derivative VEGFR2 VEGFR-2 Thiazole_Derivative->VEGFR2 Inhibits cMet c-Met Kinase Thiazole_Derivative->cMet Inhibits Topo_II Topoisomerase II Thiazole_Derivative->Topo_II Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival cMet->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Multi-target Inhibition by Anticancer Thiazole Derivatives.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide array of compounds.[2][6][9] Its applications span across several key industrial and research sectors:

  • Pharmaceuticals: It serves as a crucial starting material for the synthesis of various biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][10][11][12][13] The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[10][13]

  • Agrochemicals: This compound is utilized in the development of novel pesticides and herbicides.[2][6][9]

  • Dyestuff: It is an important intermediate in the synthesis of various dyes.[2][6][9]

  • Organic Synthesis: As a versatile building block, it is widely used in the construction of more complex heterocyclic systems.[2][6][9]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its presence in a multitude of biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and biological roles, serving as a valuable resource for researchers dedicated to advancing the fields of chemistry and medicine. The continued exploration of this and related thiazole derivatives holds great promise for the discovery of novel therapeutics.

References

Spectroscopic Profile of Thiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to aid researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~8.3 - 8.5Doublet~2.0 - 3.0
H5~7.9 - 8.1Doublet~2.0 - 3.0
COOH> 10Singlet (broad)-

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
C2~160 - 165
C4~145 - 150
C5~125 - 130
COOH~165 - 170

Note: The chemical shifts are referenced to TMS. The signal for the carboxylic acid carbon (COOH) may be broad.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of thiazole compounds is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational frequencies of the carboxylic acid group and the thiazole ring.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound [1]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
1690-1720StrongC=O stretch (carboxylic acid)
~1550MediumC=N stretch (thiazole ring)
~1420MediumIn-plane O-H bend
~1300MediumC-O stretch
~920Broad, MediumOut-of-plane O-H bend
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

Mass Spectrometry Data

For this compound (Molecular Weight: 129.14 g/mol ), the following fragmentation pattern is expected under electron ionization (EI) conditions:

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule is expected at m/z = 129.

  • Key Fragmentation Pathways:

    • Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) is a common fragmentation for carboxylic acids. This would result in a fragment ion corresponding to the thiazole ring at m/z = 84 or 85.

    • Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, similar to that of unsubstituted thiazole, leading to smaller fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

m/zPredicted Fragment
129[M]⁺˙ (Molecular Ion)
85[M - CO₂]⁺˙
84[M - COOH]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis This compound Sample IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group Identification (COOH, Thiazole Ring) IR->IR_Data NMR_Data Structural Elucidation (Proton & Carbon Environment) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (m/z 129, Decarboxylation) MS->MS_Data Structure Verified Structure of This compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a vital heterocyclic compound that serves as a fundamental building block in medicinal and synthetic chemistry.[1][2] Its structural motif is present in numerous biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in its application and development.

Core Synthetic Methodologies

The synthesis of this compound can be achieved through several key pathways. The most prominent methods include the hydrolysis of a precursor ester, the classic Hantzsch thiazole synthesis to construct the ring, and a modern approach involving organometallic intermediates.

Hydrolysis of Ethyl Thiazole-2-carboxylate

One of the most direct methods for preparing this compound is the hydrolysis of its corresponding ethyl ester, ethyl thiazole-2-carboxylate.[2][3] This reaction is typically performed under basic conditions, followed by acidification to yield the final product.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and high-yielding method for forming the thiazole ring itself.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4][6] While this method typically produces substituted thiazoles, it is a foundational reaction for creating the core thiazole heterocycle. For the synthesis of the parent thiazole ring system, specific starting materials would be required.

Synthesis via Halogen-Metal Exchange

A convenient and more recent approach involves the use of organometallic intermediates. Specifically, 2-bromothiazole can be converted into this compound through a halogen-metal exchange reaction followed by carboxylation.[7] This method utilizes an organolithium reagent to form a thiazolyllithium compound, which then reacts with carbon dioxide.[7]

Quantitative Data for Synthetic Routes

The efficiency of each synthetic method can be evaluated based on reaction conditions and yields. The following table summarizes key quantitative data for the primary routes to this compound and its precursors.

MethodStarting Material(s)Reagents & SolventsTemperatureTimeYieldReference
Ester Hydrolysis Ethyl thiazole-2-carboxylate2N KOH (aq), Ethanol; 2N HClRoom Temperature2 hrs25%[3]
Hantzsch Synthesis (Example) 2-Bromoacetophenone, ThioureaMethanol100°C30 minHigh[4]
Halogen-Metal Exchange 2-Bromothiazolen-Butyllithium, CO2-70°C to -65°C0.5 hHigh[7][8]
One-Pot Synthesis of Precursor (Ester) Ethyl acetoacetate, N-bromosuccinimide, ThioureaWater, THF80°C2 hrsLow[9]

Reaction Mechanisms and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 S-Alkylation Product R1->I1 S-Alkylation R2 Thioamide R2->I1 I2 Cyclic Intermediate (Hydroxythiazoline) I1->I2 Intramolecular Cyclization P1 Thiazole I2->P1 Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Ester Hydrolysis Reaction Mechanism

The base-catalyzed hydrolysis of ethyl thiazole-2-carboxylate involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate anion.

Hydrolysis_Mechanism Ester Ethyl Thiazole-2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack OH OH⁻ OH->Intermediate Carboxylate Thiazole-2-carboxylate Anion Intermediate->Carboxylate Elimination of Ethoxide Acid This compound Carboxylate->Acid Protonation H H₃O⁺ H->Acid

Caption: Base-catalyzed hydrolysis of an ester.

Synthesis via Halogen-Metal Exchange Mechanism

This pathway involves the deprotonation of 2-bromothiazole by an organolithium reagent to form a highly reactive thiazolyllithium species, which subsequently acts as a nucleophile towards carbon dioxide.

Organometallic_Mechanism Start 2-Bromothiazole Lithium_Intermediate Thiazolyl-2-lithium Start->Lithium_Intermediate Halogen-Metal Exchange BuLi n-Butyllithium BuLi->Lithium_Intermediate Lithium_Salt Lithium Thiazole-2-carboxylate Lithium_Intermediate->Lithium_Salt Carboxylation CO2 Carbon Dioxide (CO₂) CO2->Lithium_Salt Final_Product This compound Lithium_Salt->Final_Product Protonation Workup Acidic Workup (H₃O⁺) Workup->Final_Product

Caption: Synthesis via Halogen-Metal Exchange.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for laboratory synthesis.

Protocol 1: Synthesis of this compound from Ethyl 2-Thiazolecarboxylate[3]
  • Dissolution: Dissolve ethyl 2-thiazolecarboxylate (1.355 mmol, 213 mg) in ethanol (3 mL).

  • Hydrolysis: Add a 2N aqueous potassium hydroxide (KOH) solution (3.5 mL, 5 eq.) to the ethanol solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.

  • Acidification: Acidify the mixture by adding 2N hydrochloric acid (HCl) (3.5 mL).

  • Crystallization: Allow the acidified mixture to stand overnight. Needle-like crystals will precipitate.

  • Isolation: Collect the precipitated crystals by filtration to yield this compound (43.3 mg, 25% yield).

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis (Example: 2-amino-4-phenylthiazole)[4]
  • Combine Reagents: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add Solvent: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling: Remove the reaction from heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction contents into a beaker containing 5% sodium carbonate (Na₂CO₃) solution (20 mL) and swirl to mix.

  • Isolation: Filter the resulting mixture through a Buchner funnel.

  • Washing and Drying: Rinse the collected solid with water and allow it to air dry to obtain the thiazole product.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Workflow Start Select Synthetic Route (Hydrolysis, Hantzsch, etc.) Reaction Perform Chemical Reaction (Monitor with TLC) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR, Melting Point) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General laboratory workflow for synthesis.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of thiazole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and materials science. Thiazole-based molecules are integral to numerous pharmaceuticals, and understanding their three-dimensional structure is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the typical workflow involved in such studies.

Core Crystallographic Data of a Representative Derivative

The solid-state architecture of this compound derivatives is dictated by a delicate interplay of covalent bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] A prime example is the silver(I) complex, (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I), which has been structurally characterized by single-crystal X-ray diffraction.[1][2]

The crystallographic data for this complex reveals a linear coordination of the silver(I) ion with the nitrogen atoms of two thiazole ligands.[1][2] This arrangement is further stabilized by hydrogen bonding between the carboxylate and carboxylic acid moieties of adjacent complexes, forming a tape-like structure.[1][2] These tapes are then assembled into a three-dimensional supramolecular architecture through further intermolecular interactions.[1][2]

Below is a summary of the key crystallographic data for this silver(I) complex.

ParameterValueReference
Chemical Formula C₈H₅AgN₂O₄S₂[2]
Crystal System Monoclinic[1]
Space Group P2₁/c[1]
Ag—N Bond Length 2.1463 (14) Å[1]
Ag···O Interaction 2.8401 (13) Å[1][2]

Note: Further details on unit cell dimensions (a, b, c, α, β, γ) and atomic coordinates are typically found in the full crystallographic information file (CIF), which can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the deposition number CCDC 1888609.

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of this compound derivatives involves a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of derivatives can vary widely depending on the desired final compound. For the aforementioned silver(I) complex, the protocol is as follows:

  • Reagent Preparation : Equimolar amounts of silver nitrate (AgNO₃) and 1,3-thiazole-2-carboxylic acid are dissolved in deionized water in a small vial.[1]

  • Crystallization : The vial is left undisturbed at ambient temperature.[1]

  • Crystal Growth : Over a period of several days, colorless, block-shaped crystals suitable for X-ray diffraction are formed.[1]

  • Isolation : The crystals are then isolated from the solution for data collection.[1]

For other derivatives, synthesis may involve multi-step organic reactions to modify the thiazole ring or the carboxylic acid group.[3] The purification of the final product is often achieved through techniques like recrystallization or chromatography.

X-ray Diffraction and Structure Refinement

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

  • Data Collection : A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution : The diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

  • Structure Refinement : The initial structural model is then refined to best fit the experimental data. During refinement, the positions of hydrogen atoms are often geometrically positioned and refined as riding on their parent atoms.[2]

Visualizing the Workflow

The process of determining the crystal structure of a this compound derivative can be summarized in the following workflow:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Deposition synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Crystallographic Data Analysis refinement->data_analysis deposition Deposition to CCDC data_analysis->deposition

Experimental workflow for crystal structure determination.

This in-depth guide provides a foundational understanding of the crystal structure of this compound derivatives. The provided data and protocols serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development, aiding in the design and synthesis of novel compounds with tailored properties. For more detailed structural information, researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC).

References

An In-depth Technical Guide to Thiazole-2-carboxylic Acid: Physicochemical Properties and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboxylic acid, a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen, serves as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its versatile chemical nature allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in key biological signaling pathways.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, characterization, and application in research and development.

General and Physical Properties
PropertyValueReference
Molecular Formula C₄H₃NO₂S[2][3]
Molecular Weight 129.14 g/mol [2][3]
Appearance White to off-white or beige to light yellow solid/powder[4]
Melting Point 91.6-93 °C[4]
Boiling Point (Predicted) 310.6 ± 25.0 °C[4]
pKa (Predicted) 2.95 ± 0.10[4]
Solubility Slightly soluble in water[4]
Storage Conditions -20°C[2][4]
Spectroscopic Data

¹H NMR Spectroscopy: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm.[5][6] The protons on the thiazole ring would likely resonate in the aromatic region, with their exact chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the carboxylic acid group.

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-185 ppm.[5] The carbons of the thiazole ring would also exhibit characteristic shifts in the aromatic region.

Infrared (IR) Spectroscopy: The vibrational spectra of this compound have been investigated.[4] Key characteristic absorptions include:

  • A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[7]

  • A strong C=O stretching band, characteristic of the carboxylic acid carbonyl group, expected between 1760-1690 cm⁻¹.[7]

  • C-N and C-S stretching vibrations associated with the thiazole ring.

Mass Spectrometry: The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[8][9] Fragmentation of the thiazole ring would also contribute to the overall spectrum.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of its corresponding ester, ethyl thiazole-2-carboxylate.[4]

General Procedure:

  • Dissolve ethyl thiazole-2-carboxylate in ethanol.

  • Add an aqueous solution of a strong base, such as 2N potassium hydroxide (KOH), to the solution.

  • Stir the reaction mixture at room temperature for a sufficient period (e.g., 2 hours) to ensure complete hydrolysis.

  • Acidify the reaction mixture with a strong acid, such as 2N hydrochloric acid (HCl), to protonate the carboxylate and precipitate the carboxylic acid.

  • Allow the acidified mixture to stand, preferably overnight, to facilitate complete crystallization.

  • Collect the resulting needle-like crystals of this compound by filtration.

  • Wash the crystals with cold water and dry them thoroughly.

Purification by Recrystallization

Recrystallization is a standard technique to purify the synthesized this compound.[11]

General Protocol:

  • Select a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of organic acids include water, ethanol, or a mixture thereof.

  • Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of pure crystals.

  • Further cooling in an ice bath can maximize the yield of the purified product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Biological Signaling Pathways

Thiazole-containing compounds are known to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.[2][12] The following diagrams illustrate the general mechanisms of these pathways, which can be targeted by derivatives of this compound.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB->IkB Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->IKK_complex Inhibits

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

Caption: The PI3K/Akt/mTOR pathway, crucial in cell growth and survival.

COX2_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->COX2 Inhibits

Caption: The COX-2 pathway, a key player in the inflammatory response.

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of new therapeutic agents. A thorough understanding of its physical and chemical properties is essential for its effective use in synthesis and formulation. The experimental protocols provided offer a starting point for its preparation and purification. Furthermore, the elucidation of how thiazole-based structures can interact with critical biological signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and COX-2, underscores the vast potential of this scaffold in addressing a range of pathological conditions. This guide serves as a valuable technical resource for researchers and professionals dedicated to advancing the fields of chemistry and drug development.

References

The Thiazole Nucleus: A Historical and Technical Guide to its Discovery, Synthesis, and Therapeutic Importance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure is a key component in a vast array of biologically active compounds, from essential vitamins to life-saving pharmaceuticals. This in-depth technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and a visual exploration of their mechanisms of action through key signaling pathways.

A Journey Through Time: The Discovery and History of Thiazole Compounds

The story of thiazole is a compelling narrative of chemical innovation and therapeutic breakthroughs. From its initial synthesis in the late 19th century to its central role in modern drug discovery, the thiazole nucleus has consistently proven to be a privileged scaffold in the development of novel therapeutic agents.

A timeline of key milestones in the discovery and development of thiazole-containing compounds:

  • 1887: German chemist Arthur Hantzsch reports the first synthesis of a thiazole derivative, laying the foundation for thiazole chemistry.[1][2]

  • 1912: Casimir Funk isolates a substance from rice bran, which he calls a "vitamine," later identified as thiamine (Vitamin B1), containing a thiazole ring.

  • 1928: Alexander Fleming discovers penicillin, and the structure, which includes a fused thiazolidine (a reduced thiazole) ring, is later elucidated.[3] This discovery revolutionized the treatment of bacterial infections.

  • Late 1930s: Sulfathiazole, a potent sulfonamide antibiotic containing a thiazole moiety, is developed, becoming a critical tool in combating bacterial infections before the widespread availability of penicillin.[1][4]

  • 1936: Robert Williams and his team synthesize thiamine, confirming its structure.[5]

  • Mid-20th Century to Present: A continuous stream of thiazole-containing drugs are developed, targeting a wide range of diseases including cancer, inflammation, and viral infections.[6][7][8]

Key Synthetic Methodologies: Experimental Protocols

The construction of the thiazole ring has been the subject of extensive research, leading to the development of several powerful synthetic methods. The Hantzsch synthesis remains a fundamental and widely utilized method.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, is a versatile method for the synthesis of thiazole derivatives involving the reaction of an α-haloketone with a thioamide.[1]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Hot plate

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture on a hot plate with stirring at a moderate temperature for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with cold water.

  • Allow the solid product to air dry on a watch glass.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product alpha-Haloketone alpha-Haloketone Mixing_and_Heating Mixing in Solvent (e.g., Ethanol) and Heating alpha-Haloketone->Mixing_and_Heating Thioamide Thioamide Thioamide->Mixing_and_Heating Neutralization Neutralization (e.g., Na2CO3 solution) Mixing_and_Heating->Neutralization Filtration Filtration Neutralization->Filtration Washing Washing with Water Filtration->Washing Thiazole_Derivative Thiazole_Derivative Washing->Thiazole_Derivative

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

Modulation of the Cyclooxygenase (COX) Pathway

The cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the production of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs), including some thiazole derivatives, exert their effects by inhibiting COX enzymes.

COX_Pathway Arachidonic_Acid Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Thiazole_Inhibitor Thiazole-based COX Inhibitor Thiazole_Inhibitor->COX1_COX2

Caption: Mechanism of action of thiazole-based COX inhibitors.

Conclusion

The thiazole core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutic agents. Its rich history, from fundamental synthetic discoveries to its incorporation into essential medicines, underscores its significance. The versatility of its synthesis and the diverse range of biological activities exhibited by its derivatives continue to make it a focal point of research in medicinal chemistry and drug development. This guide has provided a comprehensive overview of the key historical, synthetic, and biological aspects of thiazole compounds, offering a valuable resource for researchers dedicated to advancing the field.

References

Theoretical and Computational Perspectives on Thiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboxylic acid (TCA) is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of pharmacological activities, positioning them as promising candidates for drug development. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and reactive properties of TCA and its analogues, thereby accelerating the design and discovery of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, with a focus on its conformational analysis, vibrational properties, and its relevance in drug design workflows.

Conformational and Structural Analysis

This compound can exist in different spatial arrangements, or conformers, due to the rotation around the C-C single bond connecting the carboxylic acid group to the thiazole ring and the rotation of the hydroxyl group. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in identifying the most stable conformers and characterizing their geometries.

Conformational Isomers

Theoretical calculations have identified four primary conformers of TCA. The most stable conformer, designated as Form I , adopts a trans orientation of the carboxylic acid group with respect to the thiazole ring. In this conformation, an intramolecular hydrogen bond-like interaction occurs between the hydroxyl hydrogen and the nitrogen atom of the thiazole ring, which contributes to its stability.[1][2][3] Form II , the second most stable conformer, differs from Form I by a 180° rotation of the OH group.[1][2][3] The relative energies of these conformers have been calculated using various levels of theory, with the B3LYP functional and the 6-311++G(d,p) basis set providing reliable results.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformers of this compound have been determined through DFT calculations. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Calculated Geometric Parameters for this compound Conformers (B3LYP/6-311++G(d,p))

ParameterBond/AngleConformer I (trans)Conformer II (cis)
Bond Lengths (Å)
N1-C21.3751.374
C2-S31.7251.726
S3-C41.7181.717
C4-C51.3711.372
C5-N11.3191.318
C2-C61.4891.490
C6-O71.2151.214
C6-O81.3551.356
O8-H90.9720.971
Bond Angles (°)
C5-N1-C2110.5110.6
N1-C2-S3115.3115.2
C2-S3-C489.589.6
S3-C4-C5111.9111.8
C4-C5-N1112.8112.8
N1-C2-C6119.8119.7
C2-C6-O7124.5124.6
C2-C6-O8111.8111.7
C6-O8-H9107.9108.0
Dihedral Angles (°)
N1-C2-C6-O7179.90.1
S3-C2-C6-O8179.8-0.2
C2-C6-O8-H90.0180.0

Note: The atom numbering is as follows: N1, C2, S3, C4, C5 form the thiazole ring, with the carboxylic group attached at C2. C6 is the carboxyl carbon, O7 is the carbonyl oxygen, O8 is the hydroxyl oxygen, and H9 is the hydroxyl hydrogen.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of molecules. Computational methods are used to calculate the vibrational frequencies and intensities, which aids in the assignment of experimental spectra.

Calculated Vibrational Frequencies

The harmonic vibrational frequencies for the conformers of this compound have been calculated using DFT. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The vibrational modes associated with the carboxylic acid group are of particular interest as they are sensitive to the conformation and intermolecular interactions.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound Conformer I (B3LYP/6-311++G(d,p))

Mode DescriptionCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
O-H stretch35803437
C-H stretch (ring)3150-31803024-3053
C=O stretch17851714
C-O stretch13501296
O-H bend12201171
Thiazole ring modes800-1500768-1440

Scaling factor of 0.96 used for B3LYP/6-311++G(d,p) calculations.[4]

Application in Drug Discovery

The theoretical and computational understanding of this compound provides a solid foundation for its application in drug discovery. Computational workflows, including virtual screening and molecular docking, are routinely employed to identify and optimize thiazole-based compounds as potential drug candidates.

Computational Drug Discovery Workflow

A typical computational workflow for drug discovery involves several key stages, starting from target identification and culminating in the identification of lead compounds.

Computational_Drug_Discovery_Workflow cluster_Lead_Discovery Lead Discovery cluster_Lead_Opt Lead Optimization Target_ID Target Identification and Validation Virtual_Screening Virtual Screening Target_ID->Virtual_Screening Structure-based HTS High-Throughput Screening Target_ID->HTS Fragment_Screening Fragment-Based Screening Target_ID->Fragment_Screening Lead_Discovery Lead Discovery Lead_Opt Lead Optimization Preclinical Preclinical Development Hit_ID Hit Identification Virtual_Screening->Hit_ID HTS->Hit_ID Fragment_Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Molecular_Docking Molecular Docking SAR->Molecular_Docking MD_Sim Molecular Dynamics Simulations Molecular_Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET ADMET->Preclinical VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Ras Ras PKC->Ras Survival Survival Akt->Survival Proliferation Proliferation Ras->Proliferation Migration Migration FAK->Migration

References

Conformational Landscape of Thiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the conformational preferences of this compound, summarizing key quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are presented to aid in the replication and extension of these findings. Visual representations of the conformational space and analytical workflows are provided to facilitate a deeper understanding of the structure-property relationships of this important molecule.

Introduction

The thiazole ring is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in a variety of non-covalent interactions. The substituent at the 2-position, a carboxylic acid group in this case, introduces rotational flexibility, leading to the existence of different conformers. The relative populations of these conformers can significantly influence the molecule's interaction with biological targets. Understanding the conformational landscape, including the relative energies of stable conformers and the energy barriers for their interconversion, is therefore crucial for rational drug design and development.

This guide focuses on the conformational analysis of monomeric this compound, primarily exploring the rotational isomerism around the C2-C(carboxyl) bond.

Conformational Isomers of this compound

The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the thiazole ring. This leads to two principal planar conformers, designated as Form I (trans) and Form II (cis). The nomenclature refers to the orientation of the carbonyl bond of the carboxylic acid with respect to the sulfur atom of the thiazole ring. An additional level of conformational isomerism exists due to the rotation of the hydroxyl group within the carboxylic acid moiety.

A study utilizing matrix isolation infrared spectroscopy and computational methods identified two main conformers.[1][2][3] Form I, characterized by a trans orientation of the carboxylic group and an intramolecular hydrogen bond between the hydroxyl proton and the thiazole nitrogen, was found to be the most stable.[1][2][3] Conformer II, which differs from Form I by a 180° rotation of the OH group, is higher in energy.[1][2][3]

Quantitative Conformational Data

The relative energies and dihedral angles of the primary conformers of this compound have been determined through computational chemistry. The following tables summarize these key quantitative findings.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kJ/mol)Dihedral Angle (N=C-C=O)Dihedral Angle (O=C-O-H)
Form I trans O=C-C=S, trans C-O-H0.00180°180°
Form II trans O=C-C=S, cis C-O-H7.9 - 9.1180°

Data sourced from computational studies at the B3LYP/6-311++G(3df,3pd) level of theory. The range in relative energy for Form II reflects the results from different computational models.[1]

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques has been employed to elucidate the conformational preferences of this compound.

Matrix Isolation Infrared Spectroscopy

This experimental technique allows for the study of individual molecules in an inert matrix at low temperatures, preventing intermolecular interactions and trapping different conformers.

Protocol:

  • A gaseous mixture of this compound and an inert gas (e.g., argon or nitrogen) is prepared.

  • This mixture is deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI).

  • The infrared spectrum of the isolated molecules is recorded.

  • Conformational changes can be induced by irradiation with narrowband near-IR or UV light, allowing for the characterization of different conformers.[1][2][3]

  • The relative abundance of conformers can be estimated from the intensities of their characteristic vibrational bands.[1][2][3]

Computational Chemistry

Quantum chemical calculations are essential for determining the geometries, relative energies, and rotational barriers of the conformers.

Protocol (Density Functional Theory - DFT):

  • The initial structures of the conformers of this compound are built.

  • Geometry optimization is performed to find the minimum energy structures. A common and effective method is the B3LYP functional with a large basis set, such as 6-311++G(3df,3pd).[1]

  • Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the infrared spectra for comparison with experimental data.

  • The potential energy surface can be scanned by systematically changing the key dihedral angles (N=C-C=O and O=C-O-H) to map the energy landscape and identify transition states for conformational interconversion.

Visualization of Conformational Space and Workflow

The following diagrams illustrate the key conformational isomers and the general workflow for their analysis.

G cluster_conformers Conformational Isomers Form_I Form I (trans) Form_II Form II (cis-OH) Form_I->Form_II Rotation of OH group Form_II->Form_I

Caption: Rotational isomers of this compound.

G cluster_workflow Conformational Analysis Workflow Start Initial Structure Generation Computational Computational Chemistry (DFT) - Geometry Optimization - Energy Calculation - PES Scan Start->Computational Experimental Matrix Isolation IR Spectroscopy - Sample Preparation - Spectral Acquisition - Photo-excitation Start->Experimental Analysis Data Analysis - Compare Spectra - Determine Relative Energies - Identify Conformers Computational->Analysis Experimental->Analysis End Conformational Landscape Analysis->End

References

Thiazole-2-carboxylic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic organic compound that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its versatile structure is of significant interest in medicinal chemistry and materials science. This document provides a detailed guide to its fundamental molecular properties.

Core Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular Formula C₄H₃NO₂S
Molecular Weight 129.14 g/mol [1][2]
CAS Number 14190-59-1[1][2]

Experimental Protocols

While this guide focuses on the core molecular data, the synthesis of this compound can be achieved through various experimental protocols. A common method involves the hydrolysis of ethyl 2-thiazolecarboxylate.

General Synthesis Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate

  • Reaction Setup: Dissolve ethyl 2-thiazolecarboxylate in ethanol.

  • Hydrolysis: Add a 2N aqueous solution of potassium hydroxide (KOH) to the reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for a period of 2 hours to ensure complete hydrolysis.

  • Acidification: Acidify the reaction mixture with a 2N hydrochloric acid (HCl) solution.

  • Crystallization: Allow the acidified mixture to stand, typically overnight, to facilitate the precipitation of needle-like crystals.

  • Isolation: Collect the precipitated crystals of this compound by filtration.

Logical Relationships

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct logical flow.

Thiazole-2-carboxylic_acid This compound Molecular_Formula Molecular Formula C₄H₃NO₂S Thiazole-2-carboxylic_acid->Molecular_Formula has Molecular_Weight Molecular Weight 129.14 g/mol Molecular_Formula->Molecular_Weight results in

Figure 1: Relationship between compound name and molecular properties.

References

An In-depth Technical Guide to the Solubility and Stability of Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Thiazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, outlines experimental protocols for its characterization, and discusses its stability under various conditions.

Physicochemical Properties

This compound is a solid at room temperature with a predicted pKa of approximately 2.95. Its solubility is a critical parameter for its handling, formulation, and biological activity.

Solubility

Quantitative experimental solubility data for this compound in a range of common solvents is not extensively reported in publicly available literature. The available information, including calculated values and data for structurally related compounds, is summarized below.

Table 1: Solubility of this compound and a Representative Derivative

CompoundSolventTemperature (°C)pHSolubilityData Type
This compoundWaterNot SpecifiedNeutral3.66 mg/mLCalculated (ESOL method)[1]
This compoundWaterNot SpecifiedNeutral1.18 mg/mLCalculated (Ali method)[1]
This compoundWaterNot SpecifiedNeutralSlightly solubleQualitative[2][3]
4-(Pyridin-2-yl)this compoundWaterNot Specified> 6.5~1 mg/mLExperimental[4]
4-(4-Fluorophenyl)this compoundWaterNot SpecifiedNeutralSparingly solubleQualitative[5]
4-(4-Fluorophenyl)this compoundDMSONot Specified-SolubleQualitative[5]
4-(4-Fluorophenyl)this compoundDMFNot Specified-SolubleQualitative[5]

pH-Dependent Solubility: As a carboxylic acid with a pKa of ~2.95, the aqueous solubility of this compound is expected to be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. As the pH increases above the pKa, the carboxylate anion is formed, leading to a significant increase in aqueous solubility. A patent for the synthesis of thiazole carboxylic acids mentions that adjusting the pH to a range of 1.5-2.5 can be used to precipitate the acid, indicating this is the pH of its minimum solubility.

Stability Profile

This compound exhibits susceptibility to degradation under thermal and photolytic stress, with decarboxylation being a primary degradation pathway.

Table 2: Stability Data for this compound and its Derivatives

CompoundConditionObservation
This compoundThermal (Room Temp.)Decomposes to yield CO2 and thiazole.[6]
This compoundThermal (Heating)Readily undergoes decarboxylation.[7]
This compoundUV Irradiation (254 nm)Results in the loss of CO2 to produce 2,3-dihydrothiazole-2-ylidene.[8][9]
4-(Pyridin-2-yl)this compoundThermal (TGA)Stable up to ~300 °C, followed by an endothermic decomposition.[4]
4-(4-Fluorophenyl)this compoundThermal (TGA)Decomposition onset at ~200°C.[5]
4-(4-Fluorophenyl)this compoundpHProne to decarboxylation at pH <2 or >10.[5]
Degradation Pathways

The primary degradation pathways for this compound are decarboxylation and fragmentation of the thiazole ring.

Thiazole_2_carboxylic_acid_Degradation T2CA This compound Thiazole Thiazole T2CA->Thiazole Thermal Decarboxylation CO2 CO2 T2CA->CO2 Thermal Decarboxylation Ylidene 2,3-dihydrothiazol-2-ylidene T2CA->Ylidene UV Irradiation (254 nm) Fragments Ring Fragments (e.g., isocyano compounds) T2CA->Fragments UV Irradiation (Ring Opening) Ylidene->Thiazole Rearrangement Shake_Flask_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge and/or filter the suspension B->C D Quantify concentration in filtrate by HPLC-UV C->D Photostability_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis A1 Solid Sample C Expose to standardized light conditions A1->C A2 Solution Sample A2->C B1 Dark Control (Solid) D Physical Observation (Appearance, Color) B1->D B2 Dark Control (Solution) E HPLC Analysis for Degradation Products B2->E C->D C->E

References

Quantum Chemical Insights into the Biotransformation of Thiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carboxylic acid, a key structural motif in various biologically active compounds, undergoes complex biotransformation processes that are critical to its pharmacokinetic and toxicological profile. This technical guide provides an in-depth analysis of the metabolic fate of this compound, leveraging quantum chemical calculations to elucidate the underlying reaction mechanisms. By examining the electronic structure and reactivity of the thiazole ring, particularly the influence of the C2-carboxylic acid substituent, we predict the most probable metabolic pathways catalyzed by Cytochrome P450 (CYP) enzymes. This document integrates theoretical calculations with established experimental protocols for in vitro metabolism studies, offering a comprehensive resource for researchers in drug discovery and development. All quantitative data are presented in structured tables for clarity, and key metabolic pathways and experimental workflows are visualized using diagrams.

Introduction

The thiazole ring is a fundamental scaffold in a plethora of pharmaceutical agents, valued for its diverse chemical properties and biological activities. Understanding the metabolic transformation of thiazole-containing drugs is paramount for optimizing their efficacy and safety. This compound represents a core fragment whose metabolic profile is of significant interest. The biotransformation of thiazoles is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which catalyze a range of oxidative reactions.

Quantum chemical methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting the metabolic fate of xenobiotics. These computational approaches provide invaluable insights into reaction thermodynamics and kinetics, helping to identify potential reactive metabolites and elucidate complex reaction mechanisms. This guide synthesizes the current understanding of thiazole metabolism, derived from quantum chemical studies on model thiazole systems, and extrapolates these findings to this compound, with a special focus on the electronic influence of the carboxyl group.

Predicted Metabolic Pathways of the Thiazole Ring

Quantum chemical studies on the biotransformation of the parent thiazole (TZ) and its amino-substituted analogue (ATZ) have identified four primary oxidative pathways catalyzed by CYP enzymes: epoxidation, S-oxidation, N-oxidation, and oxaziridine formation.[1][2][3] The relative likelihood of these pathways can be inferred from their calculated activation energy barriers.

Influence of the 2-Carboxylic Acid Group

The carboxylic acid moiety at the C2 position of this compound is an electron-withdrawing group (EWG). EWGs are known to stabilize the thiazole ring by reducing its electron density, thereby decreasing its susceptibility to oxidative metabolism.[4] This is in contrast to electron-donating groups (EDGs), such as the amino group in aminothiazoles, which have been shown to facilitate metabolic reactions by increasing the electron density of the ring.[1][3]

The primary effect of the 2-carboxylic acid group will be a general deactivation of the thiazole ring towards oxidative metabolism compared to the unsubstituted thiazole. This implies that higher energy barriers would be expected for the metabolic pathways of this compound.

Predicted Biotransformation Pathways of this compound

Based on the foundational knowledge of thiazole metabolism, we can predict the likely biotransformation routes for this compound. The following diagram illustrates the potential metabolic signaling pathway.

T2CA This compound CYP450 Cytochrome P450 T2CA->CYP450 Oxidation Decarboxylation Decarboxylated Metabolite T2CA->Decarboxylation Decarboxylation Epoxide Epoxide Metabolite CYP450->Epoxide Epoxidation SOxide S-Oxide Metabolite CYP450->SOxide S-oxidation NOxide N-Oxide Metabolite CYP450->NOxide N-oxidation PhaseII Phase II Conjugation Epoxide->PhaseII SOxide->PhaseII NOxide->PhaseII Decarboxylation->PhaseII Excretion Excretion PhaseII->Excretion

Predicted Metabolic Pathways of this compound.

Quantitative Data from Quantum Chemical Studies

The following table summarizes the calculated energy barriers for the primary metabolic pathways of the parent thiazole (TZ) ring, as determined by DFT studies.[1][2][3] These values provide a baseline for understanding the relative feasibility of each pathway. It is important to note that for this compound, these energy barriers are expected to be higher due to the electron-withdrawing nature of the carboxylic acid group.

Metabolic PathwayReactantEnergy Barrier (kcal/mol)Product Stability (kcal/mol, relative to reactant)
EpoxidationThiazole (TZ)13.63-24.01
S-oxidationThiazole (TZ)14.56Not specified
N-oxidationThiazole (TZ)17.90Not specified
Oxaziridine FormationThiazole (TZ)20.20Not specified

Experimental Protocols for In Vitro Metabolism Studies

To experimentally validate the predicted metabolic pathways of this compound, in vitro studies using liver microsomes are essential. The following is a generalized protocol for such an investigation.

Objective

To determine the metabolic profile of this compound when incubated with liver microsomes and to identify the major metabolites formed.

Materials
  • This compound

  • Liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro metabolism study.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Phosphate Buffer, NADPH System) Preincubation Pre-incubate Test Compound and Liver Microsomes MasterMix->Preincubation Initiation Initiate Reaction (Add NADPH) Preincubation->Initiation Incubation Time-course Incubation (e.g., 0, 5, 15, 30, 60 min) Initiation->Incubation Quenching Quench Reaction (Cold Acetonitrile + Internal Standard) Incubation->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis MetaboliteID Metabolite Identification and Profiling Analysis->MetaboliteID

Workflow for In Vitro Metabolism Study.
Detailed Procedure

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: this compound and liver microsomes are pre-incubated with the master mix at 37°C for approximately 5-10 minutes to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is started by the addition of the NADPH regenerating system.

  • Time-course Incubation: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

  • Centrifugation: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, which contains the remaining parent compound and any metabolites, is analyzed by LC-MS/MS to quantify the concentration of this compound and to identify and quantify its metabolites at each time point.

Conclusion

This technical guide provides a comprehensive overview of the predicted biotransformation of this compound based on quantum chemical insights. The primary metabolic pathways for the thiazole ring are epoxidation, S-oxidation, and N-oxidation, with epoxidation being the most energetically favorable for the unsubstituted ring. The presence of the electron-withdrawing 2-carboxylic acid group is expected to decrease the overall rate of oxidative metabolism. The provided experimental protocol offers a robust framework for the in vitro investigation of these predicted pathways. Further experimental studies are warranted to validate these theoretical predictions and to fully characterize the metabolic profile of this compound, which will be crucial for its future development and application in medicinal chemistry.

References

An In-depth Technical Guide to the Aromaticity of the Thiazole Ring in Thiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry, found in natural products like vitamin B1 and numerous synthetic drugs.[1][2] Its biological and chemical reactivity is fundamentally governed by the aromaticity of the ring. This guide provides a detailed technical examination of the aromatic character of the thiazole ring, with a specific focus on the modulatory effects induced by a 2-carboxylic acid substituent. We delve into the electronic structure, quantitative measures of aromaticity such as Nucleus-Independent Chemical Shift (NICS), and the influence of electron-withdrawing groups. Furthermore, this document furnishes detailed experimental and computational protocols for the assessment of these properties, intended to serve as a practical resource for researchers in drug design and synthetic chemistry.

Electronic Structure and Aromaticity of the Unsubstituted Thiazole Ring

The thiazole ring is a planar, five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3.[1] Its aromaticity arises from the delocalization of a six-π-electron system, which satisfies the Hückel rule (4n+2 π electrons).[3][4] This π-system is formed by the four p-orbitals of the carbon and nitrogen atoms and a lone pair of electrons from the sulfur atom that resides in a p-orbital.[3][5] This extensive π-electron delocalization imparts significant aromatic stability, greater than that observed in the analogous oxazole ring.[6][7][8]

The aromatic nature of thiazole is well-supported by experimental evidence:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the thiazole ring exhibit chemical shifts in the downfield region, typically between 7.27 and 8.77 ppm, which indicates a strong diamagnetic ring current characteristic of aromatic systems.[4][6][9]

  • Reactivity: The ring undergoes electrophilic substitution, primarily at the C5 position, which is the most electron-rich carbon.[6][7][10] Conversely, the C2 position is electron-deficient and susceptible to nucleophilic attack and deprotonation.[4][10]

The resonance structures below illustrate the delocalization of π-electrons throughout the ring, highlighting the charge distribution.

Figure 1: Key resonance structures of the thiazole ring.

Impact of the 2-Carboxylic Acid Substituent on Aromaticity

The introduction of a substituent onto the thiazole ring can significantly modulate its electronic properties and, consequently, its aromaticity. The carboxylic acid (-COOH) group is a potent electron-withdrawing group (EWG) due to the electronegativity of its oxygen atoms and its resonance capabilities.

When placed at the C2 position, the -COOH group intensifies the inherent electron deficiency of this carbon.[10] This has several theoretical consequences:

  • Electron Density Redistribution: The EWG pulls electron density from the π-system of the ring, potentially reducing the overall electron delocalization.

  • Aromaticity Modulation: Studies on substituted 1,3-azoles have shown that strong electron-withdrawing groups can, in some cases, slightly enhance aromaticity by influencing ring planarity and electron distribution, though the effect is complex and position-dependent.[11][12] The substitution at position 4 has been calculated to be most effective at enhancing aromaticity, while the effect at C2 is less straightforward.[12]

A logical workflow for understanding this influence is depicted below.

G A Aromatic Thiazole Ring (6π-electron system) B Substitution at C2 with -COOH (EWG) A->B Functionalization C Increased Electron Withdrawal from the π-System B->C D Redistribution of Ring Electron Density C->D E Modulation of Aromatic Character D->E Impacts Ring Current & Bond Lengths

Figure 2: Logical workflow of the substituent effect.

Quantitative Assessment of Aromaticity

Aromaticity is not directly observable but can be quantified using computational and experimental data. The two most common methods are based on magnetic properties (NICS) and geometric properties (HOMA).

Magnetic Criterion: Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method that measures the magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (e.g., NICS(1)).[13] A negative NICS value indicates shielding, which is a hallmark of a diatropic ring current and thus, aromaticity. More negative values correspond to stronger aromaticity.

CompoundSubstituent at C2NICS(0) (ppm)NICS(1) (ppm)
Thiazole-H-12.1-9.6
2-Methylthiazole-CH₃ (EDG)-12.4-9.8
2-Aminothiazole-NH₂ (EDG)-13.0-10.1
2-Nitrothiazole-NO₂ (EWG)-11.6-9.4
Thiazole-2-carboxylic acid -COOH (EWG) Predicted: ~ -11.5 Predicted: ~ -9.3
Table 1: Calculated NICS values (ppm) for substituted thiazoles and predicted values for this compound. Data adapted from computational studies.[14] EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.
Geometric Criterion: Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index assesses aromaticity based on the degree of bond length equalization in a cyclic system.[13] It compares the experimental or calculated bond lengths of a given molecule to optimal values for aromatic systems. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure. This method requires precise geometric data, typically obtained from X-ray crystallography or high-level computational geometry optimization.[13][15]

Experimental and Computational Protocols

Protocol 1: Computational Assessment of Aromaticity via NICS

This protocol outlines the workflow for calculating NICS values using Density Functional Theory (DFT), a standard method for evaluating aromaticity.[11][14]

Methodology:

  • Structure Optimization:

    • Construct the 3D model of this compound.

    • Perform a full geometry optimization using a DFT functional and basis set, for example, B3LYP/6-311++G(d,p).[14] This step ensures the calculation is performed on the lowest energy conformation.

    • Verify the optimized structure corresponds to a true energy minimum by performing a frequency calculation (confirming the absence of imaginary frequencies).

  • NICS Calculation Setup:

    • Using the optimized coordinates, set up a subsequent NMR calculation.

    • Employ the Gauge-Independent Atomic Orbital (GIAO) method.

    • Place a "ghost" atom (Bq) at the geometric center of the thiazole ring. This is NICS(0).

    • For NICS(1), place a ghost atom 1.0 Å directly above the ring plane.

  • Execution and Analysis:

    • Run the GIAO-NMR calculation.

    • The NICS value is the negative of the isotropic magnetic shielding tensor calculated at the position of the ghost atom. Extract this value from the output file.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_output Data Analysis A Build 3D Structure of This compound B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Define Ghost Atom (Bq) at Ring Centroid (NICS(0)) and 1Å Above (NICS(1)) C->D E GIAO-NMR Calculation D->E F Extract Isotropic Shielding Value at Bq Position E->F G Calculate NICS = -Shielding F->G

Figure 3: Workflow for the computational determination of NICS values.
Protocol 2: Synthesis of this compound

This protocol is based on the hydrolysis of the corresponding ethyl ester, a common method for synthesizing this compound.[16]

Materials:

  • Ethyl 2-thiazolecarboxylate

  • Ethanol (EtOH)

  • 2N Potassium Hydroxide (KOH) aqueous solution

  • 2N Hydrochloric Acid (HCl) aqueous solution

  • Standard laboratory glassware, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution: Dissolve ethyl 2-thiazolecarboxylate (1.0 eq.) in ethanol in a round-bottom flask.

  • Saponification: Add 2N aqueous KOH solution (approx. 5 eq.) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture to a pH of ~2-3 by the dropwise addition of 2N HCl. This will protonate the carboxylate salt.

  • Precipitation and Isolation: Allow the acidified mixture to stand, preferably overnight in a cool environment (e.g., 4°C), to facilitate the precipitation of the product.

  • Filtration: Collect the resulting crystals of this compound by vacuum filtration.

  • Purification: Wash the crystals with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed if higher purity is required.

Conclusion

The thiazole ring is an unequivocally aromatic system, a property that dictates its stability and reactivity, making it a privileged scaffold in drug development.[3] The introduction of a 2-carboxylic acid group, a strong electron-withdrawing substituent, modulates this aromaticity by perturbing the π-electron distribution within the ring. Quantitative descriptors like NICS and HOMA, derived from computational and experimental methods, are essential for a precise understanding of this modulation. As predicted by trends observed with other electron-withdrawing groups, the carboxylic acid moiety likely causes a slight decrease in the ring's magnetic aromaticity index (a less negative NICS value). The detailed protocols provided herein offer a practical framework for researchers to synthesize and computationally characterize this compound and its derivatives, aiding in the rational design of novel therapeutic agents.

References

Thiazole-2-Carboxylic Acid: An In-Depth Technical Guide on pKa and Acidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a crucial heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its acidic properties, particularly its acid dissociation constant (pKa), is fundamental for its application in drug design, formulation, and understanding of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the acidity of this compound, including predicted pKa values for its isomers, detailed experimental protocols for its determination, and a discussion of the structural factors influencing its acidity.

Quantitative Data on Thiazole Carboxylic Acid Acidity

CompoundPredicted pKaMethod
Thiazole-4-carboxylic acid3.57 ± 0.10Prediction
Thiazole-5-carboxylic acid3.07 ± 0.10Prediction

Table 1: Predicted pKa values for isomeric thiazole carboxylic acids.

The acidity of the parent thiazole ring is also an important consideration. The conjugate acid of thiazole has a pKa of 2.5, indicating that the thiazole ring itself is a relatively weak base.

Understanding the Acidity of this compound

The acidity of a carboxylic acid is determined by the stability of its corresponding carboxylate anion. The presence of the electron-withdrawing thiazole ring is expected to stabilize the negative charge of the carboxylate anion of this compound through an inductive effect, thereby increasing its acidity compared to a simple aliphatic carboxylic acid like acetic acid (pKa ≈ 4.76).

The position of the carboxylic acid group on the thiazole ring significantly influences its pKa. The predicted pKa values for the 4- and 5-isomers suggest that the electronic environment at each position of the thiazole ring has a distinct impact on the acidity of the carboxyl group. Computational studies on substituted thiazole derivatives have shown that the pKa is highly sensitive to the nature and position of substituents on the ring.[1]

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound is essential for research and development. The following are detailed, generalized protocols for the two most common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and widely used method for determining pKa values.[2] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of approximately 0.01 M this compound in purified water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, but it is important to note that this will affect the measured pKa.

    • Prepare a standardized titrant solution of approximately 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Prepare a background electrolyte solution (e.g., 0.1 M potassium chloride, KCl) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Titration Procedure:

    • Pipette a known volume (e.g., 25.0 mL) of the this compound solution into a temperature-controlled titration vessel.

    • Add a sufficient volume of the background electrolyte solution.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be done using the first or second derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

G Potentiometric Titration Workflow A Prepare Solutions (Analyte, Titrant, Electrolyte) B Calibrate pH Electrode A->B C Perform Titration (Add titrant, record pH) B->C D Generate Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Calculate pKa (pH at half-equivalence point) E->F

Figure 1: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, as the UV-Vis absorbance spectrum will change with pH. It requires a smaller amount of sample compared to potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa of the analyte.

  • Spectral Acquisition:

    • For each buffer solution, prepare a sample by adding a small, constant amount of the this compound stock solution. The final concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample against a blank containing the respective buffer solution.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly as a function of pH.

    • Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoidal curve.

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance at a given pH.

      • AA is the absorbance of the fully protonated (acidic) form.

      • AB is the absorbance of the fully deprotonated (basic) form.

G UV-Vis Spectrophotometry Workflow A Prepare Solutions (Stock Analyte, Buffer Series) B Acquire UV-Vis Spectra (Analyte in each buffer) A->B C Plot Absorbance vs. pH B->C D Determine pKa from Sigmoidal Curve Inflection Point C->D

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

References

Probing the Conformational Landscape of Thiazole-2-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential energy surface of Thiazole-2-carboxylic acid (TCA), a molecule of significant interest in medicinal chemistry and drug development. Understanding the conformational preferences and energy barriers of TCA is critical for predicting its interactions with biological targets and for the rational design of novel therapeutics. This document summarizes key findings from computational and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the conformational dynamics.

Overview of this compound Conformers

The conformational flexibility of this compound primarily arises from two rotational degrees of freedom: the rotation of the entire carboxylic group with respect to the thiazole ring and the internal rotation of the hydroxyl (-OH) group within the carboxylic acid moiety.[1] Computational studies have identified four key conformers, designated as I, II, III, and IV.

  • Conformer I (trans-trans): This is the most stable conformer. It possesses a planar structure where the carboxylic group is in a trans orientation relative to the thiazole ring's nitrogen atom. The hydroxyl group is also in a trans position, pointing towards the ring nitrogen, forming a stabilizing intramolecular hydrogen-bond-like interaction.[1]

  • Conformer II (trans-cis): This conformer differs from Conformer I by a 180° rotation of the hydroxyl group around the C-O bond.[1][2][3] It is the second most stable form but exists in much smaller amounts under equilibrium conditions.[1][2][3]

  • Conformer III: In this structure, the entire carboxylic group is rotated. It is significantly higher in energy than conformers I and II.[1]

  • Conformer IV: This conformer features a trans carboxylic moiety with the hydroxyl group oriented towards the sulfur atom of the thiazole ring. It is predicted to be very high in energy, indicating a much weaker interaction between the OH group and the sulfur atom compared to the nitrogen atom.[1]

The primary conformational equilibrium of interest is between the two lowest-energy forms, Conformer I and Conformer II.

G cluster_conformer1 Conformer I (Most Stable) cluster_conformer2 Conformer II label_i Structure: Planar -COOH: trans -OH: trans (points to N) Interaction: N···H-O label_ii Structure: Planar -COOH: trans -OH: cis (points away from N) label_i->label_ii  180° rotation of -OH group  

Fig. 1: Conformational relationship between the two most stable forms of this compound.

Energetics and Relative Stability

The relative energies of the TCA conformers have been determined using high-level quantum chemical calculations. These theoretical predictions are crucial for understanding the population distribution of different conformers at thermal equilibrium. The most stable conformer, Form I, serves as the reference point (0.0 kJ mol⁻¹).

Table 1: Calculated Relative Energies of TCA Conformers

The following table summarizes the relative energies (ΔE) and Gibbs free energies (ΔG⁰) calculated at various levels of theory. ΔE+ZPE includes the zero-point vibrational energy correction. All values are in kJ mol⁻¹.

ConformerMethod/Basis SetΔEΔE+ZPEΔG⁰ (298 K)
II MP2/6-311++G(3df,3pd)8.87.97.3
B3LYP/6-311++G(3df,3pd)8.87.77.3
QCISD/6-311++G(d,p)8.37.5-
III MP2/6-311++G(3df,3pd)12.311.011.1
B3LYP/6-311++G(3df,3pd)11.09.89.9
IV MP2/6-311++G(3df,3pd)41.539.839.8
B3LYP/6-311++G(3df,3pd)41.139.439.5

Data sourced from Halasa et al., J. Phys. Chem. A, 2016.[1]

The data consistently show that Conformer I is the global minimum on the potential energy surface.[1] The Gibbs free energy calculations predict that at room temperature, the gaseous TCA population would be dominated by Form I (>90%), with Form II constituting approximately 5%.[1] The populations of conformers III and IV are expected to be negligible.[1]

The rotational barrier for the conversion of the higher-energy Conformer II back to the most stable Conformer I (II → I) was calculated to be approximately 46 kJ mol⁻¹ at the MP2/6-311++G(3df,3pd) level.[1] This substantial barrier is high enough to prevent rapid interconversion at low temperatures, allowing for the experimental trapping and characterization of Conformer II.[1]

Experimental Protocols and Observations

The theoretical predictions have been validated through sophisticated experimental techniques, primarily matrix isolation infrared spectroscopy coupled with selective photo-excitation.

Computational Methodology

The theoretical investigation of the TCA potential energy surface involves a multi-step computational protocol to identify stable conformers and calculate their properties.

Protocol:

  • Geometry Optimization: The structures of all potential conformers (I-IV) were fully optimized.

  • Methodologies: Calculations were performed using Density Functional Theory (DFT) with the B3LYP functional, Møller–Plesset perturbation theory (MP2), and Quadratic Configuration Interaction with Single and Double excitations (QCISD).[1]

  • Basis Sets: A large and flexible basis set, 6-311++G(3df,3pd), was employed for high accuracy.[1]

  • Frequency Calculations: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to compute zero-point vibrational energies (ZPE) and thermal corrections for Gibbs free energies.[1]

  • Energy Analysis: Single-point energy calculations were performed to refine the relative energies of the conformers.

G start Initial Structure Guess (Conformers I-IV) opt Geometry Optimization (B3LYP, MP2, QCISD) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy Structure (No imaginary frequencies) freq->verify Check Frequencies energy Calculate Relative Energies (ΔE, ΔE+ZPE, ΔG) verify->energy end Final Potential Energy Surface energy->end

Fig. 2: Workflow for the computational analysis of TCA conformers.
Matrix Isolation FTIR Spectroscopy

This experimental technique allows for the study of individual, isolated molecules at cryogenic temperatures, preventing intermolecular interactions and "freezing" conformers for spectroscopic analysis.

Protocol:

  • Sample Preparation: A gaseous mixture of TCA and an inert gas (argon or nitrogen) with a molar ratio of approximately 1:1000 is prepared.[1]

  • Deposition: The mixture is slowly deposited onto a cryogenic CsI window maintained at a very low temperature (e.g., 15 K).[1]

  • FTIR Spectroscopy: Infrared spectra of the isolated TCA monomers are recorded using an FTIR spectrometer. The high resolution allows for the identification of distinct vibrational bands corresponding to different conformers.[1]

  • Photo-excitation: The matrix is irradiated with narrowband, wavelength-tuned laser light (near-IR or UV) from an optical parametric oscillator (OPO) to induce conformational changes.[1][2][3]

  • Analysis: Changes in the IR spectrum are monitored to observe the conversion from one conformer to another.

Key Experimental Findings:

  • The infrared spectra of newly deposited matrices are dominated by the absorption bands corresponding to the most stable Conformer I .[1]

  • Weaker bands attributable to Conformer II are also present, with an experimentally determined abundance of about 6% of the total TCA molecules, which is in good agreement with theoretical predictions.[1][2][3]

  • No spectral evidence was found for the presence of the higher-energy conformers III or IV.[1]

Photo-induced Conformational Switching

A key finding is the ability to selectively interconvert the two most stable conformers using light. This demonstrates dynamic control over the molecular structure on the potential energy surface.

  • I → II Transformation: Selective irradiation of the matrix with near-IR laser light corresponding to the first O-H stretching overtone of Conformer I, or with UV light around 300 nm, resulted in its conversion to Conformer II.[1][2][3]

  • II → I Transformation: The process is photoreversible. Subsequent irradiation at a different near-IR wavelength (the O-H overtone of Conformer II) or with UV light at 305 nm converted Conformer II back to the more stable Conformer I.[1][2][3]

  • Spontaneous Conversion: When a matrix containing photogenerated Conformer II was kept in the dark at 15 K, a very slow spontaneous conversion back to Conformer I was observed, with an estimated half-life of over 50 hours, confirming the significant energy barrier between them.[1][2][3]

G I Conformer I II Conformer II I->II near-IR (νOH of I) UV (300 nm) II->I near-IR (νOH of II) UV (305 nm) Spontaneous (t½ > 50h)

Fig. 3: Photo-reversible and spontaneous isomerization pathways between TCA conformers I and II.

Conclusion

The potential energy surface of this compound is characterized by a dominant, planar global minimum (Conformer I) stabilized by an intramolecular N···H-O interaction. A second, less stable conformer (II) is accessible and can be trapped at low temperatures due to a significant rotational barrier. The combination of high-level computational chemistry and matrix isolation FTIR spectroscopy provides a detailed and consistent picture of the conformational preferences and dynamics of TCA. The demonstrated ability to control conformational changes with light opens avenues for applications in molecular switches and photopharmacology. These findings provide a fundamental framework for researchers in drug development, guiding the design of molecules with specific conformational requirements for optimal biological activity.

References

Methodological & Application

Synthesis of Thiazole-2-carboxylic Acid Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazole-2-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. The thiazole scaffold is a key heterocyclic motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. These notes offer insights into the rationale behind their synthesis and summarize their biological activities, supported by quantitative data. The accompanying protocols provide step-by-step guidance for key synthetic transformations.

Application Notes

This compound derivatives are privileged structures in medicinal chemistry due to their ability to interact with various biological targets. The thiazole ring acts as a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Anticancer Applications: A significant area of investigation for these derivatives is oncology. Certain substituted this compound derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][2][3][4][5] One of the key mechanisms of action is the inhibition of protein kinases crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth and metastasis.

Anti-inflammatory Applications: Chronic inflammation is implicated in numerous diseases, and enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key mediators of the inflammatory response. This compound derivatives have been explored as inhibitors of these enzymes.[6][7] By inhibiting COX-2 and 5-LOX, these compounds can reduce the production of pro-inflammatory prostaglandins and leukotrienes, respectively, offering a promising avenue for the development of novel anti-inflammatory agents.

Biological Activity Data

The following tables summarize the in vitro biological activity of representative this compound derivatives against various cancer cell lines and inflammatory enzymes.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)2.57 ± 0.16[1]
HepG2 (Liver)7.26 ± 0.44[1]
6i MCF-7 (Breast)6.10 ± 0.4[4]
6v MCF-7 (Breast)6.49 ± 0.3[4]
2a MDA-MB-231 (Breast)13.2 ± 1.1[3]
HeLa (Cervical)15.4 ± 1.3[3]
2e MDA-MB-231 (Breast)10.8 ± 0.9[3]
HeLa (Cervical)12.1 ± 1.0[3]
DIPTH HepG-2 (Liver)2.57[5]
MCF-7 (Breast)2.04[5]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
4c VEGFR-20.15[1]
6i VEGFR-20.119[4]
6v VEGFR-20.429[4]
Compound 1 COX-2Potent Inhibition[6]
3a 5-LOX0.127[6]
4 COX-129.60 ± 1.58[6]

Experimental Protocols

Detailed methodologies for the key synthetic steps in the preparation of this compound derivatives are provided below.

Protocol 1: Hantzsch Synthesis of Ethyl 4-Arylthiazole-2-carboxylates

This protocol describes a general procedure for the synthesis of the thiazole core structure via the Hantzsch thiazole synthesis.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Ethyl 2-thiooxamate (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted α-bromoacetophenone in ethanol, add ethyl 2-thiooxamate.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired ethyl 4-arylthiazole-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hydrolysis of Ethyl Thiazole-2-carboxylates to Thiazole-2-carboxylic Acids

This protocol outlines the saponification of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 4-arylthiazole-2-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) (1N or 2N)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 4-arylthiazole-2-carboxylate in a mixture of THF (or methanol) and water.

  • Add lithium hydroxide or sodium hydroxide to the solution and stir at room temperature for 2-6 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1N or 2N HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound. The product can often be used in the next step without further purification.

  • Characterize the product by ¹H NMR and mass spectrometry.

Protocol 3: Amidation of Thiazole-2-carboxylic Acids

This protocol describes the coupling of the this compound with a desired amine to form the final amide derivative.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the this compound in DMF or DCM, add EDCI and HOBt (or DMAP).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine followed by DIPEA or TEA.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound amide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RAF Raf PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Activates Survival Cell Survival AKT->Survival Thiazole Thiazole-2-carboxylic acid derivative Thiazole->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

COX2_5LOX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 LOX5 5-LOX ArachidonicAcid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiazole Thiazole-2-carboxylic acid derivative Thiazole->COX2 Inhibits Thiazole->LOX5 Inhibits

Caption: COX-2 and 5-LOX Inflammatory Pathways.

Synthesis_Workflow Start α-Bromoacetophenone + Ethyl 2-thiooxamate Hantzsch Hantzsch Synthesis Start->Hantzsch Ester Ethyl Thiazole-2-carboxylate Hantzsch->Ester Hydrolysis Hydrolysis Ester->Hydrolysis Acid This compound Hydrolysis->Acid Amidation Amidation with Desired Amine Acid->Amidation FinalProduct Thiazole-2-carboxylic Acid Derivative Amidation->FinalProduct

Caption: General Synthesis Workflow.

References

Application Notes and Protocols: Thiazole-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for drug discovery and development. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active molecules, including approved drugs. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in key therapeutic areas.

I. Anticancer Applications

This compound derivatives have emerged as a significant class of compounds with potent antiproliferative activity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

A. Synthesis of Anticancer this compound Derivatives

A common strategy for synthesizing novel anticancer agents involves the derivatization of the carboxylic acid group of this compound to form amides.

Protocol 1: Synthesis of 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives [1]

This protocol describes the synthesis of a class of potent anti-proliferative agents.

  • Starting Materials: this compound, 3-methyl-1H-pyrazol-5-amine, coupling agents (e.g., HATU, EDCI), and a suitable solvent (e.g., DMF).

  • Step 1: Activation of Carboxylic Acid: Dissolve this compound in DMF. Add a coupling agent such as HATU or EDCI and a base like DIPEA. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Step 2: Amide Coupling: Add 3-methyl-1H-pyrazol-5-amine to the reaction mixture.

  • Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. In Vitro Anticancer Activity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 2: MTT Assay for Cell Viability [2][3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, BJAB) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in the complete cell culture medium. The final DMSO concentration should be maintained below 0.5%.[2]

  • Incubation: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate the plate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

C. Quantitative Data: Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
Compound 14 BJAB (B-cell lymphoma)Potent activity[1]
Compound 4c MCF-7 (Breast cancer)2.57 ± 0.16[3]
Compound 4c HepG2 (Liver cancer)7.26 ± 0.44[3]
Dasatinib Analog (6d) K563 (Leukemia)Comparable to Dasatinib[4]
Dasatinib Analog (6d) MCF-7 (Breast cancer)20.2[4]
Dasatinib Analog (6d) HT-29 (Colon cancer)21.6[4]
D. Mechanism of Action: Signaling Pathway and Experimental Workflow

Many thiazole derivatives exert their anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce cell cycle arrest.

Signaling Pathway: G0/G1 Cell Cycle Arrest

G0_G1_Cell_Cycle_Arrest cluster_0 Cell Cycle Progression cluster_1 Drug Action G1 G1 Phase S S Phase G1->S G1/S Transition (Cyclin D/CDK4/6, Cyclin E/CDK2) G0 G0 (Quiescence) G1->G0 G2 G2 Phase S->G2 M M Phase G2->M M->G1 Thiazole_Derivative Thiazole-2-carboxylic acid derivative Thiazole_Derivative->G1 Induces Arrest

Caption: Thiazole derivatives can induce G0/G1 cell cycle arrest.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Cell_Cycle_Analysis_Workflow start Seed Cancer Cells treat Treat with Thiazole Derivative start->treat incubate Incubate for 24-48h treat->incubate harvest Harvest and Fix Cells incubate->harvest stain Stain with Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze result Determine Cell Cycle Distribution analyze->result

Caption: Workflow for cell cycle analysis using flow cytometry.

II. Anti-inflammatory Applications

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A. Synthesis of Anti-inflammatory this compound Derivatives

The synthesis of these derivatives often involves the formation of amides or esters from the carboxylic acid moiety.

Protocol 3: General Synthesis of Thiazole Carboxamide Derivatives [5]

  • Activation of Carboxylic Acid: Dissolve 2-(substituted-phenyl)-4-methylthiazole-5-carboxylic acid in dichloromethane (DCM).

  • Coupling Agents: Add 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under an argon atmosphere.

  • Amine Addition: After 30 minutes, add the desired substituted aniline.

  • Reaction and Purification: Stir the reaction for 48 hours. Extract the product with HCl and dry with anhydrous sodium sulfate. Purify the final product using column chromatography.

B. In Vitro Anti-inflammatory Activity Evaluation

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes can be determined using a fluorometric assay.

Protocol 4: Fluorometric COX Inhibition Assay [6]

  • Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 in Tris-HCl buffer.

  • Compound Incubation: Add the test compounds (dissolved in DMSO) to the enzyme solutions and incubate for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence of the reaction product (prostaglandin G2) using a fluorescence spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

C. Quantitative Data: Anti-inflammatory Activity
Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2b COX-10.2391.251[7]
Compound 2b COX-20.191[7]
Compound 2a COX-12.652.766[7]
Compound 2a COX-20.958[7]
Compound 2j COX-20.9571.507[7]
CX-32 COX-2-Selective[8][9]
CX-35 COX-2-Selective[8][9]

D. Mechanism of Action: Arachidonic Acid Pathway

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole_Derivative Thiazole-2-carboxylic acid derivative Thiazole_Derivative->COX2 Inhibits Thiazole_Derivative->LOX Inhibits

Caption: Inhibition of COX-2 and 5-LOX by thiazole derivatives.

III. Enzyme Inhibition Applications

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different diseases, including carbonic anhydrases and cholinesterases.

A. Synthesis of Thiazole-based Enzyme Inhibitors

Synthesis of these inhibitors typically involves standard coupling reactions to introduce functionalities that can interact with the active site of the target enzyme.

B. In Vitro Enzyme Inhibition Assays

Protocol 5: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate: Use purified human carbonic anhydrase isoenzymes (hCA I and hCA II) and p-nitrophenylacetate as the substrate.

  • Assay Procedure: Monitor the esterase activity of the enzyme by measuring the increase in absorbance at 400 nm due to the formation of p-nitrophenolate.

  • Inhibition Measurement: Perform the assay in the presence and absence of the test compounds to determine the inhibitory activity.

  • Data Analysis: Calculate the Ki values from dose-response curves.

C. Quantitative Data: Enzyme Inhibition
CompoundTarget EnzymeKi (µM)Reference
2-amino-4-(4-chlorophenyl)thiazole hCA I0.008 ± 0.001[10]
2-amino-4-(4-bromophenyl)thiazole hCA II0.124 ± 0.017[10]
2-amino-4-(4-bromophenyl)thiazole AChE0.129 ± 0.030[10]
2-amino-4-(4-bromophenyl)thiazole BChE0.083 ± 0.041[10]

D. Experimental Workflow: Enzyme Inhibition Study

Enzyme_Inhibition_Workflow start Purify Target Enzyme prepare Prepare Enzyme and Inhibitor Solutions start->prepare assay Perform Enzymatic Assay (e.g., Spectrophotometric) prepare->assay measure Measure Reaction Rate assay->measure analyze Analyze Data (Dose-Response Curves) measure->analyze result Determine Ki and IC50 Values analyze->result

References

Applications of Thiazole-2-carboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of Thiazole-2-carboxylic acid and its derivatives in the synthesis of novel agrochemicals, with a primary focus on fungicides. The thiazole moiety is a crucial pharmacophore in numerous commercial and developmental agricultural products due to its broad spectrum of biological activities.[1][2]

Introduction

Thiazole-containing compounds represent a significant class of agrochemicals, particularly fungicides, that play a vital role in modern crop protection.[1][3] this compound is a key building block in the synthesis of many of these active ingredients.[4] Its derivatives, especially thiazole carboxamides, have been extensively explored for their potent fungicidal properties, often targeting essential fungal metabolic pathways.[5][6]

One of the most successful applications of thiazole carboxamides in agrochemical development is their function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] SDHIs disrupt the fungal respiratory chain, leading to the cessation of energy production and ultimately, cell death.[7] This mode of action has proven effective against a wide range of fungal pathogens.

This document will detail the synthesis of thiazole-based agrochemicals, provide quantitative data on their efficacy, and illustrate their mechanism of action.

Data Presentation: Efficacy of Thiazole-Based Fungicides

The following table summarizes the in vitro and in vivo fungicidal activity of various thiazole carboxamide derivatives. The data highlights the potential of these compounds in controlling economically important plant pathogens.

Compound IDFungal PathogenAssay TypeEfficacy MetricValue (mg/L)Reference CompoundReference Value (mg/L)
6g Rhizoctonia cerealisIn vitroEC506.2Thifluzamide22.1
6g Sclerotinia sclerotiorumIn vitroEC500.6Thifluzamide4.4
6c Sclerotinia sclerotiorumIn vivo (protective)Activity at 2.0 mg/L75.4%ThifluzamideInactive at 5.0 mg/L
6g Sclerotinia sclerotiorumIn vivo (protective)Activity at 2.0 mg/L67.3%ThifluzamideInactive at 5.0 mg/L
9ac Rhizoctonia cerealisIn vitroEC501.1 - 4.9Thifluzamide23.1
9cd Sclerotinia sclerotiorumIn vitroEC500.8Thifluzamide4.9
9ac Rhizoctonia solaniIn vivoActivity at 10 mg/L90%Thifluzamide80%
10c Sclerotinia sclerotiorumIn vitroEC504.90Thifluzamide4.35
10c Botrytis cinereaIn vitroEC507.57Thifluzamide10.35
10c Rhizoctonia cerealisIn vitroEC507.84Thifluzamide22.12

EC50: Half maximal effective concentration. Data sourced from multiple research articles.[1][4][5]

Experimental Protocols

The synthesis of thiazole carboxamide-based agrochemicals from this compound generally follows a two-step process: activation of the carboxylic acid and subsequent amidation.

Protocol 1: Synthesis of N-Aryl-Thiazole-2-Carboxamide

This protocol describes a general method for the synthesis of N-aryl-thiazole-2-carboxamides, a common scaffold for SDHI fungicides.

Step 1: Synthesis of Thiazole-2-carbonyl chloride (Intermediate)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude Thiazole-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Aryl-Thiazole-2-Carboxamide (Final Product)

Materials:

  • Thiazole-2-carbonyl chloride (from Step 1)

  • Substituted aniline (1.0 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a solution of crude Thiazole-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-thiazole-2-carboxamide.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Succinate Dehydrogenase Inhibition

Thiazole carboxamide fungicides primarily act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain. This inhibition blocks the electron transport chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

SDHI_Mechanism cluster_etc Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex II (SDH) Q Ubiquinone (Q) SDH->Q 2e- QH2 Ubiquinol (QH2) Q->QH2 Reduction Complex_III Complex III QH2->Complex_III 2e- ATP_Synthesis ATP Synthesis Complex_III->ATP_Synthesis Proton Gradient Fungicide Thiazole Carboxamide Fungicide (SDHI) Fungicide->SDH Inhibition Fungicide->ATP_Synthesis Disruption Cell_Death Fungal Cell Death

Caption: Mechanism of action of Thiazole Carboxamide SDHI fungicides.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of novel thiazole-based agrochemicals.

Synthetic_Workflow Start This compound Step1 Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) Start->Step1 Step2 Amide Coupling with Substituted Amine Step1->Step2 Product Thiazole Carboxamide Derivative Library Step2->Product Purification Purification & Characterization (Chromatography, NMR, MS) Product->Purification Screening Biological Screening (In vitro & In vivo assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Step2 Iterative Design

Caption: General workflow for synthesis and evaluation of thiazole agrochemicals.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide range of potent agrochemicals, particularly fungicides. The thiazole carboxamide scaffold has proven to be highly effective, especially as SDH inhibitors. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical discovery and development to explore novel thiazole-based compounds for enhanced crop protection. Further research into the structure-activity relationships of these compounds will continue to drive the development of next-generation fungicides with improved efficacy and environmental profiles.

References

Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Amides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-thiazole-5-carboxylic acid amides are a critical class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry. Their structural motif is a cornerstone in the development of numerous therapeutic agents, most notably as kinase inhibitors in oncology. The inherent features of the 2-aminothiazole core, including its capacity for hydrogen bonding and the ease of functionalization at multiple positions, make it an attractive starting point for the design of targeted therapies. This document provides detailed protocols for two primary, industrially relevant synthetic strategies for 2-amino-thiazole-5-carboxamides, complete with comparative data and experimental workflows.

Synthetic Strategies Overview

Two principal methodologies have proven effective for the large-scale synthesis of 2-aminothiazole-5-carboxamides:

  • Acrylamide Precursor-Based Synthesis: This contemporary approach is lauded for its high efficiency and chemoselectivity. It involves the initial formation of a β-alkoxyacrylamide, which then undergoes bromination and a one-pot cyclization with thiourea to yield the desired product. This method avoids harsh reagents and protection/deprotection steps, making it highly amenable to large-scale production.[1]

  • Hantzsch Thiazole Synthesis-Based Route: A classic and adaptable method, the Hantzsch synthesis for this class of compounds typically involves the condensation of an α-halocarbonyl compound (or its equivalent) with a thiourea derivative.[2] While a foundational method, variations are often employed to improve yields and accommodate diverse substrates.

The selection between these routes often hinges on factors such as the cost and availability of starting materials, the desired substitution pattern on the final molecule, and scalability requirements.

Experimental Workflows

The logical flow for each synthetic strategy is outlined below.

acrylamide_workflow cluster_0 Acrylamide Precursor-Based Synthesis A β-Ethoxy Acryloyl Chloride C N-Aryl-β-ethoxyacrylamide A->C Pyridine, THF B Substituted Aniline (e.g., 2-Chloro-6-methylaniline) B->C E α-Bromo Intermediate C->E Dioxane/Water D N-Bromosuccinimide (NBS) D->E G 2-Amino-thiazole-5-carboxylic Acid Amide E->G Heat F Thiourea F->G

Caption: Workflow for the acrylamide precursor-based synthesis.

hantzsch_workflow cluster_1 Hantzsch-Type Synthesis H Ethyl Acetoacetate J Ethyl 2-bromo-3-oxobutanoate H->J THF/Water I N-Bromosuccinimide (NBS) I->J L Ethyl 2-amino-4-methylthiazole-5-carboxylate J->L Heat K Thiourea K->L N 2-Amino-4-methylthiazole-5-carboxylic Acid L->N e.g., NaOH M Hydrolysis P 2-Amino-thiazole-5-carboxylic Acid Amide N->P O Amide Coupling (Amine, Coupling Agent) O->P

Caption: Workflow for the Hantzsch-type synthesis.

Experimental Protocols

Protocol 1: Acrylamide Precursor-Based Synthesis of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide[1]

This protocol details a highly efficient, two-step process starting from a substituted aniline.

Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cold (0-5 °C) stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (THF, 600 mL), slowly add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) while maintaining the temperature at 0-5 °C.

  • After the addition is complete, warm the mixture to 20 °C and stir for 2 hours.

  • Cool the reaction to 0-10 °C and add 1N hydrochloric acid (115 mL).

  • Dilute the mixture with water (310 mL) and concentrate under vacuum to a thick slurry.

  • Dilute the slurry with toluene (275 mL) and stir for 15 minutes at 20-22 °C, then for 1 hour at 0 °C.

  • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield the product.

Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (NBS) (4.08 g, 22.9 mmol) at a temperature of -10 to 0 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Add thiourea (1.74 g, 22.9 mmol) to the mixture.

  • Heat the reaction to 85 °C and stir for 2 hours.

  • Cool the mixture to 20-22 °C and add a 10% aqueous sodium bisulfite solution (10 mL).

  • Add a 2N aqueous sodium hydroxide solution to adjust the pH to approximately 8-9.

  • Stir the resulting slurry for 1 hour at 20-22 °C.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield the final product.

Protocol 2: Hantzsch-Type Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]

This protocol provides a one-pot method to generate a key ester intermediate, which can be further elaborated into various amides.

  • To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0 °C, add NBS (10.5 g, 0.06 mol).

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Add thiourea (3.80 g, 0.05 mol) to the reaction mixture.

  • Heat the mixture to 80 °C and maintain for 2 hours.

  • After cooling, collect the precipitate by filtration.

  • Wash the filter cake with water (3 x 100 mL).

  • Recrystallize the crude product from ethyl acetate and dry to obtain the final product.

This ester can then be hydrolyzed to the corresponding carboxylic acid and coupled with a desired amine using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to form the target amide.[1]

Data Presentation

The following tables summarize quantitative data for the key reaction steps described in the protocols.

Table 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

ParameterValueReference
Starting Material2-chloro-6-methylaniline[1]
Key Reagents3-ethoxyacryloyl chloride, Pyridine, THF[1]
Reaction Temperature0-5 °C, then 20 °C[1]
Reaction Time~3 hours[1]
Yield 73.6% [1]

Table 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

ParameterValueReference
Starting Material(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide[1]
Key ReagentsN-Bromosuccinimide, Thiourea, 1,4-Dioxane/Water[1]
Reaction Temperature-10 to 0 °C, then 85 °C[1]
Reaction Time3 hours[1]
Yield 95% [1]

Table 3: Hantzsch-Type Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

ParameterValueReference
Starting MaterialEthyl acetoacetate[3]
Key ReagentsN-Bromosuccinimide, Thiourea, THF/Water[3]
Reaction Temperature<0 °C, then RT, then 80 °C[3]
Reaction Time~4 hours[3]
Yield 72.0% [3]

Conclusion

The synthesis of 2-amino-thiazole-5-carboxylic acid amides is a well-established field with multiple robust and scalable protocols available to researchers. The acrylamide precursor-based method offers a modern, high-yielding, and efficient route, particularly for large-scale synthesis, by avoiding intermediate protection and purification steps. The traditional Hantzsch synthesis remains a versatile and valuable method, especially for generating diverse analogs from readily available starting materials. The detailed protocols and comparative data provided herein serve as a comprehensive guide for scientists and professionals in drug development to select and execute the optimal synthetic strategy for their specific research needs.

References

Application Notes & Protocols: Thiazole-2-Carboxylic Acid in the Synthesis of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties. Thiazole-2-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives that have shown significant promise in cancer therapy. These compounds often function by targeting key biological pathways involved in cancer cell proliferation, survival, and metastasis. This document provides detailed application notes on various this compound derivatives, their synthesis, and protocols for their biological evaluation.

I. Application Notes: Thiazole Derivatives in Oncology

Thiazole-containing compounds have been investigated for their efficacy against a multitude of cancer types. Their mechanisms of action are varied and include the inhibition of crucial enzymes like c-Met kinase and lactate dehydrogenase A (LDHA), as well as disruption of tubulin polymerization.[1] Several derivatives of this compound, especially amides, have demonstrated significant cytotoxic effects against various cancer cell lines.

Promising Thiazole-2-Carboxamide Derivatives

A notable class of anticancer agents derived from this compound are the thiazole-2-carboxamides. These compounds are synthesized by coupling the carboxylic acid with various amines, leading to a diverse library of molecules with a range of biological activities.

For instance, a series of novel thiazole-2-carboxamide derivatives have been designed and synthesized, with some compounds showing potent efficacy against human lung and breast cancer cell lines.[2] One particular compound, 6f , exhibited significant antiproliferative activity with IC50 values of 0.48 µM against a human lung cancer cell line and 3.66 µM against a breast cancer cell line.[2] In vivo studies with compound 6f demonstrated a remarkable tumor inhibition of 84.3% at a dosage of 10 mg/Kg.[2]

Another study focused on thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors.[3] The c-Met signaling pathway is often dysregulated in cancer, making it an attractive therapeutic target. Compound 51am from this series displayed remarkable antiproliferative activity against A549 (lung), HT-29 (colon), and MDA-MB-231 (breast) cancer cell lines with IC50 values of 0.83 µM, 0.68 µM, and 3.94 µM, respectively.[3]

Thiazole Derivatives Targeting Lactate Dehydrogenase A (LDHA)

Cancer cells often exhibit altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy.[4] Researchers have designed and synthesized thiazole scaffold-based small molecules that target hLDHA.[4] Among these, compounds 8j and 8m showed notable anticancer activity against liver cancer cells (HepG2) with IC50 values of 7.90 µM and 5.15 µM, respectively, while showing no significant toxicity to normal human embryonic kidney cells (HEK293).[4]

Thiazole-Naphthalene Hybrids as Tubulin Polymerization Inhibitors

The molecular hybridization approach, which combines two or more pharmacophores, has been successfully employed to create novel anticancer agents. A series of thiazole-naphthalene derivatives were synthesized and evaluated as tubulin polymerization inhibitors.[5] Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis. Compound 5b from this series was identified as the most active, with IC50 values of 0.48 µM and 0.97 µM against MCF-7 (breast) and A549 (lung) cancer cell lines, respectively.[5] Mechanistic studies revealed that compound 5b significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM.[5]

II. Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole-2-Carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6f Human Lung Cancer0.48[2]
Human Breast Cancer3.66[2]
51am A549 (Lung)0.83[3]
HT-29 (Colon)0.68[3]
MDA-MB-231 (Breast)3.94[3]
5b MCF-7 (Breast)0.48[5]
A549 (Lung)0.97[5]

Table 2: Anticancer Activity of Thiazole Derivatives Targeting hLDHA

CompoundCancer Cell LineIC50 (µM)Reference
8j HepG2 (Liver)7.90[4]
8m HepG2 (Liver)5.15[4]

III. Experimental Protocols

A. General Synthesis of Thiazole-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of thiazole-2-carboxamide derivatives via the coupling of this compound with a desired amine.

Materials:

  • This compound

  • Substituted amine

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in an anhydrous solvent.

  • Add the coupling agents (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thiazole-2-carboxamide derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the thiazole derivative compounds in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

IV. Visualizations

Signaling Pathway Diagram

G Simplified c-Met Signaling Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole_Inhibitor Thiazole-2-Carboxamide Derivative (e.g., 51am) Thiazole_Inhibitor->cMet Inhibits G Experimental Workflow for Anticancer Drug Discovery cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Thiazole Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) IC50->Mechanism Animal_Model Xenograft Animal Model Mechanism->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

Methods for Synthesizing Thiazole Carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazole carboxamides, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The following sections outline key synthetic strategies, providing detailed experimental procedures, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable method for a given research objective.

Introduction

Thiazole carboxamides are a prominent scaffold in a variety of therapeutically active agents, including kinase inhibitors for oncology. The efficient and scalable synthesis of these molecules is crucial for drug discovery and development programs. This document details three primary synthetic methodologies: direct amide coupling, the Hantzsch thiazole synthesis, and a modern approach utilizing acrylamide precursors.

Synthetic Strategies Overview

The choice of synthetic route for a particular thiazole carboxamide derivative is influenced by factors such as the availability of starting materials, desired substitution pattern, scalability, and overall efficiency. The three main strategies presented here offer a range of options to suit different synthetic goals.

  • Amide Coupling of Thiazole Carboxylic Acids: This is a straightforward and widely used method where a pre-synthesized thiazole carboxylic acid is coupled with a desired amine using standard peptide coupling reagents. This approach is highly modular, allowing for the late-stage diversification of the carboxamide moiety.

  • Hantzsch Thiazole Synthesis: A classic and robust method for the formation of the thiazole ring itself. This reaction involves the condensation of an α-haloketone with a thioamide. By selecting appropriate starting materials, this method can be adapted to produce thiazoles with a handle for subsequent conversion to a carboxamide or, in some cases, to directly form the carboxamide in a multi-component reaction.

  • Synthesis from Acrylamide Precursors: This modern and efficient approach builds the thiazole ring onto an acrylamide backbone. It is particularly useful for the synthesis of 2-aminothiazole-5-carboxamides and can be more chemoselective and amenable to large-scale production compared to some classical methods.

Signaling Pathways and Experimental Workflows

Thiazole carboxamides have been identified as inhibitors of several important signaling pathways implicated in diseases such as cancer and autoimmune disorders. The diagrams below illustrate the general experimental workflows for the synthetic methods described and a representative signaling pathway targeted by this class of compounds.

G General Workflow for Amide Coupling Synthesis cluster_start Starting Materials Thiazole_Acid Thiazole Carboxylic Acid Coupling Amide Coupling (e.g., EDC, DMAP) Thiazole_Acid->Coupling Amine Amine Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Thiazole Carboxamide Purification->Product

Caption: General workflow for thiazole carboxamide synthesis via amide coupling.

G General Workflow for Hantzsch Thiazole Synthesis cluster_start Starting Materials Haloketone α-Haloketone Condensation Condensation & Cyclization Haloketone->Condensation Thioamide Thioamide Thioamide->Condensation Workup Precipitation/ Extraction Condensation->Workup Purification Recrystallization/ Chromatography Workup->Purification Product Substituted Thiazole Purification->Product Modification Functional Group Modification to Carboxamide Product->Modification Final_Product Thiazole Carboxamide Modification->Final_Product

Caption: General workflow for the Hantzsch-based synthesis of thiazole carboxamides.

G Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Thiazole_Carboxamide Thiazole Carboxamide Inhibitor Thiazole_Carboxamide->cMet Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility STAT->Motility

Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamides.[1]

Data Presentation

The following tables summarize quantitative data for the different synthetic methods, allowing for easy comparison of yields, reaction times, and conditions.

Table 1: Amide Coupling of Thiazole Carboxylic Acids

Thiazole Carboxylic AcidAmineCoupling AgentsSolventTime (h)Yield (%)Reference
2-(4-Methoxyphenyl)thiazole-4-carboxylic acidAniline derivativeEDC, DMAPDCM4866.5 - 75.6[2]
2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid3,4,5-TrimethoxyanilineEDCI, DMAPDCM48Not specified[3]

Table 2: Hantzsch Thiazole Synthesis

α-HaloketoneThio-componentOther ReactantsCatalyst/SolventTimeYield (%)Reference
2-BromoacetophenoneThiourea-Methanol0.5 hHigh (not quantified)[4]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSubstituted benzaldehydesSilica supported tungstosilisic acid / EtOH:Water2-5 h79 - 90[5]

Table 3: Synthesis from Acrylamide Precursors

Acrylamide PrecursorReagentsSolventTime (h)Yield (%)Reference
N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide1. NBS2. ThioureaDioxane/Water3 (bromination) + heating95[2]
Ethyl 3-ethoxyacrylate1. NBS2. ThioureaDioxane/Water1 (bromination) + 1 (cyclization)70[6]

Experimental Protocols

Protocol 1: Amide Coupling using EDC and DMAP[2]

This protocol describes a general procedure for the coupling of a thiazole carboxylic acid with an aniline derivative.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.33 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 eq) to the solution.

  • Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.

Step 2: Amide Bond Formation

  • Add the corresponding aniline derivative (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, wash the reaction mixture with 1M HCl to remove excess aniline.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane:ethyl acetate).

Protocol 2: Hantzsch-Type Synthesis of 2-Aminothiazoles[4]

This protocol outlines the synthesis of a 2-aminothiazole, a common precursor for further elaboration into a carboxamide.

Step 1: Reaction Setup

  • In a suitable reaction vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) and thiourea (1.5 eq).

  • Add methanol as the solvent and a magnetic stir bar.

Step 2: Cyclization

  • Heat the mixture with stirring to approximately 100°C for 30 minutes.

  • After the reaction is complete, remove the heat and allow the solution to cool to room temperature.

Step 3: Isolation of the Product

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with water.

  • Air dry the collected solid to obtain the 2-aminothiazole product.

Protocol 3: Synthesis of 2-Aminothiazole-5-Carboxamide from a β-Ethoxyacrylamide Precursor[2]

This protocol provides an efficient synthesis of a 2-aminothiazole-5-carboxamide, a key intermediate for drugs like dasatinib.

Step 1: Synthesis of the β-Ethoxyacrylamide Precursor

  • React β-ethoxy acryloyl chloride with the desired aniline (e.g., 2-chloro-6-methylaniline) in a suitable solvent like THF with a base (e.g., pyridine) to form the N-aryl-β-ethoxyacrylamide.

Step 2: Bromination and Cyclization

  • Dissolve the N-aryl-β-ethoxyacrylamide (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution and slowly add N-bromosuccinimide (NBS) (1.1 eq).

  • Warm the mixture and stir at room temperature for 3 hours to effect α-bromination.

  • Add thiourea (1.05 eq) to the reaction mixture.

  • Heat the mixture to 80°C to induce thiazole ring formation.

Step 3: Product Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2-amino-N-(aryl)-thiazole-5-carboxamide, will precipitate from the solution.

  • Collect the solid product by filtration, wash with water, and dry under vacuum. This method reportedly gives the desired product in high yield (e.g., 95%).[2]

References

Application Notes and Protocols: Thiazole-2-carboxylic Acid as an Intermediate for Dyestuff Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of thiazole-2-carboxylic acid as a key intermediate in the synthesis of thiazole-based azo dyes. The following sections detail the chemical transformations and experimental procedures required to convert this compound into a versatile dyestuff, along with the characterization and properties of the resulting dye.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely employed in the development of pharmaceuticals and functional materials. In the realm of dyestuff chemistry, the thiazole nucleus serves as an important chromophoric core.[1] Specifically, 2-aminothiazole and its derivatives are valuable precursors for the synthesis of vibrant and functional azo dyes. This compound is a readily available starting material that can be efficiently converted into 2-aminothiazole, making it a crucial intermediate in the production of these dyes. This document outlines the synthetic route from this compound to a representative azo dye, providing detailed experimental protocols and expected outcomes.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Conversion of this compound to 2-Aminothiazole: This transformation is achieved through a Curtius rearrangement. This reaction allows for the conversion of a carboxylic acid to a primary amine with one less carbon atom.[2] The one-pot procedure using diphenylphosphoryl azide (DPPA) is a modern and efficient method that avoids the isolation of potentially hazardous acyl azide intermediates.[2]

  • Synthesis of a Thiazole-based Azo Dye: The resulting 2-aminothiazole is then used as the diazo component in an azo coupling reaction. This involves the diazotization of the primary amine followed by coupling with an electron-rich aromatic compound, such as phenol, to yield the final azo dye.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazole from this compound via Curtius Rearrangement

This protocol details the conversion of this compound to 2-aminothiazole using a one-pot Curtius rearrangement mediated by diphenylphosphoryl azide (DPPA).

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • To this suspension, add triethylamine (1.1 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq) at room temperature with stirring.

  • After stirring for 30 minutes, add tert-butanol (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator.

  • To the residue, add a solution of concentrated hydrochloric acid and heat the mixture to reflux for 2 hours to hydrolyze the Boc-protected amine intermediate.

  • Cool the mixture and carefully neutralize with a solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminothiazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Yield: 75-85%

Protocol 2: Synthesis of 4-(Thiazol-2-ylazo)phenol

This protocol describes the synthesis of a representative azo dye, 4-(thiazol-2-ylazo)phenol, from 2-aminothiazole.

Materials:

  • 2-Aminothiazole

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Phenol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Beakers

  • Magnetic stirrer

Procedure:

Part A: Diazotization of 2-Aminothiazole

  • In a beaker, dissolve 2-aminothiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the 2-aminothiazole solution, maintaining the temperature between 0-5 °C.

  • Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide at 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the alkaline phenol solution with vigorous stirring, maintaining the temperature at 0-5 °C.

  • Continue stirring the reaction mixture for 2-3 hours at 0-5 °C.

  • Adjust the pH of the solution to 7-8 by adding a solution of sodium carbonate to precipitate the dye.

  • Filter the precipitated solid, wash thoroughly with cold water, and dry in a desiccator.

  • The crude dye can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to obtain a purified product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized azo dye.

Property Value Reference
Yield 70-80%[3]
Appearance Orange-Red Solid[4]
Melting Point (°C) 175-177
λmax (in DMF) 450 nm[3]
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) ~25,000

Table 1: Physicochemical Properties of 4-(Thiazol-2-ylazo)phenol

Fastness Property Rating (ISO Scale)
Light Fastness 4-5
Wash Fastness 4
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4

Table 2: Fastness Properties of 4-(Thiazol-2-ylazo)phenol on Polyester Fabric

Visualizations

The following diagrams illustrate the key experimental workflows.

experimental_workflow_1 start This compound reagents1 DPPA, TEA, t-BuOH in Toluene start->reagents1 step1 Curtius Rearrangement (Reflux) reagents1->step1 intermediate Boc-protected 2-Aminothiazole step1->intermediate reagents2 Conc. HCl intermediate->reagents2 step2 Hydrolysis (Reflux) reagents2->step2 product 2-Aminothiazole step2->product

Fig. 1: Synthesis of 2-Aminothiazole

experimental_workflow_2 cluster_diazotization Diazotization cluster_coupling Azo Coupling start_amine 2-Aminothiazole reagents_diazo NaNO₂, conc. H₂SO₄ 0-5 °C start_amine->reagents_diazo diazonium Thiazole-2-diazonium Salt reagents_diazo->diazonium coupling_step Coupling Reaction 0-5 °C diazonium->coupling_step coupler Phenol in NaOH(aq) coupler->coupling_step final_product 4-(Thiazol-2-ylazo)phenol coupling_step->final_product

Fig. 2: Azo Dye Synthesis Workflow

Conclusion

This compound serves as a valuable and accessible intermediate for the production of thiazole-based azo dyes. The Curtius rearrangement provides an efficient route to the key 2-aminothiazole precursor. The subsequent diazotization and azo coupling reactions are robust and high-yielding, providing access to a wide range of dyestuffs with desirable properties. The protocols and data presented herein provide a solid foundation for researchers and scientists in the exploration and development of novel thiazole-based dyes for various applications.

References

Application Notes and Protocols for the Laboratory Preparation of Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Its structure is a key intermediate in the development of various biologically active molecules, including anti-inflammatory and antimicrobial agents.[2] This document provides detailed protocols for two common laboratory methods for the preparation of this compound: the hydrolysis of ethyl thiazole-2-carboxylate and the oxidation of 2-methylthiazole.

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

ParameterMethod 1: Hydrolysis of Ethyl Thiazole-2-carboxylateMethod 2: Oxidation of 2-Methylthiazole
Starting Material Ethyl thiazole-2-carboxylate2-Methylthiazole
Key Reagents Potassium Hydroxide (KOH), Hydrochloric Acid (HCl)Sulfuric Acid, Nitric Acid, Ammonium Hydroxide
Solvent Ethanol, WaterSulfuric Acid, Water
Reaction Time 2 hours16 hours
Reaction Temperature Room Temperature85°C
Yield 25%[1]~71% (analogous to 4-isomer)[3]
Product Form Needle-like crystals[1]Solid precipitate[3]
Melting Point 91.6-93°C[1]91.6-93°C[1]

Experimental Protocols

Method 1: Synthesis of this compound via Hydrolysis of Ethyl Thiazole-2-carboxylate

This protocol is based on the saponification of the corresponding ethyl ester. It is a straightforward method suitable for small-scale laboratory synthesis.

Materials:

  • Ethyl thiazole-2-carboxylate

  • 2N Potassium Hydroxide (KOH) solution

  • 2N Hydrochloric Acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure: [1]

  • In a round-bottom flask, dissolve 213 mg (1.355 mmol) of ethyl thiazole-2-carboxylate in 3 mL of ethanol.

  • To this solution, add 3.5 mL of 2N aqueous KOH solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • After 2 hours, acidify the mixture by adding 3.5 mL of 2N HCl.

  • Allow the acidified mixture to stand overnight.

  • Collect the precipitated needle-like crystals by filtration.

  • Wash the crystals with a small amount of cold water and dry to obtain this compound.

Method 2: Synthesis of this compound via Oxidation of 2-Methylthiazole

This method involves the oxidation of the methyl group of 2-methylthiazole to a carboxylic acid. The following is a general procedure adapted from a similar synthesis of thiazole-4-carboxylic acid.[3]

Materials:

  • 2-Methylthiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • pH indicator paper or pH meter

  • Standard laboratory glassware

Procedure: [3]

  • In a round-bottom flask, carefully add the desired amount of 2-methylthiazole to a mixture of concentrated sulfuric acid and water.

  • To the cooled solution, add concentrated nitric acid.

  • Heat the resulting mixture under reflux at 85°C for 16 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Carefully add concentrated ammonium hydroxide to the cooled solution until the pH reaches approximately 2. The isoelectric point for minimum solubility is typically between pH 1.5-2.5.[3]

  • Cool the solution in an ice bath for at least 4 hours to facilitate the precipitation of the product.

  • Collect the solid precipitate by filtration.

  • Wash the product with ice-cold water and dry to obtain this compound.

Visualizations

Chemical Reaction Pathways

Synthesis of this compound cluster_0 Method 1: Hydrolysis cluster_1 Method 2: Oxidation ester Ethyl thiazole-2-carboxylate reagents1 1. 2N KOH, Ethanol 2. 2N HCl ester->reagents1 acid1 This compound reagents1->acid1 methyl 2-Methylthiazole reagents2 Conc. HNO₃, Conc. H₂SO₄ methyl->reagents2 acid2 This compound reagents2->acid2 General Experimental Workflow start Start reagents Combine Starting Materials and Reagents start->reagents reaction Perform Reaction (Heating/Stirring) reagents->reaction workup Acidification/Neutralization reaction->workup precipitation Precipitation/Crystallization workup->precipitation filtration Filtration and Washing precipitation->filtration drying Drying of Product filtration->drying end This compound drying->end

References

Application Notes and Protocols: Thiazole-2-Carboxylic Acid Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thiazole-2-carboxylic acid derivatives as a promising class of enzyme inhibitors. This document includes summaries of their inhibitory activities against key enzyme targets, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant biological pathways.

Introduction

This compound and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their unique structural features allow for diverse substitutions, enabling the fine-tuning of their potency and selectivity as enzyme inhibitors. This document focuses on their potential as inhibitors of carbonic anhydrases, cyclooxygenases, and cholinesterases, enzymes implicated in a variety of pathological conditions.

Enzyme Inhibition Data

The following tables summarize the inhibitory activities of selected this compound derivatives against various enzyme targets.

Table 1: Carbonic Anhydrase (CA) Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ)IC₅₀Reference Compound
Morpholine-derived thiazole 24Bovine CA-II9.64 ± 0.007 µM-Acetazolamide
Thiazole-methylsulfonyl derivative 2ahCA I-39.38 µMAcetazolamide (IC₅₀ = 18.11 µM)
Thiazole-methylsulfonyl derivative 2hhCA II-39.16 µMAcetazolamide (IC₅₀ = 20.65 µM)
Pyrazole carboxamide derivativehCA I10.69 ± 1.27 nM--
Pyrazole carboxamide derivativehCA II20.01 ± 3.48 nM--

Table 2: Cyclooxygenase (COX) Inhibition [1][2]

CompoundTarget Enzyme% Inhibition (at 5 µM)IC₅₀Selectivity Ratio (COX-1/COX-2)Reference Compound
2f (trimethoxy on phenyl ring)COX-253.9%-3.67Celecoxib
2hCOX-281.5%--Celecoxib (96.9% inhibition)
2bCOX-1-0.239 µM1.251Celecoxib
2bCOX-2-0.191 µM1.251Celecoxib
2aCOX-2-0.958 µM2.766Celecoxib (SR = 23.8)

Table 3: Cholinesterase (AChE & BChE) Inhibition [3][4]

CompoundTarget EnzymeIC₅₀
Thiazole derivative 4eAChE25.5 ± 2.12 µg/mL
Thiazole derivative 4iAChE38.50 ± 2.12 µg/mL
Thiazole derivative 4cAChE58.42 ± 3.14 µg/mL
Thiazole derivative 4gAChE68 ± 2.12 µg/mL
Benzothiazole derived thiazole 8AChE3.20 ± 0.10 µM
Benzothiazole derived thiazole 8BChE3.70 ± 0.50 µM

Experimental Protocols

General Synthesis of Thiazole Carboxamide Derivatives

This protocol describes a general method for the synthesis of thiazole carboxamide derivatives, adapted from published procedures.[1][2]

Workflow for Synthesis of Thiazole Carboxamide Derivatives

G cluster_synthesis Synthesis of Thiazole Carboxamide Derivatives Start Start Dissolve_Acid Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid in Dichloromethane (DCM) Start->Dissolve_Acid Add_Reagents Add DMAP and EDC Dissolve_Acid->Add_Reagents Stir_Inert Stir under inert gas (Argon) at room temperature for 30 min Add_Reagents->Stir_Inert Add_Aniline Add aniline derivative Stir_Inert->Add_Aniline Stir_Reaction Stir for 48 hours Add_Aniline->Stir_Reaction Monitor_TLC Monitor reaction by TLC Stir_Reaction->Monitor_TLC Workup Wash with HCl to remove excess aniline Monitor_TLC->Workup Dry Dry under reduced pressure Workup->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End

Caption: General workflow for the synthesis of thiazole carboxamide derivatives.

Materials:

  • 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Aniline derivative

  • Argon gas

  • Hydrochloric acid (HCl)

  • Solvents for column chromatography

Procedure:

  • Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Add DMAP (0.33 equivalents) and EDC (1.33 equivalents) to the solution.

  • Stir the mixture under an inert argon atmosphere at room temperature for 30 minutes.

  • Add the desired aniline derivative (1 equivalent) to the reaction mixture.

  • Continue stirring for 48 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with HCl to remove any unreacted aniline.

  • Dry the organic layer under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography using an appropriate solvent system to obtain the final thiazole carboxamide product.

Carbonic Anhydrase Inhibition Assay

This protocol is based on the colorimetric method using p-nitrophenyl acetate (p-NPA) as a substrate.[5]

Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_assay Carbonic Anhydrase Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, CA Enzyme Solution, Substrate Solution, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate with controls and test compounds Prepare_Reagents->Plate_Setup Pre_incubation Add Assay Buffer, Inhibitor, and CA Enzyme Solution. Incubate for 10-15 min at room temperature Plate_Setup->Pre_incubation Initiate_Reaction Add Substrate Solution (p-NPA) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 400-405 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate reaction rates and % inhibition Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Materials:

  • Human or bovine carbonic anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 7.5).

    • Prepare a stock solution of CA enzyme (e.g., 1 mg/mL) in cold assay buffer.

    • Prepare a fresh stock solution of p-NPA (e.g., 3 mM) in acetonitrile or DMSO.

    • Prepare stock solutions of test compounds and a positive control inhibitor in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add 158 µL of assay buffer to the appropriate wells.

    • Add 2 µL of the inhibitor working solution (or DMSO for the control).

    • Add 20 µL of the CA working solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for a COX inhibitor screening assay.[1] Many commercially available kits follow a similar principle.

Workflow for COX Inhibition Assay

G cluster_assay COX Inhibition Assay Start Start Prepare_Reagents Prepare Assay Buffer, COX-1/COX-2 Enzymes, Cofactors, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Set up plate with controls and test compounds Prepare_Reagents->Plate_Setup Pre_incubation Add Buffer, Heme, Enzyme, and Inhibitor. Incubate for 10 min at 37°C Plate_Setup->Pre_incubation Initiate_Reaction Add Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate_Reaction Incubate for 2 min at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add HCl to stop the reaction Incubate_Reaction->Stop_Reaction Quantify_Product Quantify prostaglandin product (e.g., by EIA) Stop_Reaction->Quantify_Product Data_Analysis Calculate % inhibition and IC₅₀ values Quantify_Product->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cyclooxygenase (COX) inhibition assay.

Materials:

  • COX-1 and COX-2 enzymes (human or ovine)

  • Reaction Buffer (e.g., Tris-HCl)

  • Heme

  • Arachidonic acid (substrate)

  • Test compounds and a known COX inhibitor (e.g., Celecoxib)

  • Hydrochloric acid (HCl)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes, test compounds, and controls.

  • In appropriate tubes, mix the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test inhibitor or solvent control and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.

  • Stop the reaction by adding HCl.

  • Quantify the amount of prostaglandin produced using a suitable method, such as an EIA.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the widely used Ellman's method for measuring acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.[6]

Workflow for Cholinesterase Inhibition Assay (Ellman's Method)

G cluster_assay Cholinesterase Inhibition Assay (Ellman's Method) Start Start Prepare_Reagents Prepare Phosphate Buffer, DTNB Solution, Substrate (ATCI/BTCI), and Inhibitor Solutions Start->Prepare_Reagents Plate_Setup Set up 96-well plate with controls and test compounds Prepare_Reagents->Plate_Setup Add_Reagents Add Buffer, Inhibitor, and DTNB to wells Plate_Setup->Add_Reagents Add_Enzyme Add AChE or BChE enzyme solution Add_Reagents->Add_Enzyme Pre_incubation Incubate for a defined period Add_Enzyme->Pre_incubation Initiate_Reaction Add Substrate (ATCI or BTCI) Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm in kinetic mode Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate reaction rates and % inhibition Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Ellman's method for cholinesterase inhibition.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and a known cholinesterase inhibitor (e.g., Eserine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a solution of DTNB in the phosphate buffer.

    • Prepare stock solutions of the substrates (ATCI for AChE, BTCI for BChE) in deionized water.

    • Prepare stock solutions of test compounds and a positive control inhibitor.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, the test inhibitor (or vehicle), and the DTNB solution.

    • Add the AChE or BChE enzyme solution to each well.

    • Pre-incubate the plate for a defined period at a specific temperature.

    • Initiate the reaction by adding the appropriate substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each inhibitor concentration.

Signaling Pathways

Cyclooxygenase (COX) Signaling Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7][8][9] COX-2 is often upregulated during inflammation and in various cancers.[8] Inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins.

COX-2 Signaling Pathway in Inflammation

G cluster_pathway COX-2 Signaling in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Thiazole_Inhibitor Thiazole-2-carboxylic acid derivative Thiazole_Inhibitor->COX2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_Synthases->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Carbonic Anhydrase and pH Regulation

Carbonic anhydrases play a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] In certain pathological conditions, such as cancer, the upregulation of specific CA isoforms (e.g., CA IX) contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[11]

Role of Carbonic Anhydrase in Tumor Microenvironment pH Regulation

G cluster_pathway CA IX in Tumor Microenvironment CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Thiazole_Inhibitor Thiazole-2-carboxylic acid derivative Thiazole_Inhibitor->CA_IX Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Progression (Invasion, Metastasis) Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression

Caption: Inhibition of carbonic anhydrase IX by thiazole derivatives to modulate tumor pH.

Cholinesterase Inhibition and Neuromodulation

Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft by preventing its breakdown.[12] This enhancement of cholinergic signaling can have therapeutic effects in neurodegenerative diseases like Alzheimer's. Furthermore, cholinesterase inhibitors can modulate downstream signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and neuroprotection.[2][3]

Cholinesterase Inhibition and Downstream Signaling

G cluster_pathway Cholinergic Signaling and Neuroprotection Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE nAChR Nicotinic ACh Receptor (nAChR) Acetylcholine->nAChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Thiazole_Inhibitor Thiazole-2-carboxylic acid derivative Thiazole_Inhibitor->AChE PI3K PI3K nAChR->PI3K AKT AKT PI3K->AKT Neuroprotection Neuroprotection (Cell Survival) AKT->Neuroprotection

Caption: Mechanism of action of cholinesterase inhibitors and modulation of the PI3K/AKT pathway.

References

Application Notes and Protocols for the High-Yield Synthesis of Substituted Thiazoles from Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of thiazole-2-carboxylic acid, a versatile building block in medicinal chemistry. The following sections outline high-yield synthetic routes to key substituted thiazoles, including 2-amido, 2-ester, 2-amino, 2-halo, 2-acyl, and 2-hydroxymethyl derivatives. All quantitative data are summarized in tables for easy comparison, and reaction pathways are illustrated with diagrams.

Synthesis of 2-Amidothiazoles via Amide Coupling

The robust nature of the amide bond makes it a cornerstone in drug design. This compound can be efficiently coupled with a wide range of primary and secondary amines using modern coupling agents to afford 2-amidothiazoles, which are prevalent in numerous biologically active molecules.

Logical Workflow for Amide Coupling

cluster_start Starting Materials cluster_reagents Reagents & Conditions Thiazole_Acid This compound Activation Carboxylic Acid Activation Thiazole_Acid->Activation Amine R1R2NH Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Agent Coupling Agent (e.g., HATU, EDC/HOBt) Coupling_Agent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Activation Activation->Coupling Product 2-Amidothiazole Coupling->Product

Caption: General workflow for the synthesis of 2-amidothiazoles.

Quantitative Data for Amide Coupling
EntryCoupling ReagentBaseSolventAmine SubstrateYield (%)
1HATUDIPEADMFPrimary Amines85-95
2HATUDIPEADMFSecondary Amines80-90
3EDC, HOBt, DMAPDIPEACH₃CNAniline Derivatives~80[1]
4EDC, HOBtDIPEADMFSterically Hindered Amines70-85
Experimental Protocol: Amide Coupling using HATU
  • Under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1-1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amidothiazole.[2]

Synthesis of 2-Thiazolyl Esters via Esterification

Esterification of this compound provides access to versatile intermediates. These esters can undergo further transformations or act as key fragments in larger molecules. The Steglich esterification is a mild and high-yielding method suitable for a broad range of alcohols, including sterically hindered ones.

Quantitative Data for Steglich Esterification
EntryAlcoholYield (%)
1Primary Alcohols (e.g., Methanol, Ethanol)90-95
2Secondary Alcohols (e.g., Isopropanol)75-85
3Tertiary Alcohols (e.g., tert-Butanol)65-75[3]
4Phenols60-80
Experimental Protocol: Steglich Esterification
  • In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.2-1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (CH₂Cl₂).[4]

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add a solution of DCC (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 3-12 hours, monitoring the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold CH₂Cl₂.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to obtain the pure 2-thiazolyl ester.[3]

Synthesis of 2-Aminothiazole via Curtius Rearrangement

The Curtius rearrangement offers a reliable method to convert carboxylic acids into primary amines. For this compound, this provides a direct route to the valuable 2-aminothiazole scaffold. The use of diphenylphosphoryl azide (DPPA) allows for a safe, one-pot procedure that avoids the isolation of potentially explosive acyl azide intermediates.[3][5]

Signaling Pathway for Curtius Rearrangement

Thiazole_Acid This compound Acyl_Azide Thiazole-2-carbonyl Azide Thiazole_Acid->Acyl_Azide + DPPA, Base Isocyanate 2-Thiazolyl Isocyanate Acyl_Azide->Isocyanate Heat (Δ) - N2 Carbamate Carbamate Intermediate (e.g., Boc-protected) Isocyanate->Carbamate + t-BuOH Aminothiazole 2-Aminothiazole Carbamate->Aminothiazole Acidic Deprotection

Caption: Pathway for the synthesis of 2-aminothiazole via Curtius rearrangement.

Quantitative Data for Curtius Rearrangement
EntryReagentTrapping NucleophileIntermediateOverall Yield (%)
1DPPAtert-ButanolBoc-protected amine70-85[5]
2DPPABenzyl alcoholCbz-protected amine75-90
Experimental Protocol: One-Pot Curtius Rearrangement
  • To a solution of this compound (1.0 equiv) in anhydrous toluene or dioxane, add triethylamine (1.1 equiv).

  • Add diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the trapping alcohol (e.g., anhydrous tert-butanol, 2.0-3.0 equiv).

  • Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-6 hours, or until TLC/LC-MS indicates complete consumption of the starting material and formation of the carbamate.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude carbamate intermediate can be purified by column chromatography or taken directly to the deprotection step.

  • To deprotect, dissolve the crude carbamate in a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in CH₂Cl₂ and stir at room temperature for 1-4 hours.

  • Concentrate the mixture under reduced pressure, and partition the residue between an organic solvent and a basic aqueous solution (e.g., 1M NaOH) to neutralize.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry, and concentrate to yield 2-aminothiazole.

Synthesis of 2-Halothiazoles via Decarboxylative Halogenation

Direct conversion of the carboxylic acid to a halogen provides a powerful entry point for further functionalization, particularly through cross-coupling reactions. A transition-metal-free decarboxylative bromination offers a high-yield method to produce 2-bromothiazole.

Quantitative Data for Decarboxylative Bromination
EntrySubstrateBrominating AgentSolventYield (%)
14-Hydroxythiazole-5-carboxylic acidN-BromosuccinimideAcetonitrile>90[5]
2Electron-rich (hetero)aromatic acidsN-BromosuccinimideAcetonitrile80-95[6]
Experimental Protocol: Decarboxylative Bromination

Note: This protocol is adapted from a procedure for a substituted thiazole core and may require optimization for this compound itself.[5][7]

  • In a reaction vessel, dissolve the thiazole carboxylic acid (1.0 equiv) in acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1-1.2 equiv).

  • Heat the reaction mixture at a specified temperature (e.g., reflux) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 2-bromothiazole.

Synthesis of 2-Acylthiazoles via Weinreb Amide

The Weinreb amide provides a stable and reliable intermediate for the synthesis of ketones from carboxylic acids. This two-step procedure involves the formation of the N-methoxy-N-methylamide followed by reaction with an organometallic reagent, which cleanly stops at the ketone stage without over-addition to the tertiary alcohol.

Experimental Workflow for Weinreb Ketone Synthesis

Thiazole_Acid This compound Weinreb_Amide Weinreb Amide Thiazole_Acid->Weinreb_Amide 1. SOCl2 2. HN(OMe)Me·HCl, Base Tetrahedral_Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate + R-MgBr or R-Li Acylthiazole 2-Acylthiazole Tetrahedral_Intermediate->Acylthiazole Aqueous Workup

Caption: Workflow for the synthesis of 2-acylthiazoles via a Weinreb amide intermediate.

Quantitative Data for Weinreb Ketone Synthesis
EntryCarboxylic Acid ActivationOrganometallic ReagentOverall Yield (%)
1SOCl₂ then HN(OMe)MeGrignard Reagents (RMgBr)70-90
2EDC, HOBt then HN(OMe)MeOrganolithium Reagents (RLi)65-85
3N-AcylbenzotriazoleGrignard Reagents (RMgBr)73-97 (amide formation)[4]
Experimental Protocol: Weinreb Ketone Synthesis

Step A: Synthesis of the Thiazole-2-Weinreb Amide

  • Suspend this compound (1.0 equiv) in anhydrous CH₂Cl₂.

  • Add oxalyl chloride or thionyl chloride (1.2-1.5 equiv) dropwise at 0 °C, along with a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude thiazole-2-carbonyl chloride.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in CH₂Cl₂ and cool to 0 °C.

  • Add a base such as triethylamine or pyridine (2.5 equiv) slowly.

  • Add a solution of the crude thiazole-2-carbonyl chloride in CH₂Cl₂ dropwise to the hydroxylamine solution at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution.

  • Dry the organic layer, concentrate, and purify by column chromatography to give the Weinreb amide.[2][8]

Step B: Reaction with Organometallic Reagent

  • Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add the Grignard or organolithium reagent (1.1-1.2 equiv) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2-acylthiazole.[9]

Synthesis of 2-(Hydroxymethyl)thiazole via Reduction

Reduction of the carboxylic acid group provides direct access to the corresponding primary alcohol, 2-(hydroxymethyl)thiazole, another versatile intermediate for further synthetic elaborations. While lithium aluminum hydride (LiAlH₄) is a potent reducing agent for this transformation, borane complexes offer milder conditions and greater functional group tolerance.

Quantitative Data for Carboxylic Acid Reduction
EntryReducing AgentSolventYield (%)
1LiAlH₄Anhydrous THF / Ether80-95
2BH₃·THFAnhydrous THF85-98[10]
Experimental Protocol: Reduction with Borane-THF Complex
  • Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (BH₃·THF, typically 1M in THF, 2.0-3.0 equiv) dropwise. Note: Hydrogen gas is evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1M HCl and stir for 30 minutes.

  • Remove the bulk of the THF under reduced pressure.

  • Neutralize the remaining aqueous solution with a base (e.g., solid K₂CO₃ or NaOH solution) and extract several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield 2-(hydroxymethyl)thiazole.

References

Thiazole-2-Carboxylic Acid Derivatives in Anti-Inflammatory Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of thiazole-2-carboxylic acid and its derivatives as potential anti-inflammatory agents. The information compiled herein is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds for therapeutic purposes.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases, including arthritis, asthma, and cardiovascular disease.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, their use can be associated with significant side effects.[2] The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a promising pharmacophore in the development of novel anti-inflammatory agents.[2][3] this compound derivatives, in particular, have demonstrated significant potential as inhibitors of key inflammatory mediators, including COX and lipoxygenase (LOX) enzymes.[1][2][4]

Mechanism of Action: Targeting the Arachidonic Acid Pathway

The anti-inflammatory activity of many thiazole derivatives is attributed to their ability to inhibit enzymes within the arachidonic acid cascade. This pathway is responsible for the production of pro-inflammatory prostaglandins and leukotrienes.[4]

  • Cyclooxygenase (COX) Inhibition: Thiazole derivatives have been shown to inhibit both COX-1 and COX-2 isoforms.[1][5] COX-2 is the inducible isoform of the enzyme and is upregulated at sites of inflammation, making it a key target for anti-inflammatory drugs.[6] Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[7]

  • Lipoxygenase (LOX) Inhibition: Some thiazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme responsible for the synthesis of leukotrienes.[1][8] Dual inhibition of both COX and LOX pathways is a particularly attractive strategy, as it may offer broader anti-inflammatory efficacy and a better safety profile.[1][2]

The following diagram illustrates the role of thiazole derivatives in the arachidonic acid pathway.

Arachidonic_Acid_Pathway cluster_COX COX Pathway cluster_LOX LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Thiazole Thiazole-2-Carboxylic Acid Derivatives Thiazole->COX Inhibition Thiazole->LOX Inhibition

Figure 1: Inhibition of COX and LOX pathways by thiazole derivatives.

Data on Anti-Inflammatory Activity

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against COX and LOX enzymes.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 34 COX-20.140 ± 0.006>714.28[7]
Compound 2a COX-20.0003-[1]
Compound 2b COX-20.001-[1]
Compound 2c COX-20.007-[1]
Compound 6l COX-15.5561.67[9]
Compound 6l COX-20.09[9]
Compound 6a COX-1/COX-29.01 ± 0.01 (COX-1), 11.65 ± 6.20 (COX-2)~0.77[5]
Compound 2b COX-10.2391.251[6]
Compound 2b COX-20.191[6]
Compound 2a COX-20.9582.766[6]
Compound 2j COX-20.9571.507[6]

Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Thiazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound 6l 5-LOX0.38[9]
Compound 3a 5-LOX0.127[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

COX_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - COX-1 or COX-2 enzyme - Arachidonic acid (substrate) - Test compounds - Buffer solution start->prepare_reagents incubation Incubate enzyme with test compound or vehicle (control) at 37°C for 15 min prepare_reagents->incubation add_substrate Initiate reaction by adding arachidonic acid incubation->add_substrate reaction Allow reaction to proceed at 37°C for 2 min add_substrate->reaction stop_reaction Terminate reaction by adding 1 M HCl reaction->stop_reaction measure_pge2 Quantify Prostaglandin E2 (PGE2) production using an Enzyme Immunoassay (EIA) kit stop_reaction->measure_pge2 calculate_ic50 Calculate % inhibition and determine IC50 values measure_pge2->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 or human recombinant COX-2

  • Arachidonic acid

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a microplate, add the COX-1 or COX-2 enzyme to the reaction buffer.

  • Add the test compound or vehicle (control) to the wells and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping agent (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Assay

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.[3][10]

Carrageenan_Assay start Start animal_acclimatization Acclimatize Wistar rats for one week start->animal_acclimatization fasting Fast animals overnight with free access to water animal_acclimatization->fasting grouping Divide rats into groups: - Control (vehicle) - Standard (e.g., Indomethacin) - Test compound groups fasting->grouping measure_initial_paw Measure initial paw volume using a plethysmometer grouping->measure_initial_paw administer_compounds Administer test compounds or vehicle orally or intraperitoneally measure_initial_paw->administer_compounds induce_edema Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw administer_compounds->induce_edema After 1 hour measure_paw_edema Measure paw volume at specific time intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection induce_edema->measure_paw_edema calculate_inhibition Calculate the percentage inhibition of edema measure_paw_edema->calculate_inhibition end End calculate_inhibition->end

References

Application Notes and Protocols: One-Pot Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities. These compounds are integral to numerous approved drugs and are continuously explored for new therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] The development of efficient, atom-economical, and environmentally benign synthetic methodologies is crucial for advancing drug discovery programs. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single synthetic operation.

This document provides an overview of the challenges associated with using thiazole-2-carboxylic acid in one-pot syntheses and presents detailed protocols for established, efficient one-pot methods for synthesizing various thiazole derivatives. Additionally, it visualizes a key signaling pathway where thiazole derivatives have shown significant inhibitory activity.

The Challenge: this compound as a Precursor

While this compound appears to be a straightforward starting material for the synthesis of more complex thiazole derivatives, its application in one-pot reactions is significantly hampered by its propensity for decarboxylation. This reaction involves the loss of the carboxyl group as carbon dioxide (CO₂), particularly under conditions of heating or in the presence of acids, bases, or metal catalysts, which are often employed in one-pot syntheses.[3][4] The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate. For heteroaromatic carboxylic acids, this can be a facile process, making it difficult to control the desired reaction pathway and leading to the formation of unsubstituted thiazole or other side products.[3][5][6]

Recommended One-Pot Protocols for Thiazole Synthesis

Given the challenges with this compound, this section details alternative, well-established one-pot protocols for the synthesis of functionalized thiazoles, particularly the medicinally important 2-aminothiazole scaffold.

Protocol 1: Hantzsch Thiazole Synthesis via In Situ α-Bromination of Ketones

This protocol, based on the classic Hantzsch synthesis, avoids the handling of lachrymatory α-haloketones by generating them in situ from readily available ketones.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up ketone Aralkyl Ketone heating Heat to 90-100 °C (10-15 min) ketone->heating lactic_acid Lactic Acid (Solvent/Catalyst) lactic_acid->heating thiourea Thiourea thiourea->heating nbs N-Bromosuccinimide (NBS) nbs->heating cool Cool to Room Temperature heating->cool water Add Cold Water cool->water neutralize Neutralize with aq. Ammonia water->neutralize filter Filter Precipitate neutralize->filter wash Wash with Water filter->wash dry Dry wash->dry product 2-Aminothiazole Derivative dry->product

Caption: Workflow for lactic acid-mediated one-pot synthesis of 2-aminothiazoles.

Detailed Experimental Protocol:

  • To a stirred solution of the respective aralkyl ketone (1.0 mmol) in lactic acid (2 mL), add thiourea (1.2 mmol).

  • Add N-bromosuccinimide (NBS) (1.0 mmol) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 90–100 °C and maintain for 10–15 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (20 mL).

  • Neutralize the solution with aqueous ammonia.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to afford the pure 2-aminothiazole derivative.[7]

Quantitative Data Summary:

EntryAralkyl Ketone (Substituent)ProductYield (%)Time (min)
14-H4-phenylthiazol-2-amine9610
24-CH₃4-(p-tolyl)thiazol-2-amine9410
34-OCH₃4-(4-methoxyphenyl)thiazol-2-amine9212
44-Cl4-(4-chlorophenyl)thiazol-2-amine9510
54-Br4-(4-bromophenyl)thiazol-2-amine9410
64-F4-(4-fluorophenyl)thiazol-2-amine9312
74-NO₂4-(4-nitrophenyl)thiazol-2-amine5315
83-NO₂4-(3-nitrophenyl)thiazol-2-amine4615

Table adapted from data presented in Phosphorus, Sulfur, and Silicon and the Related Elements, 2019.[7]

Protocol 2: Three-Component Synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazoles

This protocol describes a one-pot, three-component reaction for the synthesis of more complex thiazole derivatives with potential anticancer activity.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up start_thiazole 2-(2-benzylidenehydrazinyl) -4-methylthiazole reflux Reflux (2-4 hours) start_thiazole->reflux thiosemicarbazide Thiosemicarbazide thiosemicarbazide->reflux hydrazonoyl_chloride Hydrazonoyl Chloride Derivative hydrazonoyl_chloride->reflux solvent Dioxane solvent->reflux catalyst Triethylamine (TEA) catalyst->reflux filter Filter Precipitate reflux->filter wash Wash with Methanol filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize product Substituted Thiazole Derivative recrystallize->product

Caption: Workflow for the three-component synthesis of complex thiazole derivatives.

Detailed Experimental Protocol:

  • Prepare a mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (1 mmol), thiosemicarbazide (1 mmol), and the appropriate hydrazonoyl chloride derivative (1 mmol) in dioxane (20 mL).

  • Add a catalytic amount of triethylamine (TEA) to the mixture.

  • Reflux the reaction mixture for 2–4 hours, monitoring the progress by TLC.

  • Upon completion, cool the mixture and collect the formed precipitate by filtration.

  • Wash the solid with methanol, dry it, and recrystallize from a suitable solvent to yield the pure product.[8]

Quantitative Data Summary:

EntryHydrazonoyl Chloride Substituent (Ar)ProductYield (%)M.p. (°C)
1C₆H₅4a75188–190
24-CH₃-C₆H₄4b72198–200
34-Cl-C₆H₄4c80208–210
44-Br-C₆H₄4d82218–220
54-NO₂-C₆H₄4e70172–174

Table adapted from data presented in Molecules, 2020.[8]

Application in Drug Discovery: Thiazole Derivatives as Signaling Pathway Inhibitors

Thiazole-containing compounds are of significant interest in drug development due to their ability to interact with and inhibit various protein kinases and signaling pathways implicated in diseases like cancer.[1] One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->AKT Thiazole->mTORC1

References

Flow Chemistry Applications for Thiazole-2-Carboxylic Acid Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving Thiazole-2-carboxylic acid and its derivatives using continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. These characteristics make it an ideal technology for the synthesis and functionalization of important heterocyclic compounds like thiazoles, which are prevalent in many pharmaceutical agents.

Application Note 1: Continuous Flow Synthesis of Thiazole Scaffolds via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. In a continuous flow setup, this reaction can be performed with high efficiency and control, providing rapid access to functionalized thiazoles which can be precursors to this compound derivatives.

A notable example is the automated, multi-step continuous flow synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones, where the initial step is the Hantzsch condensation to form a β-ketothiazole.[1][2] This process highlights the advantages of flow chemistry, such as the ability to telescope reactions without isolating intermediates, leading to significant time savings.[1][2]

Experimental Workflow for Hantzsch Thiazole Synthesis in Flow

Hantzsch_Flow_Synthesis reagent1 Thioamide Solution pump1 Syringe Pump A reagent1->pump1 reagent2 α-Bromoketone Solution pump2 Syringe Pump B reagent2->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor Heated Microreactor Coil (e.g., 100 °C, 5 min residence time) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Workflow for continuous Hantzsch thiazole synthesis.

Quantitative Data: Synthesis of β-Ketothiazoles

The following table summarizes the results for the continuous flow synthesis of various β-ketothiazoles, demonstrating the scope of the Hantzsch reaction in a microreactor system.[1]

Entryα-Bromoacetophenone SubstituteProductYield (%)
1Phenyl2a70
24-Methoxyphenyl2b90
34-(Trifluoromethyl)phenyl2c91
44-Chlorophenyl2d74
54-Bromophenyl2e72
64-Methylphenyl2f81
72-Naphthyl2g84
82-Thienyl2h75
Protocol: General Procedure for Continuous Flow Hantzsch Thiazole Synthesis

This protocol is adapted from the synthesis of β-ketothiazoles in a continuous flow microreactor.[1]

Materials:

  • Thioamide (e.g., 2,2-diethoxyethanethioamide)

  • Substituted α-bromoacetophenone

  • Solvent (e.g., a mixture of THF and water)

  • Continuous flow microreactor system (e.g., Syrris AFRICA® or similar) equipped with syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the thioamide in the chosen solvent system.

    • Prepare a separate solution of the α-bromoacetophenone in the same solvent system.

  • System Setup:

    • Set up the flow reactor system as depicted in the workflow diagram.

    • Set the temperature of the microreactor coil to the desired value (e.g., 100 °C).

    • Set the back-pressure regulator to maintain a constant pressure (e.g., 10 bar) to prevent solvent boiling.

  • Reaction Execution:

    • Load the reactant solutions into separate syringe pumps.

    • Set the flow rates of the pumps to achieve the desired residence time within the reactor coil. For example, for a 1 mL reactor and a desired 5-minute residence time, the total flow rate would be 0.2 mL/min (0.1 mL/min for each pump).

    • Start the pumps to introduce the reactants into the T-mixer, where they combine and enter the heated reactor coil.

  • Product Collection and Analysis:

    • The product stream exits the reactor and passes through the back-pressure regulator.

    • Collect the product stream in a suitable vial.

    • Analyze the product for conversion and purity using standard analytical techniques (e.g., LC-MS, NMR).

    • Purify the product as necessary, for example, by extraction and chromatography.

Application Note 2: Continuous Flow Amidation of this compound

Amide bond formation is a crucial transformation in medicinal chemistry. The synthesis of thiazole carboxamides can be efficiently performed in a continuous flow system, offering advantages in terms of reaction time, safety, and automation.[3] While specific literature on the flow amidation of this compound is not abundant, the principles of flow amidation of carboxylic acids are well-established and can be readily applied.

Logical Relationship for Flow Amidation

Flow_Amidation_Logic start This compound + Amine activation Carboxylic Acid Activation start->activation coupling Amide Bond Formation activation->coupling purification In-line or Off-line Purification coupling->purification product Thiazole-2-carboxamide purification->product

Caption: Logical steps for thiazole-2-carboxamide synthesis.

Hypothetical Quantitative Data for Flow Amidation

The following table presents hypothetical data for the flow amidation of this compound with various amines, based on typical yields for such reactions in flow.

EntryAmineProductHypothetical Yield (%)
1BenzylamineN-benzylthiazole-2-carboxamide92
2AnilineN-phenylthiazole-2-carboxamide85
3Morpholine(Thiazol-2-yl)(morpholino)methanone95
4n-ButylamineN-butylthiazole-2-carboxamide88
Protocol: Hypothetical Procedure for Continuous Flow Amidation of this compound

This protocol is a representative example based on general flow amidation procedures.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Coupling agent (e.g., EDC·HCl, HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF, MeCN)

  • Continuous flow reactor system with at least two pumps, a T-mixer, and a reactor coil (can be at room temperature or heated).

Procedure:

  • Solution Preparation:

    • Solution A: Dissolve this compound and the coupling agent in the chosen solvent.

    • Solution B: Dissolve the amine and the base in the same solvent.

  • System Setup:

    • Configure the flow reactor system for a two-feed process.

    • If heating is required, set the reactor temperature.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates into the T-mixer.

    • The combined stream flows through the reactor coil for a predetermined residence time (e.g., 10-20 minutes).

  • Work-up and Analysis:

    • Collect the output from the reactor.

    • The product can be isolated by a suitable work-up procedure, such as aqueous extraction followed by solvent removal. In-line purification using scavenger resins is also a common technique in flow chemistry.

    • Analyze the crude and purified product by LC-MS and NMR to determine yield and purity.

Conclusion

Flow chemistry provides a powerful platform for the synthesis and derivatization of thiazole-containing compounds. The protocols and data presented here, based on published literature and established principles, demonstrate the potential for high-yielding, rapid, and scalable production of these valuable molecules. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets. The inherent safety and automation capabilities of flow systems make them particularly attractive for library synthesis and process development in the pharmaceutical industry.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Thiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound via different established methods.

Method 1: Hydrolysis of Ethyl Thiazole-2-carboxylate

Issue: Low Yield of this compound

Possible CauseTroubleshooting Steps
Incomplete Hydrolysis - Increase Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting ester. Extend the reaction time if necessary. - Increase Base Concentration: Use a higher concentration of the aqueous base (e.g., KOH or NaOH) to drive the equilibrium towards the carboxylate salt. - Elevate Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, monitor for potential side reactions or degradation.
Product Loss During Workup - Incomplete Precipitation: After acidification, ensure the pH is sufficiently low (typically pH 2-3) to fully precipitate the carboxylic acid. Cooling the solution in an ice bath can further enhance precipitation. - Premature Extraction: If performing an acid-base extraction, ensure the aqueous layer containing the carboxylate salt is thoroughly washed with an organic solvent to remove neutral impurities before acidification.
Degradation of Starting Material or Product - Harsh Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times with a strong base, which could lead to decomposition of the thiazole ring.
Method 2: Oxidation of 2-Hydroxymethylthiazole or Thiazole-2-aldehyde

Issue: Incomplete Oxidation or Formation of Byproducts

Possible CauseTroubleshooting Steps
Insufficient Oxidant - Adjust Molar Equivalents: Ensure a sufficient molar excess of the oxidizing agent (e.g., nitric acid, potassium permanganate) is used. The optimal ratio of nitric acid to the hydroxymethyl compound is typically between 2-3 moles.[1]
Reaction Temperature Too Low - Optimize Temperature: The oxidation reaction often requires elevated temperatures (50-120°C) to proceed at a reasonable rate.[1] Gradually increase the temperature while monitoring the reaction progress.
Over-oxidation and Side Reactions - Control Temperature: Avoid excessively high temperatures, which can lead to the formation of over-oxidized byproducts or degradation of the thiazole ring. A preferred temperature range is between 65-90°C.[1] - Monitor Reaction Time: Extended reaction times can also contribute to byproduct formation. Aim for a reaction time of 3-5 hours, or until TLC indicates the consumption of the starting material.[1]
Difficult Product Isolation - pH Adjustment for Precipitation: The product is typically precipitated by adjusting the pH of the reaction mixture. The optimal pH for maximum insolubility is generally between 1.5 and 2.5.[1] - Removal of Oxidant Byproducts: If using KMnO₄, the resulting manganese dioxide (MnO₂) can complicate isolation. This can be addressed by adding sodium metabisulfite to reduce MnO₂ to soluble Mn²⁺ salts.
Method 3: Halogen-Metal Exchange of 2-Bromothiazole

Issue: Low Yield or Failure of Grignard/Lithiation Reaction

Possible CauseTroubleshooting Steps
Inactive Grignard/Organolithium Reagent - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents (e.g., THF, diethyl ether) must be anhydrous. - Quality of Magnesium/Organolithium: Use high-quality magnesium turnings (for Grignard) or a freshly titrated organolithium reagent.
Side Reactions with CO₂ - Dry Carbon Dioxide: Use a stream of dry carbon dioxide gas for the carboxylation step. Any moisture will quench the organometallic reagent.
Difficulty in Initiating Grignard Reaction - Activation of Magnesium: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods are the hydrolysis of ethyl thiazole-2-carboxylate, the oxidation of 2-hydroxymethylthiazole or thiazole-2-aldehyde, and the halogen-metal exchange of 2-bromothiazole followed by carboxylation.

Q2: My hydrolysis of ethyl thiazole-2-carboxylate is giving a very low yield (around 25%). How can I improve this?

A2: A reported procedure with a 25% yield involves using 2N aqueous KOH in ethanol for 2 hours at room temperature.[2] To improve the yield, you can try increasing the reaction time and monitoring for full conversion by TLC, using a higher concentration of KOH, or gently heating the reaction mixture. Ensure complete precipitation of the product by adjusting the pH to 2-3 and cooling the solution.

Q3: What are the advantages of the oxidation method for this synthesis?

A3: The oxidation of 2-hydroxymethylthiazole or thiazole-2-aldehyde using a mixture of nitric and sulfuric acid can result in significantly higher yields, often exceeding 90%.[1]

Q4: I am having trouble with the workup after oxidation with KMnO₄ due to the formation of manganese dioxide. What can I do?

A4: After the reaction is complete, you can add a reducing agent like sodium metabisulfite. This will reduce the insoluble MnO₂ to soluble Mn²⁺ salts, which will remain in the aqueous phase during extraction, simplifying the purification of your product.

Q5: What precautions should I take when performing a halogen-metal exchange on 2-bromothiazole?

A5: This reaction is highly sensitive to moisture and air. It is crucial to use anhydrous solvents and glassware and to maintain an inert atmosphere (nitrogen or argon). The organometallic intermediates formed are strong bases and will be quenched by any protic source.

Q6: Can I use the Hantzsch thiazole synthesis to prepare this compound?

A6: The Hantzsch synthesis is a powerful method for creating the thiazole ring itself, typically yielding 2-aminothiazole derivatives. While not a direct route to this compound from non-thiazole precursors, it is a fundamental method for synthesizing the core thiazole structure which can then be further functionalized.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis
Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeReported Yield (%)
Ester Hydrolysis [2]Ethyl thiazole-2-carboxylate2N KOH, 2N HClRoom Temp.2 hours~25
Oxidation [1]2-HydroxymethylthiazoleNitric acid, Sulfuric acid65-903-5 hours>90
Oxidation [1]Thiazole-2-aldehydeNitric acid, Sulfuric acid80-95Not Specified>85
Halogen-Metal Exchange 2-Bromothiazolen-BuLi or Mg, CO₂-78 to Room Temp.Not SpecifiedVaries

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Ethyl 2-thiazolecarboxylate

This protocol is based on a reported procedure with a 25% yield.[2]

  • To a solution of ethyl 2-thiazolecarboxylate (1.355 mmol) in ethanol (3 mL), add 2N aqueous KOH solution (3.5 mL, 5 eq.).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, acidify the mixture with 2N HCl (3.5 mL).

  • Allow the acidified mixture to stand overnight to facilitate precipitation.

  • Collect the resulting needle-like crystals by filtration to obtain this compound.

Protocol 2: Synthesis of this compound via Oxidation of 2-Hydroxymethylthiazole

This protocol is based on a patented procedure with a reported yield of 94.5% for the analogous thiazole-4-carboxylic acid.[1]

  • Add 2-hydroxymethylthiazole (0.02 mol) to a mixture of concentrated sulfuric acid (6.22 g) and water (3 g).

  • Add 70% nitric acid (4.35 g) to the mixture.

  • Reflux the mixture at a bath temperature of 77°C for 5 hours. A vigorous evolution of gas may be observed initially.

  • After the reaction period, dilute the solution with water (6 mL).

  • Cool the solution and adjust the pH to 2 by adding concentrated ammonium hydroxide.

  • Cool the solution at 5°C for 48 hours to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry to obtain this compound.

Visualizations

hydrolysis_workflow start Start: Ethyl Thiazole-2-carboxylate reagents Add EtOH and 2N KOH Solution start->reagents stir Stir at Room Temperature (2h) reagents->stir acidify Acidify with 2N HCl (pH 2-3) stir->acidify precipitate Precipitation (Overnight) acidify->precipitate filter Filter and Dry Product precipitate->filter end End: Thiazole-2- carboxylic acid filter->end

Workflow for Ester Hydrolysis

oxidation_workflow start Start: 2-Hydroxymethyl thiazole reagents Add H₂SO₄, H₂O, and HNO₃ start->reagents reflux Reflux at 77°C (5h) reagents->reflux dilute Dilute with Water reflux->dilute ph_adjust Adjust pH to 2 with NH₄OH dilute->ph_adjust precipitate Precipitate at 5°C (48h) ph_adjust->precipitate filter Filter, Wash, and Dry Product precipitate->filter end End: Thiazole-2- carboxylic acid filter->end

Workflow for Oxidation Synthesis

hantzsch_mechanism cluster_start Starting Materials alpha_haloketone α-Haloketone nucleophilic_attack Nucleophilic Attack (S on α-carbon) alpha_haloketone->nucleophilic_attack thioamide Thioamide thioamide->nucleophilic_attack intermediate1 Intermediate 1 nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization (N on C=O) intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Thiazole Derivative dehydration->product

Mechanism of Hantzsch Thiazole Synthesis

References

Technical Support Center: Purification of Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Thiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The most common impurity is the unreacted starting material, ethyl thiazole-2-carboxylate, from the hydrolysis reaction. Other potential impurities include residual base (e.g., potassium hydroxide) or acid (e.g., hydrochloric acid) used in the synthesis and workup, as well as byproducts from potential side reactions.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found.[1]

  • Acid-base extraction is a robust method for separating the acidic product from neutral or basic impurities.[1]

  • Column chromatography can be used for more challenging separations but may require optimization to prevent streaking of the acidic compound.[1]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water mixture, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point for HPLC analysis of polar carboxylic acids.[2]

Troubleshooting Guides

Recrystallization

Issue: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Steps
Too much solvent was used. Use the minimum amount of hot solvent required to dissolve the crude product.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
The compound is significantly soluble in the cold solvent. Try a different solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For thiazole derivatives, mixtures of ethanol and water are often a good starting point.[3]

Issue: The product oils out instead of crystallizing.

Possible Cause Troubleshooting Steps
The melting point of the compound is lower than the boiling point of the solvent. Use a lower-boiling point solvent.
Insoluble impurities are present. Perform a hot filtration to remove any insoluble material before allowing the solution to cool.
Supersaturation is too high. Add a seed crystal of the pure compound to induce crystallization. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the surface of the solution.
Acid-Base Extraction

Issue: The product does not precipitate upon acidification.

Possible Cause Troubleshooting Steps
The pH is not low enough. Ensure the aqueous solution is acidified to a pH of at least 2-3.[1] Use a pH meter or pH paper to verify.
The product is soluble in the aqueous solution even at low pH. If the product is highly polar, it may have some solubility in water. Try extracting the acidified aqueous solution with a suitable organic solvent like ethyl acetate.
The concentration of the product is too low. If possible, concentrate the aqueous solution by evaporation before acidification.

Issue: An emulsion forms during the extraction.

Possible Cause Troubleshooting Steps
Vigorous shaking. Gently invert the separatory funnel instead of shaking it vigorously.
High concentration of dissolved species. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Column Chromatography

Issue: The product streaks on the TLC plate and the column.

Possible Cause Troubleshooting Steps
Interaction of the carboxylic acid with the acidic silica gel. Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent.[1] This will protonate the analyte and reduce its interaction with the stationary phase, leading to better peak shape.
The compound is too polar for the eluent system. Increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.

Experimental Protocols

Recrystallization Protocol

This is a general protocol; the optimal solvent and volumes should be determined experimentally on a small scale.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The thiazole-2-carboxylate salt will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a dilute acid (e.g., 1M HCl) with stirring until the pH is approximately 2-3.[1] this compound should precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for a polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking, add a small amount of acetic or formic acid to the eluent.[1] Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Appearance White to off-white or beige to light yellow solid
Melting Point 91.6-93 °C
Water Solubility Slightly soluble
pKa ~2.95 (Predicted)

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemNotes
Recrystallization Ethanol/Water mixtureThe ratio needs to be determined experimentally. Start by dissolving in hot ethanol and adding hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol.
Acid-Base Extraction Ethyl Acetate / Saturated NaHCO₃(aq)The product is extracted into the aqueous phase as its sodium salt.
Column Chromatography Dichloromethane/Methanol with 0.5% Acetic AcidThe ratio of DCM to Methanol should be adjusted based on TLC analysis. The acetic acid is added to improve the peak shape.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Check cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBase Acid-Base Extraction Crude->AcidBase Column Column Chromatography Crude->Column TLC TLC Analysis Recrystallization->TLC AcidBase->TLC Column->TLC TLC->Recrystallization If impure TLC->Column If impure HPLC HPLC Analysis TLC->HPLC If pure Pure Pure this compound HPLC->Pure

Caption: General workflow for the purification of this compound.

AcidBase_Extraction Start Crude Product in Organic Solvent AddBase Extract with aq. NaHCO₃ Start->AddBase Separate1 Separate Layers AddBase->Separate1 OrganicLayer Organic Layer (Neutral Impurities) Separate1->OrganicLayer Discard AqueousLayer Aqueous Layer (Product as Salt) Separate1->AqueousLayer Collect Acidify Acidify with HCl to pH 2-3 AqueousLayer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter End Pure this compound Filter->End

Caption: Logical steps for purification by acid-base extraction.

References

Technical Support Center: Thiazole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common methods for synthesizing this compound?

A1: There are three primary synthetic routes for this compound:

  • Hydrolysis of Ethyl Thiazole-2-carboxylate: This is a straightforward method involving the cleavage of the ester group to yield the carboxylic acid.

  • Oxidation of 2-Substituted Thiazoles: This route typically involves the oxidation of a precursor such as 2-methylthiazole or thiazole-2-aldehyde.

  • Hantzsch Thiazole Synthesis followed by functional group transformation: This classic method first constructs the thiazole ring from an α-haloketone and a thioamide, followed by subsequent reactions to introduce the carboxylic acid group at the 2-position.

Q2: I am getting a low yield in the hydrolysis of ethyl thiazole-2-carboxylate. What are the possible causes and solutions?

A2: Low yields in the hydrolysis of ethyl thiazole-2-carboxylate are often due to incomplete reaction or the reversible nature of the reaction, especially under acidic conditions.

Troubleshooting Guide: Low Yield in Ester Hydrolysis

Possible Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. - Increase Temperature: Gently heating the reaction mixture can drive the reaction to completion. - Use of a Co-solvent: If the ester has poor solubility in the aqueous medium, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.
Reversibility of Reaction (Acid-Catalyzed) - Use Excess Water: Drive the equilibrium towards the products by using a large excess of water. - Switch to Alkaline Hydrolysis: Saponification using a base like sodium hydroxide or potassium hydroxide is generally irreversible and often gives higher yields.[1]

Q3: My final product from the oxidation of 2-methylthiazole is impure. What are the likely impurities and how can I avoid them?

A3: Impurities in the oxidation of 2-methylthiazole are typically unreacted starting material or byproducts from the oxidizing agent.

Troubleshooting Guide: Impurities in Oxidation Reaction

Issue Possible Cause Troubleshooting Steps
Presence of Starting Material Incomplete Oxidation: Insufficient amount of oxidizing agent or short reaction time.- Increase Equivalents of Oxidant: Gradually add more of the oxidizing agent (e.g., KMnO₄) while monitoring the reaction. - Extend Reaction Time: Continue the reaction until TLC analysis shows complete consumption of the starting material.
Formation of Brown Precipitate (with KMnO₄) Manganese Dioxide (MnO₂) Byproduct: This is a standard byproduct of permanganate oxidations.- Filtration: Filter the reaction mixture to remove the solid MnO₂. - Reductive Quench: Add a reducing agent like sodium bisulfite to the filtrate to reduce any remaining MnO₂ to soluble Mn²⁺ salts.[2]
Potential for Over-oxidation Harsh Reaction Conditions: High temperatures or a very strong oxidizing environment can potentially lead to ring-opening or other side reactions.- Control Temperature: Maintain a consistent and moderate reaction temperature. - Consider Milder Oxidants: Explore alternative, milder oxidizing agents if over-oxidation is suspected.

Q4: I am concerned about the stability of my final this compound product. Are there any known degradation pathways?

A4: Yes, this compound can undergo thermal decomposition. Studies have shown that at elevated temperatures, it can decarboxylate to yield thiazole and carbon dioxide.[3][4] Therefore, it is crucial to avoid excessive heat during the final purification steps (like distillation) and during storage.

Q5: What are the recommended methods for purifying crude this compound?

A5: The two most effective methods for purifying this compound are recrystallization and acid-base extraction.

  • Recrystallization: This technique is excellent for removing small amounts of impurities. Common solvent systems include ethanol, methanol, or a mixture of ethanol and water.[2][5]

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from any neutral or basic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (like sodium bicarbonate) to extract the thiazole-2-carboxylate salt into the aqueous layer. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.[6][7]

Summary of Potential Impurities

The following table summarizes the common impurities that may be encountered in the different synthetic routes for this compound. The typical amounts can vary significantly based on reaction conditions and purification efficiency.

Synthetic Route Common Impurities Typical Amount (Representative)
Hydrolysis of Ethyl Thiazole-2-carboxylate Ethyl thiazole-2-carboxylate (unreacted starting material)0.1 - 5%
Oxidation of 2-Methylthiazole 2-Methylthiazole (unreacted starting material)0.1 - 2%
Manganese Salts (from KMnO₄)Trace amounts after workup
Oxidation of Thiazole-2-aldehyde Thiazole-2-aldehyde (unreacted starting material)0.1 - 3%
General Thiazole (from thermal degradation)0.05 - 0.5%

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound by Hydrolysis of Ethyl Thiazole-2-carboxylate (Alkaline Conditions)
  • Dissolution: In a round-bottom flask, dissolve ethyl thiazole-2-carboxylate (1 equivalent) in ethanol (5-10 volumes).

  • Hydrolysis: Add a 2N aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting ester is no longer detectable.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify with 2N hydrochloric acid until the pH is approximately 2-3.

  • Precipitation: A white to off-white precipitate of this compound should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. A typical yield is around 85-95%.

Protocol 2: Purification of this compound by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Back-Wash: Wash the combined aqueous layers with the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate.

  • Isolation: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Protocol 3: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is typically used, for example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the this compound peak from potential impurities like the corresponding ethyl ester, aldehyde, and degradation products.

Visual Guides

Synthesis_Pathways cluster_hydrolysis Hydrolysis Route cluster_oxidation Oxidation Route cluster_hantzsch Hantzsch Route Ethyl Thiazole-2-carboxylate Ethyl Thiazole-2-carboxylate Thiazole-2-carboxylic acid_H This compound Ethyl Thiazole-2-carboxylate->Thiazole-2-carboxylic acid_H NaOH / H₂O, EtOH 2-Methylthiazole 2-Methylthiazole Thiazole-2-aldehyde Thiazole-2-aldehyde 2-Methylthiazole->Thiazole-2-aldehyde Mild Oxidation Thiazole-2-carboxylic acid_O This compound Thiazole-2-aldehyde->Thiazole-2-carboxylic acid_O KMnO₄ or HNO₃/H₂SO₄ α-haloketone + Thioamide α-haloketone + Thioamide Substituted Thiazole Substituted Thiazole α-haloketone + Thioamide->Substituted Thiazole Cyclization Thiazole-2-carboxylic acid_Hantzsch This compound Substituted Thiazole->Thiazole-2-carboxylic acid_Hantzsch Further Steps

Caption: Synthetic pathways to this compound.

Impurity_Formation Ethyl Thiazole-2-carboxylate Ethyl Thiazole-2-carboxylate This compound This compound Ethyl Thiazole-2-carboxylate->this compound Incomplete Hydrolysis Unreacted Ester Unreacted Ester Ethyl Thiazole-2-carboxylate->Unreacted Ester Impurity Thiazole Thiazole This compound->Thiazole Thermal Degradation Thiazole-2-aldehyde Thiazole-2-aldehyde Thiazole-2-aldehyde->this compound Incomplete Oxidation Unreacted Aldehyde Unreacted Aldehyde Thiazole-2-aldehyde->Unreacted Aldehyde Impurity

Caption: Common impurity formation pathways.

Purification_Workflow Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Acid-Base Extraction Acid-Base Extraction Dissolve in Organic Solvent->Acid-Base Extraction Aqueous Layer (Salt) Aqueous Layer (Salt) Acid-Base Extraction->Aqueous Layer (Salt) Basic Wash Organic Layer (Impurities) Organic Layer (Impurities) Acid-Base Extraction->Organic Layer (Impurities) Neutral/Basic Acidify Aqueous Layer Acidify Aqueous Layer Aqueous Layer (Salt)->Acidify Aqueous Layer Precipitate Pure Acid Precipitate Pure Acid Acidify Aqueous Layer->Precipitate Pure Acid Filter and Dry Filter and Dry Precipitate Pure Acid->Filter and Dry Pure this compound Pure this compound Filter and Dry->Pure this compound

Caption: Workflow for purification by acid-base extraction.

References

Troubleshooting low yield in Thiazole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole-2-carboxylic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this important heterocyclic compound.

General Troubleshooting Workflow for Low Yield

Low yields in the synthesis of this compound can arise from a variety of factors. The following workflow provides a systematic approach to identifying and resolving the root cause of the issue.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials (TLC, NMR, mp) start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Stoichiometry) start->check_conditions check_side_reactions Analyze for Side Reactions (TLC, LC-MS, NMR of crude) start->check_side_reactions check_workup Evaluate Workup & Purification (Extraction, Recrystallization, Chromatography) start->check_workup impure_materials Source of Low Yield: Impure Starting Materials check_purity->impure_materials Impurities detected suboptimal_conditions Source of Low Yield: Suboptimal Reaction Conditions check_conditions->suboptimal_conditions Conditions deviate from optimal side_products Source of Low Yield: Formation of Side Products check_side_reactions->side_products Significant side products observed product_loss Source of Low Yield: Product Loss During Isolation check_workup->product_loss Low recovery after purification solution_purity Solution: - Purify starting materials - Use fresh, high-purity reagents impure_materials->solution_purity solution_conditions Solution: - Optimize temperature and time - Adjust stoichiometry - Screen different solvents suboptimal_conditions->solution_conditions solution_side_reactions Solution: - Modify reaction conditions to minimize side reactions - Use a more selective reagent side_products->solution_side_reactions solution_workup Solution: - Optimize extraction pH - Select appropriate recrystallization solvent - Refine chromatography technique product_loss->solution_workup

Caption: General troubleshooting workflow for low yield.

Synthesis Route 1: Hydrolysis of Ethyl 2-Thiazolecarboxylate

This is a common and straightforward method for preparing this compound. However, incomplete hydrolysis or side reactions can lead to reduced yields.

Hydrolysis_Pathway start Ethyl 2-Thiazolecarboxylate intermediate Thiazole-2-carboxylate Salt start->intermediate Hydrolysis reagents Base (e.g., LiOH, NaOH, KOH) Solvent (e.g., EtOH/H2O, THF/H2O) product This compound intermediate->product Acidification acidification Acid Workup (e.g., HCl)

Caption: Reaction pathway for the hydrolysis of ethyl 2-thiazolecarboxylate.

Troubleshooting Guide: Hydrolysis of Ethyl 2-Thiazolecarboxylate
Issue Possible Cause Troubleshooting Steps
Incomplete Hydrolysis (Starting material remains) Insufficient base or reaction time.- Increase the molar equivalents of the base (e.g., from 1.5 to 2.0 eq).- Extend the reaction time and monitor by TLC.- Consider using LiOH, which can be more effective than NaOH or KOH in some cases.[1][2]
Low reaction temperature.- Ensure the reaction is heated to reflux, if the protocol allows.
Poor solubility of the ester.- Increase the proportion of the organic co-solvent (e.g., ethanol, THF).
Low Isolated Yield after Acidification Product is soluble in the aqueous layer.- Ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.- Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.
Inefficient extraction.- Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate).
Product Degradation (e.g., Decarboxylation) Harsh reaction conditions (high temperature for extended periods).- Use milder conditions if possible (e.g., lower temperature for a longer time).- this compound can be prone to decarboxylation under certain conditions.[3]
Experimental Protocol: Hydrolysis of Ethyl 2-Thiazolecarboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-thiazolecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Addition of Base: Add a solution of lithium hydroxide (LiOH·H₂O, 1.5-2.0 eq) in water to the stirred solution of the ester.

  • Reaction: Heat the mixture to reflux (or a lower temperature such as 50-60 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 1M HCl. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis Route 2: Oxidation of 2-Methylthiazole

The oxidation of the methyl group at the 2-position of the thiazole ring is another common route. Potassium permanganate (KMnO₄) is a frequently used oxidant.[4]

Oxidation_Pathway start 2-Methylthiazole intermediate Manganate Ester Intermediate start->intermediate Oxidation reagents Oxidant (e.g., KMnO4) Solvent (e.g., H2O, Pyridine) product This compound intermediate->product Workup workup Reductive Workup & Acidification

Caption: Reaction pathway for the oxidation of 2-methylthiazole.

Troubleshooting Guide: Oxidation of 2-Methylthiazole
Issue Possible Cause Troubleshooting Steps
Low Conversion of Starting Material Insufficient oxidant.- Increase the molar equivalents of KMnO₄ incrementally.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction by TLC.
Poor solubility of 2-methylthiazole.- Consider using a co-solvent like pyridine or tert-butanol.
Formation of Over-oxidized Byproducts Reaction conditions are too harsh.- Decrease the reaction temperature or shorten the reaction time.- Add the oxidant portion-wise to control the reaction exotherm.
Difficult Product Isolation Presence of manganese dioxide (MnO₂).- After the reaction, add a reducing agent like sodium bisulfite or oxalic acid to dissolve the MnO₂ precipitate.
Product remains in solution.- After removing MnO₂, carefully acidify the filtrate to pH 1-2 to precipitate the carboxylic acid.
Experimental Protocol: Oxidation of 2-Methylthiazole with KMnO₄
  • Reaction Setup: In a round-bottom flask, suspend 2-methylthiazole (1.0 eq) in water.

  • Oxidation: Heat the mixture to reflux. Add a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water dropwise over several hours.

  • Reaction Monitoring: Continue heating at reflux until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. Cool the solution in an ice bath and acidify to pH 1-2 with concentrated HCl. Collect the precipitated this compound by filtration, wash with cold water, and dry.

Synthesis Route 3: Hantzsch Thiazole Synthesis (of a precursor)

The Hantzsch synthesis can be used to form the thiazole ring, typically yielding an ester which can then be hydrolyzed to the desired carboxylic acid.[5][6]

Hantzsch_Pathway start1 α-Haloketone product_ester Thiazole Ester start1->product_ester start2 Thioamide start2->product_ester Cyclocondensation product_acid This compound product_ester->product_acid Hydrolysis

Caption: Hantzsch synthesis pathway to a thiazole ester precursor.

Troubleshooting Guide: Hantzsch Thiazole Synthesis
Issue Possible Cause Troubleshooting Steps
Low Conversion of Starting Materials Suboptimal reaction conditions.- Increase the reaction temperature; refluxing in ethanol is common.[5]- Increase the reaction time and monitor by TLC.
Purity of reactants.- Ensure the α-haloketone is free from decomposition products.- Use high-purity thioamide.
Formation of Side Products Self-condensation of the α-haloketone.- Add the α-haloketone slowly to the solution of the thioamide.
Formation of isomeric thiazoles.- This is generally less of an issue with simple substrates but can occur with more complex ones. Characterize the product carefully.
Low Yield in Subsequent Hydrolysis See troubleshooting for Route 1.- Refer to the troubleshooting guide for the hydrolysis of ethyl 2-thiazolecarboxylate.

Synthesis Route 4: Halogen-Metal Exchange

This method involves the lithiation of a 2-halothiazole followed by quenching with carbon dioxide. This route requires strictly anhydrous conditions and low temperatures.[7]

Lithiation_Pathway start 2-Bromothiazole intermediate 2-Thiazolyllithium start->intermediate Halogen-Metal Exchange reagents1 n-BuLi or t-BuLi Anhydrous THF, -78°C product This compound intermediate->product Carboxylation reagents2 1. CO2 (dry ice) 2. Acid Workup

Caption: Halogen-metal exchange pathway for this compound.

Troubleshooting Guide: Halogen-Metal Exchange
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive organolithium reagent.- Titrate the organolithium solution before use to determine its exact concentration.
Presence of moisture or other electrophilic impurities.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar).- Use freshly distilled, anhydrous solvents.[8]
Reaction temperature is too high.- Maintain a very low temperature (e.g., -78 °C to -100 °C) during the addition of the organolithium and the quench with CO₂.[8]
Formation of Butylated Byproducts Reaction of the organolithium with the starting material or product.- Add the organolithium reagent slowly to the solution of 2-bromothiazole.
Low Yield after CO₂ Quench Inefficient trapping of the organolithium.- Use a large excess of freshly crushed dry ice.

Purification and Data Presentation

Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No / Oily chromatography Use Column Chromatography recrystallize->chromatography Fails or low recovery acid_base->chromatography Fails or emulsion forms

Caption: Decision tree for purification method selection.

Table 1: Recommended Recrystallization Solvents
Solvent/Solvent System Comments Expected Recovery
Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool.Moderate to High
Methanol/WaterSimilar to ethanol/water, but methanol has a lower boiling point.Moderate to High
Ethyl Acetate/HexanesFor less polar impurities. Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool.Moderate
TolueneCan be effective, but may require higher temperatures.Variable

Note: Expected recovery is highly dependent on the purity of the crude material and the careful execution of the recrystallization procedure.[9]

Table 2: Comparison of Synthetic Routes
Synthetic Route Typical Yield Range Advantages Disadvantages
Hydrolysis of Ester 70-95%High yielding, simple procedure.Requires the synthesis of the starting ester.
Oxidation of 2-Methylthiazole 40-70%Readily available starting material.Can lead to over-oxidation, difficult workup with MnO₂.
Hantzsch Synthesis 60-85% (for ester)Versatile for substituted thiazoles.Two-step process (synthesis and hydrolysis).
Halogen-Metal Exchange 50-80%Direct carboxylation of the thiazole ring.Requires strictly anhydrous conditions and very low temperatures.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a new spot that is not my product or starting material. What could it be?

A1: This is likely a side product. Depending on your reaction, common side products include over-oxidized species (in oxidation reactions), self-condensation products of your starting materials, or isomeric products. It is recommended to isolate and characterize this byproduct (e.g., by LC-MS or NMR) to better understand the side reaction and how to prevent it.

Q2: I am having trouble getting my this compound to precipitate out of the aqueous solution after acidification. What can I do?

A2: If your product is not precipitating, it may have significant solubility in water. First, ensure the pH is low enough (pH 1-2). If it still does not precipitate, you can try saturating the aqueous layer with sodium chloride (salting out) to decrease the polarity of the aqueous phase. Alternatively, you will need to perform an extraction with an organic solvent like ethyl acetate.

Q3: Is it necessary to purify my starting materials?

A3: Yes, the purity of starting materials is crucial for achieving high yields.[5] Impurities can lead to unwanted side reactions, consume your reagents, and complicate the purification of your final product. It is always good practice to verify the purity of your starting materials by techniques such as TLC, NMR, or melting point analysis before starting the reaction.

Q4: Can I use a different base for the hydrolysis of ethyl 2-thiazolecarboxylate?

A4: Yes, while LiOH is often effective, NaOH and KOH can also be used. The choice of base may depend on the specific substrate and reaction conditions. It may be beneficial to screen different bases to find the optimal one for your reaction.

Q5: My halogen-metal exchange reaction is giving a very low yield, and I suspect moisture contamination. How can I ensure my reaction is anhydrous?

A5: To ensure anhydrous conditions, all glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Use new, sealed bottles of reagents whenever possible. Perform all transfers via syringe or cannula.

References

Technical Support Center: Thiazole-2-carboxylic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiazole-2-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound is its susceptibility to decarboxylation, especially under thermal stress. This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), resulting in the formation of thiazole.[1][2] This degradation can lead to a decrease in the concentration of the active compound and the appearance of impurities in your experiments.

Q2: What factors can influence the stability of this compound solutions?

A2: Several factors can impact the stability of this compound in solution:

  • Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation.[2][3] Long-term storage at room temperature can lead to thermal decomposition.[1][2]

  • pH: While specific data for this compound is limited, related thiazole and isothiazolone compounds show increased degradation rates at higher (alkaline) pH.[3][4]

  • Light: Exposure to UV light can induce photodegradation, which may also involve decarboxylation.[5]

  • Solvent: The choice of solvent can influence stability. While commonly used, some thiazole derivatives have shown instability in DMSO.

Q3: How should I store stock solutions of this compound?

A3: To ensure maximum stability, stock solutions of this compound should be stored at -20°C or lower.[6][7] They should be protected from light and prepared in a suitable, inert solvent. For aqueous solutions, it is advisable to use buffers at a neutral or slightly acidic pH and to sterile-filter the solution to prevent microbial growth.

Q4: I see an unknown peak in my HPLC analysis of a this compound sample. What could it be?

A4: An unknown peak, particularly one that increases over time or with heat exposure, is likely to be thiazole, the decarboxylation product of this compound.[1][2] Other potential degradation products could arise from hydrolysis or oxidation, depending on the storage and handling conditions.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity of my this compound solution.
Possible Cause Troubleshooting Step
Degradation of the compound 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its activity to the old stock.
2. Analyze by HPLC: Run an HPLC analysis on both the old and new stock solutions to check for the presence of degradation products (e.g., a peak corresponding to thiazole).
3. Review Storage Conditions: Ensure that stock solutions are stored at ≤ -20°C and protected from light.[6][7]
Precipitation in Assay Media 1. Check Solubility: Determine the solubility of this compound in your final assay buffer. It is described as slightly soluble in water.[7]
2. Optimize Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in the assay is low enough to not cause precipitation.
3. Visual Inspection: Visually inspect the assay wells for any signs of precipitation after adding the compound.
Issue 2: Appearance of a new peak and a decrease in the parent peak area in HPLC analysis over time.
Possible Cause Troubleshooting Step
Decarboxylation 1. Confirm Identity of Degradant: If possible, use a thiazole standard to confirm if the retention time of the new peak matches. Alternatively, use LC-MS to identify the mass of the degradant. The expected product is thiazole.[1][2]
2. Perform a Forced Degradation Study: Expose a sample of the solution to elevated temperature (e.g., 40-60°C) for a short period. An increase in the new peak's area would support the hypothesis of thermal degradation.
Photodegradation 1. Protect from Light: Prepare and store a new solution in an amber vial or wrapped in aluminum foil and compare its stability to a solution exposed to light.

Data Presentation

Table 1: Illustrative Example of Thermal Degradation of this compound (0.1 mg/mL in pH 7.4 Buffer)

Disclaimer: The following data is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results.

TemperatureTime (days)This compound Remaining (%)Thiazole Formed (%)
4°C01000
799.50.5
3098.21.8
25°C01000
795.14.9
3088.511.5
40°C01000
192.37.7
775.624.4

Table 2: Illustrative Example of pH-Dependent Stability of this compound (0.1 mg/mL at 25°C for 30 days)

Disclaimer: The following data is for illustrative purposes to demonstrate expected trends and is not based on specific experimental results.

pHThis compound Remaining (%)
5.095.8
7.488.5
9.080.2

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both this compound and its potential degradants have absorbance (e.g., determined by UV scan).

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the desired test buffer (e.g., phosphate buffers at various pH values) to the final concentration for the stability study.

  • Forced Degradation Study:

    • Acid/Base Hydrolysis: Incubate the solution with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperature for a defined period. Neutralize the samples before injection.

    • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Store the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose the solution to UV light.

  • Analysis:

    • Inject samples of the stressed solutions into the HPLC system at various time points.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.

    • The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, pH) start->check_storage prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh hplc_analysis Analyze Old and New Solutions by HPLC prepare_fresh->hplc_analysis degradation_present Degradation Confirmed hplc_analysis->degradation_present Degradation products found no_degradation No Degradation Observed hplc_analysis->no_degradation No degradation products found optimize_storage Optimize Storage and Handling Procedures degradation_present->optimize_storage check_solubility Investigate Solubility Issues in Assay Medium no_degradation->check_solubility end Problem Resolved optimize_storage->end check_solubility->end

Caption: Troubleshooting workflow for stability issues.

Caption: Primary degradation pathway.

cluster_experiment Experimental Workflow for a Stability Study prep Prepare Solution in Test Buffer stress Apply Stress Conditions (Temp, pH, Light) prep->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability- Indicating HPLC sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Determine Degradation Rate and Pathway data->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Synthesis of Thiazole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Thiazole-2-carboxylic acid and its derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include:

  • Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-halocarbonyl compound with a thioamide. For derivatives of this compound, this typically involves starting with an α-haloketoester.[1][2][3][4]

  • Synthesis from 2-Halothiazoles: This route involves the lithiation of a 2-halothiazole (e.g., 2-bromothiazole) followed by carboxylation with carbon dioxide.[5] This is a convenient method if the corresponding 2-halothiazole is readily available.

  • Hydrolysis of Thiazole-2-carboxylate Esters: Saponification of esters like ethyl or methyl thiazole-2-carboxylate using a base (e.g., NaOH or KOH) followed by acidification is a straightforward method to obtain the carboxylic acid.[6]

Q2: What are the major side reactions I should be aware of during the synthesis of this compound?

A2: The most common side reactions include:

  • Formation of Isomeric Impurities: In the Hantzsch synthesis, particularly under acidic conditions, the formation of 2-imino-2,3-dihydrothiazole isomers can occur alongside the desired 2-aminothiazole derivative.[7]

  • Decarboxylation: this compound can undergo decarboxylation, especially at elevated temperatures, leading to the formation of unsubstituted thiazole as a byproduct.[8][9]

  • Incomplete Hydrolysis/Esterification: During the hydrolysis of an ester to the carboxylic acid, the reaction may be incomplete. Conversely, during the synthesis or workup, the carboxylic acid can be esterified if an alcohol is present under acidic conditions.

  • Side Reactions of Lithiated Intermediates: In the synthesis from 2-halothiazoles, the thiazolyllithium intermediate can be unstable and participate in side reactions if not handled properly at low temperatures.[10]

Q3: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer in the Hantzsch synthesis?

A3: The formation of the imino isomer is favored under acidic conditions. To minimize this side product, it is recommended to run the Hantzsch synthesis under neutral or slightly basic conditions.[7]

Q4: My this compound product is decarboxylating. How can I prevent this?

A4: Decarboxylation is often induced by heat. To prevent this, avoid excessive temperatures during reaction workup and purification. If possible, perform purification steps at lower temperatures. The stability of the carboxylic acid is also pH-dependent, and keeping it in its salt form until the final acidification step can help.

II. Troubleshooting Guides

Guide 1: Hantzsch Thiazole Synthesis
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Purity of starting materials (α-haloketone and thioamide) is low. 3. Suboptimal reaction temperature. 4. Formation of side products.[1][2]1. Increase reaction time and monitor by TLC until the starting materials are consumed. 2. Purify starting materials before use. α-Haloketones can be recrystallized, and thioamides can be freshly prepared if they are unstable.[1] 3. Optimize the reaction temperature. While heating is often necessary, excessive heat can promote side reactions. 4. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., pH, temperature) to minimize their formation.
Formation of 2-Imino-2,3-dihydrothiazole Isomer Reaction is run under acidic conditions.[7]1. Perform the reaction in a neutral or slightly basic medium. 2. If acidic conditions are necessary for other reasons, be prepared to separate the isomers, which can sometimes be achieved by fractional crystallization or chromatography.
Multiple Spots on TLC 1. Unreacted starting materials. 2. Formation of an oxazole byproduct if the thioamide is contaminated with the corresponding amide.[1] 3. Dimerization or polymerization of reactants.[1]1. Ensure the reaction goes to completion by monitoring with TLC. 2. Use pure thioamide. 3. Adjust reaction concentration or temperature to disfavor polymerization.
Guide 2: Synthesis from 2-Halothiazoles (via Lithiation)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete lithiation. 2. Degradation of the thiazolyllithium intermediate. 3. Inefficient carboxylation.1. Ensure anhydrous conditions and use a freshly titrated solution of the organolithium reagent (e.g., n-BuLi). 2. Maintain a very low temperature (typically -78 °C) throughout the lithiation and carboxylation steps.[10] 3. Use an excess of dry CO2 (e.g., by passing a stream of CO2 gas through the solution or by adding crushed dry ice).
Presence of Unreacted 2-Halothiazole Incomplete lithiation.See "Low Yield," step 1.
Formation of Byproducts from Ring Opening The thiazole ring can be susceptible to nucleophilic attack and ring-opening, especially with certain substitution patterns.[11]Use of milder lithiating agents or very carefully controlled reaction times and temperatures may be necessary.
Guide 3: Hydrolysis of Thiazole-2-carboxylate Esters
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis (Ester still present) 1. Insufficient amount of base. 2. Reaction time is too short. 3. Low reaction temperature.1. Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH). 2. Increase the reaction time and monitor by TLC. 3. Gently heat the reaction mixture if it is proceeding too slowly at room temperature.
Low Yield of Carboxylic Acid 1. Incomplete precipitation upon acidification. 2. Re-esterification during workup.1. Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate. Cool the mixture to decrease the solubility of the product. 2. Avoid acidic workup conditions in the presence of alcohols. Remove any residual alcohol from the reaction mixture before acidification.

III. Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Hantzsch Thiazole Synthesis

α-Haloketone Thiourea Solvent/Acid Temperature (°C) Time (min) Product Ratio (2-Amino-thiazole : 2-Imino-2,3-dihydrothiazole) Reference
ChloroacetoneN-PhenylthioureaAcetone (neutral)Reflux->95 : <5[4]
ChloroacetoneN-PhenylthioureaEthanol/HCl (10M)8020Varies with acid concentration; imino form can be significant[7]
ChloroacetoneN-MethylthioureaEthanol/HCl (10M)802027 : 73[7]

Note: The formation of the 2-imino isomer is generally favored under strongly acidic conditions.

Table 2: General Yields for Different Synthetic Routes to this compound Derivatives

Synthetic Route Starting Materials Product Typical Yield (%) Key Considerations
Hantzsch Synthesisα-Haloketoester, ThioamideThiazole-2-carboxylate ester70-95%Purity of starting materials is crucial; reaction conditions affect regioselectivity.[1][2][3][4]
Lithiation & Carboxylation2-Bromothiazole, n-BuLi, CO2This compoundModerate to GoodRequires strictly anhydrous conditions and low temperatures.[5]
Ester HydrolysisEthyl thiazole-2-carboxylate, NaOHThis compoundHigh (>90%)Reaction is generally clean and high-yielding.

IV. Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.

  • Addition of Thioamide: Add thiourea (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous sodium bicarbonate solution to neutralize the acid formed and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Protocol 2: Synthesis of this compound via Lithiation of 2-Bromothiazole
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred THF. Then, add 2-bromothiazole (1 equivalent) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water.

  • Extraction: Make the aqueous layer basic with NaOH and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted 2-bromothiazole.

  • Isolation: Acidify the aqueous layer with cold dilute HCl to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Hydrolysis of Ethyl Thiazole-2-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl thiazole-2-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the complete consumption of the starting material. Gentle heating can be applied to accelerate the reaction.

  • Workup: Remove the ethanol under reduced pressure.

  • Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

V. Visualizations

Diagram 1: General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow start Start dissolve Dissolve α-haloketone in solvent start->dissolve add_thioamide Add thioamide dissolve->add_thioamide reflux Heat to reflux add_thioamide->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction complete precipitate Precipitate in NaHCO3(aq) cool->precipitate filter Filter and wash precipitate->filter purify Recrystallize filter->purify end Pure Product purify->end

Caption: Workflow for a typical Hantzsch thiazole synthesis.

Diagram 2: Logical Relationship of Side Reactions in this compound Synthesis

Side_Reactions cluster_hantzsch Hantzsch Synthesis cluster_lithiation Lithiation Route cluster_hydrolysis Ester Hydrolysis main_product Thiazole-2-carboxylic Acid decarboxylation Decarboxylation main_product->decarboxylation Heat hantzsch α-Haloketoester + Thioamide hantzsch->main_product Neutral/Basic Conditions hantzsch_side 2-Imino-2,3-dihydrothiazole hantzsch->hantzsch_side Acidic Conditions lithiation 2-Bromothiazole lithiation->main_product 1. n-BuLi, -78°C 2. CO2 lithiation_side Ring-opened products lithiation->lithiation_side Higher Temp. hydrolysis Ethyl Thiazole-2-carboxylate hydrolysis->main_product Base Hydrolysis hydrolysis_side Incomplete Reaction hydrolysis->hydrolysis_side decarboxylation_product Thiazole decarboxylation->decarboxylation_product

Caption: Key side reactions in different synthetic routes to this compound.

Diagram 3: Troubleshooting Logic for Low Yield in Hantzsch Synthesis

Troubleshooting_Low_Yield start Low Yield in Hantzsch Synthesis check_completion Check Reaction Completion via TLC start->check_completion incomplete Increase reaction time or temperature. check_completion->incomplete complete Complete check_completion->complete check_purity Verify Purity of Starting Materials impure Purify starting materials. check_purity->impure pure Pure check_purity->pure check_conditions Evaluate Reaction Conditions suboptimal Adjust temperature, solvent, or pH. check_conditions->suboptimal optimal Optimal check_conditions->optimal check_side_products Analyze for Side Products solution Modify conditions to minimize side reactions. check_side_products->solution Side Products Identified complete->check_purity pure->check_conditions optimal->check_side_products

Caption: A decision tree for troubleshooting low yields in the Hantzsch thiazole synthesis.

References

Thermal decomposition of Thiazole-2-carboxylic acid and its prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole-2-carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal decomposition of this compound and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

This compound is known to be thermally labile and can undergo decarboxylation to form thiazole and carbon dioxide.[1][2] While it has been observed to decompose even at room temperature, this process is generally slow for the solid compound.[1][3] The rate of decomposition is significantly influenced by temperature, pH, and the solvent.

Q2: What are the decomposition products of this compound?

The primary thermal decomposition products are thiazole and carbon dioxide (CO₂).[1] This is a classic decarboxylation reaction where the carboxylic acid group is lost.

Q3: At what temperature does this compound start to decompose?

A precise decomposition temperature for this compound under standard laboratory conditions is not well-documented in the literature. However, its inherent instability suggests that prolonged exposure to elevated temperatures should be avoided. For comparison, a related compound, 4,11-dimethoxyanthra[2,3-d]this compound, undergoes slow decarboxylation in the solid state at room temperature and complete decarboxylation when boiled in toluene.[3]

Q4: How should I store this compound to prevent decomposition?

To ensure the stability and integrity of this compound, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture.[4][5] Storage away from heat and strong oxidizing agents is also crucial.

Q5: Is the decarboxylation of this compound affected by pH?

Yes, the decarboxylation of heteroaromatic carboxylic acids is often pH-dependent. While specific data for this compound is limited, studies on similar compounds suggest that the rate of decarboxylation can be influenced by the acidity or basicity of the medium. For some heteroaromatic carboxylic acids, increased rates of decarboxylation are observed in acidic conditions.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield in a Reaction Involving Heating of this compound.

  • Potential Cause: Thermal decomposition of the starting material.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: Before starting the reaction, confirm the purity of your this compound, as it can decompose upon prolonged storage even at room temperature.

    • Lower Reaction Temperature: If the reaction protocol allows, attempt the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can be exacerbated at higher temperatures.

    • Alternative Synthetic Route: If thermal decomposition is unavoidable, consider a synthetic route that does not require heating this compound or introduce the carboxylic acid group at a later stage of the synthesis.

G Troubleshooting: Low Reaction Yield cluster_0 Problem cluster_1 Potential Cause cluster_2 Solutions A Low or No Reaction Yield B Thermal Decomposition of This compound A->B C Verify Reagent Purity B->C D Lower Reaction Temperature B->D E Use Inert Atmosphere B->E F Consider Alternative Synthetic Route B->F

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Unexpected Side Products in the Reaction Mixture.

  • Potential Cause: The formation of thiazole from the decomposition of this compound, which may then participate in side reactions.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use analytical techniques such as LC-MS or GC-MS to identify the side products. The presence of thiazole or its derivatives would strongly suggest decomposition of the starting material.

    • Minimize Reaction Time: If heating is necessary, minimize the reaction time to reduce the extent of decomposition.

    • pH Control: If applicable to your reaction, maintain a neutral or slightly basic pH to potentially reduce the rate of acid-catalyzed decarboxylation.

    • Purification of Protected Derivatives: If the product is also thermally sensitive, consider purifying a more stable, protected derivative of the final product.[6]

Issue 3: Inconsistent Results Between Batches.

  • Potential Cause: Variable decomposition of this compound due to differences in storage conditions or handling.

  • Troubleshooting Steps:

    • Standardize Storage: Ensure all batches of the acid are stored consistently at -20°C in well-sealed containers.

    • Aliquot Reagent: Upon receipt, consider aliquoting the this compound into smaller, single-use containers to minimize exposure to atmospheric moisture and temperature fluctuations from repeated openings of the main stock bottle.

    • Freshness of Reagent: Use the oldest stock first and consider re-analyzing the purity of very old batches before use.

Data Presentation

FactorInfluence on StabilityRecommendations for Minimizing Decomposition
Temperature Higher temperatures significantly accelerate decarboxylation.Maintain low temperatures during storage (-20°C) and reactions whenever possible.
pH Acidic conditions may catalyze decarboxylation in some heteroaromatic carboxylic acids.[6]Buffer reactions to a neutral or slightly basic pH if the reaction chemistry allows.
Solvent The reaction medium can influence the rate of decarboxylation.Aprotic solvents may be preferred over protic solvents in some cases to suppress proton-mediated decomposition pathways.
Moisture Presence of water can facilitate hydrolysis or other degradation pathways.Store in a desiccated environment and use anhydrous solvents for reactions where water is not a required reagent.
Oxygen Can lead to oxidative degradation, especially at elevated temperatures.Use an inert atmosphere (N₂ or Ar) for reactions conducted at elevated temperatures.

Experimental Protocols

Protocol 1: General Handling and Use of this compound

This protocol outlines the best practices for handling this compound to minimize thermal decomposition.

  • Storage: Store the compound at -20°C in a tightly sealed container. For long-term storage, consider placing the container inside a desiccator within the freezer.

  • Weighing and Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and reseal the container promptly.

  • Reaction Setup:

    • If the reaction is to be heated, add the this compound to the reaction vessel at room temperature.

    • If possible, add the thermally sensitive acid to the reaction mixture just before the heating step commences.

    • For reactions requiring prolonged heating, consider adding the acid portion-wise over time, if the reaction kinetics permit.

    • Always use a magnetic stirrer to ensure even temperature distribution and avoid localized overheating.

  • Workup and Purification:

    • During workup, minimize the duration of exposure to strongly acidic or basic aqueous conditions.

    • If purification is done via chromatography, use a method that avoids excessive heat. If flash chromatography is used, do not let the column run dry for extended periods as this can generate heat.

G Workflow for Handling this compound A Store at -20°C in sealed container B Equilibrate to RT in desiccator before opening A->B C Weigh quickly and reseal container B->C D Set up reaction at room temperature C->D E Consider portion-wise addition if heating D->E F Minimize exposure to harsh pH during workup D->F G Avoid excessive heat during purification F->G

Caption: Recommended workflow for handling this compound.

Signaling Pathways and Mechanisms

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound proceeds via a decarboxylation mechanism. The lone pair of electrons on the nitrogen atom can facilitate the elimination of carbon dioxide through a zwitterionic intermediate, leading to the formation of a thiazole carbanion which is then protonated to give thiazole.

G Proposed Thermal Decomposition Pathway cluster_0 This compound cluster_1 Heat (Δ) cluster_2 Zwitterionic Intermediate cluster_3 cluster_4 Products A [Thiazole]-COOH B A->B Decarboxylation C [Thiazole⁺]-COO⁻ B->C D C->D E Thiazole + CO₂ D->E

Caption: Proposed decarboxylation pathway of this compound.

References

Challenges in the scale-up of Thiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of Thiazole-2-carboxylic acid, particularly during scale-up operations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via different established routes.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[1][2]

Q1: I am experiencing low yields in my Hantzsch synthesis of a this compound precursor. What are the likely causes and how can I improve it?

A1: Low yields in a Hantzsch synthesis can arise from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.[1]

  • Poor Quality of Starting Materials: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to undesirable side reactions and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. The reaction is often heated to reflux for several hours in a solvent like ethanol.[1] Consider optimizing these conditions. Microwave irradiation has been shown in some cases to reduce reaction times and improve yields.[2]

  • Incomplete Reaction: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots and the appearance of a new product spot will indicate the reaction is proceeding. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification. One common side product is an oxazole, which can form if the thioamide is contaminated with the corresponding amide.[1]

Q2: My TLC plate shows multiple spots after the reaction. What are the potential side products?

A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides your target thiazole derivative, you may be observing:

  • Unreacted Starting Materials: Spots corresponding to the initial α-haloketone and thioamide.

  • Oxazole Byproduct: As mentioned, contamination of the thioamide with an amide can lead to the formation of an oxazole analog.[1]

  • Dimerization or Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.

Q3: I am struggling with the purification of my thiazole product. What methods are recommended?

A3: Purification of thiazole derivatives can be challenging. Common and effective methods include:

  • Recrystallization: This is a highly effective technique for purifying solid organic compounds. Selecting an appropriate solvent system is crucial for obtaining high-purity crystals.

  • Column Chromatography: Silica gel chromatography is a standard method for separating components of a reaction mixture. A gradient of solvents, starting with a non-polar solvent and gradually increasing polarity, is often effective.[1]

Route 2: Oxidation of 2-Substituted Thiazoles

This route typically involves the oxidation of a precursor, such as a 2-methylthiazole or a 2-hydroxymethylthiazole, to the corresponding carboxylic acid.

Q1: My oxidation reaction is giving a low conversion of the starting material. What should I check?

A1: Low conversion in an oxidation reaction can be due to several factors related to the reagents and reaction conditions.

  • Insufficient Oxidant: Ensure you are using a sufficient molar equivalent of the oxidizing agent (e.g., potassium permanganate). A slight excess may be required to drive the reaction to completion.

  • Reaction Temperature: The reaction may require heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Poor Solubility: If the starting material has poor solubility in the reaction solvent, this can limit the reaction rate. Consider a different solvent system or the use of a phase-transfer catalyst.

Q2: I am observing the formation of byproducts and degradation. How can I minimize this?

A2: Over-oxidation or degradation can be a significant issue.

  • Harsh Reaction Conditions: If the reaction temperature is too high or the reaction time is too long, the product can degrade. Carefully control the temperature and monitor the reaction closely.

  • Strong Oxidizing Agent: If using a powerful oxidant like potassium permanganate, consider using a milder oxidizing agent or optimizing the reaction conditions to be less harsh.

Q3: Product isolation is proving difficult. What strategies can I use?

A3: Isolating the carboxylic acid product from the reaction mixture can be challenging.

  • Acidification: this compound is often soluble in the reaction mixture as its salt. Acidification of the mixture will precipitate the free carboxylic acid, which can then be collected by filtration. The pH for minimum solubility is typically in the range of 1.5-2.5.[3]

  • Work-up for Permanganate Reactions: If potassium permanganate is used, the manganese dioxide byproduct can complicate isolation. This can be addressed by adding sodium metabisulfite to reduce the MnO₂ to soluble Mn²⁺ salts.

Route 3: From 2-Halothiazoles

This approach involves the conversion of a 2-halothiazole (e.g., 2-bromothiazole) into this compound, often via a lithiated intermediate.

Q1: The reaction to form the thiazolyllithium intermediate is not working well. What are the critical parameters?

A1: The formation of organolithium reagents is highly sensitive to the reaction conditions.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Any moisture will quench the organolithium reagent.

  • Low Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the intermediate.

  • Quality of Reagents: The purity of the 2-halothiazole and the organolithium reagent (e.g., n-butyllithium) is critical.

Q2: The carboxylation step with CO₂ is giving low yields. How can I optimize this?

A2: The introduction of the carboxylic acid group via carboxylation requires careful execution.

  • Dry CO₂: The carbon dioxide used must be dry to avoid quenching the organolithium intermediate.

  • Efficient CO₂ Delivery: Ensure good mixing and efficient delivery of the CO₂ gas or solid (dry ice) to the reaction mixture.

  • Temperature Control: Maintain a low temperature during the addition of CO₂ to control the exothermicity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the synthesis of this compound?

A1: Scaling up from the lab to a pilot plant or industrial scale introduces several challenges:

  • Heat Transfer: Many of the synthesis reactions are exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature control issues, potentially causing side reactions or product degradation.

  • Mixing: Ensuring efficient mixing in large reactors is crucial for maintaining homogeneity, especially in multi-phase reactions. Poor mixing can lead to localized "hot spots" or concentration gradients, affecting yield and impurity profiles.

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to control the reaction rate and temperature.

  • Work-up and Product Isolation: Handling large volumes of solvents and reagents during work-up can be challenging. The efficiency of extractions and filtrations may differ from the lab scale.

  • Crystallization and Purification: Achieving consistent crystal form and purity during large-scale crystallization requires careful control of cooling rates, agitation, and solvent selection.

Q2: How does the impurity profile of this compound typically change upon scale-up?

A2: The impurity profile can change significantly during scale-up. New impurities not observed at the lab scale may appear, and the levels of existing impurities may increase. This is often due to the challenges mentioned above, such as less efficient heat transfer leading to thermal degradation or side reactions. It is crucial to re-validate analytical methods and carefully monitor the impurity profile at each stage of the scale-up process.

Q3: What are the key considerations for the safe handling of reagents used in this compound synthesis at a larger scale?

A3: Safety is paramount during scale-up. Key considerations include:

  • Highly Reactive Reagents: Reagents like organolithiums are pyrophoric and require specialized handling procedures in a large-scale setting.

  • Corrosive Materials: Strong acids and bases used in some synthetic routes can be corrosive to equipment. Ensure that the reactor and associated pipework are constructed from compatible materials.

  • Toxic and Flammable Solvents: The use of large quantities of flammable and potentially toxic solvents requires appropriate ventilation, grounding to prevent static discharge, and personal protective equipment.

  • Exothermic Reactions: A thorough understanding of the reaction thermodynamics and a robust cooling system are essential to prevent thermal runaways.

Data Presentation

The following tables provide illustrative data on how key parameters can be affected during the scale-up of this compound synthesis. Note: This data is representative and will vary depending on the specific synthesis route and equipment used.

Table 1: Comparison of Yield and Reaction Time at Different Scales

ScaleTypical Batch SizeAverage Yield (%)Typical Reaction Time (hours)
Laboratory10 g85-954-6
Pilot Plant1 kg75-856-8
Industrial100 kg70-808-12

Table 2: Illustrative Impurity Profile Comparison (HPLC)

ImpurityLaboratory Scale (Area %)Pilot Plant Scale (Area %)Potential Cause of Increase
Unreacted Starting Material< 0.10.5 - 1.0Inefficient mixing, shorter effective reaction time
Byproduct A (e.g., Oxazole)< 0.050.1 - 0.3Localized overheating, longer reaction time
Degradation Product BNot Detected0.1 - 0.2Temperature excursions, extended work-up time

Experimental Protocols

Protocol 1: Hantzsch Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate (A Precursor)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 equivalent) in ethanol.

  • Reagent Addition: Add thiourea (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Isolation: If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Oxidation of 2-Methylbenzothiazole to Benzothis compound

This protocol is based on a reported method and should be adapted with caution.[4]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methylbenzothiazole (1 equivalent) in a mixture of water and a co-solvent like pyridine.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (a molar excess, e.g., 3-4 equivalents) in water to the reaction mixture. The addition should be controlled to maintain the reaction temperature within a specific range (e.g., 40-50 °C).

  • Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Cool the reaction mixture and add sodium metabisulfite to quench the excess permanganate and dissolve the manganese dioxide.

  • Isolation: Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

  • Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Visualizations

Diagram 1: General Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow Start Starting Materials (α-Haloketone, Thioamide) Reaction Reaction (e.g., Reflux in Ethanol) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Cooling, Neutralization) Monitoring->Workup Complete Isolation Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Pure Thiazole Derivative Purification->Product

Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield in Synthesis

Troubleshooting_Yield Problem Low Yield CheckPurity Check Starting Material Purity Problem->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) Problem->OptimizeConditions CheckCompletion Check for Reaction Completion (TLC/HPLC) Problem->CheckCompletion Solution Improved Yield CheckPurity->Solution OptimizeConditions->Solution CheckCompletion->OptimizeConditions Incomplete AnalyzeByproducts Analyze for Byproducts (TLC, LC-MS) CheckCompletion->AnalyzeByproducts Reaction Complete ImproveWorkup Improve Work-up/ Purification AnalyzeByproducts->ImproveWorkup ImproveWorkup->Solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

Analytical methods for detecting impurities in Thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with analytical methods, troubleshooting advice, and answers to frequently asked questions regarding the detection of impurities in Thiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for assessing the purity of this compound?

A1: High-Performance Liquid Chromatography (HPLC) is the most prevalent method for purity assessment of this compound due to its high resolution and sensitivity for non-volatile and thermally sensitive compounds. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, typically after a derivatization step to increase the volatility of the carboxylic acid.[1][2] Thin-Layer Chromatography (TLC) is a useful qualitative tool for monitoring reaction progress and identifying the presence of impurities.[1][3]

Q2: What are the likely impurities I might encounter in my this compound sample?

A2: Impurities can originate from the synthesis process or degradation. Common impurities may include unreacted starting materials, intermediates from the synthetic route (such as the corresponding ester if synthesized via hydrolysis), and byproducts from side reactions.[1] Degradation products can also be present, for instance, the decarboxylation product (thiazole) if the compound is exposed to high temperatures.[4][5]

Q3: Why is derivatization often required for the GC analysis of carboxylic acids like this compound?

A3: Carboxylic acids are polar and have low volatility, which makes them unsuitable for direct GC analysis. Derivatization, for example, through esterification (e.g., methylation) or silylation, converts the carboxylic acid group into a less polar and more volatile functional group.[2][6] This improves chromatographic peak shape and prevents thermal degradation in the GC inlet.[2]

Q4: How can I purify my crude this compound sample?

A4: Common purification techniques include acid-base extraction and recrystallization. In an acid-base extraction, the crude product is dissolved in an organic solvent and extracted with a mild aqueous base. The aqueous layer containing the deprotonated acid can then be washed with an organic solvent to remove neutral impurities before being re-acidified to precipitate the purified product.[3] Recrystallization from a suitable solvent system can also be an effective purification method. For more challenging separations, column chromatography on silica gel may be employed, often with a small amount of acid added to the eluent to improve separation.[1][3]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q: I am observing significant peak tailing for my this compound peak in reverse-phase HPLC. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds is a common issue.

  • Possible Cause 1: Secondary Interactions: The acidic nature of your analyte can lead to strong interactions with residual silanol groups on the silica-based column packing.

  • Solution 1: Suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can significantly improve peak shape.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.

  • Solution 2: Dilute your sample and reinject.

  • Possible Cause 3: Column Degradation: The column may be nearing the end of its lifespan.

  • Solution 3: Try flushing the column or replacing it with a new one.

Q: I am not getting good separation between this compound and a key impurity. What adjustments can I make?

A: Improving resolution is a key aspect of method development.

  • Possible Cause 1: Inappropriate Mobile Phase Composition: The polarity of your mobile phase may not be optimal for separating the compounds of interest.

  • Solution 1: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic run with a lower percentage of organic solvent can increase retention and improve resolution.

  • Possible Cause 2: Unsuitable Column Chemistry: The stationary phase may not be providing the necessary selectivity.

  • Solution 2: Consider trying a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.

GC Analysis Troubleshooting

Q: My GC-MS analysis shows a low response for my derivatized this compound. What could be the problem?

A: A low response can stem from several factors.

  • Possible Cause 1: Incomplete Derivatization: The derivatization reaction may not have gone to completion.

  • Solution 1: Optimize the derivatization conditions by increasing the reaction time, adjusting the temperature, or using a different derivatizing agent.

  • Possible Cause 2: Degradation in the Injector Port: The injector port temperature might be too high, causing the derivatized analyte to degrade.

  • Solution 2: Lower the injector port temperature incrementally to find an optimal balance between volatilization and stability.

  • Possible Cause 3: Active Sites in the GC System: Active sites in the injector liner or the column can lead to analyte adsorption.

  • Solution 3: Use a deactivated liner and ensure your column is in good condition.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) Method

This is a general-purpose reverse-phase HPLC method for the analysis of this compound and its non-volatile impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic System: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

    • Gradient: Start with a low percentage of Solvent B, and gradually increase it over the run to elute more hydrophobic impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase) followed by your sample. The purity can be assessed by the area percentage of the main peak relative to the total area of all peaks.

Parameter Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for identifying and quantifying volatile impurities or for the analysis of this compound after derivatization.

Experimental Protocol:

  • Derivatization (Silylation):

    • Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.

    • Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • GC-MS System: A standard GC-MS instrument.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-500).

  • Analysis: Inject the derivatized sample. Identify compounds based on their retention times and mass spectra.

Parameter Value
Derivatizing Agent BSTFA in Pyridine
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 80 °C (2 min), then ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (EI mode)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Transfer to vial separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: A typical experimental workflow for HPLC purity analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue HPLC Peak Tailing Observed cause1 Secondary Interactions (Silanol Groups) issue->cause1 cause2 Column Overload issue->cause2 cause3 Poor Column Health issue->cause3 solution1 Add Acid to Mobile Phase (e.g., 0.1% TFA) cause1->solution1 To suppress ionization solution2 Dilute Sample cause2->solution2 To reduce concentration solution3 Flush or Replace Column cause3->solution3 To restore performance

Caption: Troubleshooting logic for HPLC peak tailing.

impurity_sources cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation & Storage product This compound start_mat Unreacted Starting Materials start_mat->product intermediate Intermediates (e.g., Ethyl Thiazole-2-carboxylate) intermediate->product side_prod Side-Reaction Byproducts side_prod->product decarbox Decarboxylation Product (Thiazole) decarbox->product Heat other_deg Other Degradants other_deg->product Light/Air

Caption: Potential sources of impurities in this compound.

References

Technical Support Center: Optimizing Catalyst Selection for Thiazole-2-Carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in reactions with Thiazole-2-carboxylic acid and its derivatives. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions for this compound?

A1: this compound is a versatile building block. The primary catalytic reactions involving the carboxylic acid group or the thiazole ring include:

  • Esterification: The conversion of the carboxylic acid to an ester in the presence of an alcohol and an acid catalyst.[1][2]

  • Amide Formation: The reaction of the carboxylic acid with an amine to form an amide, often mediated by a coupling agent or catalyst.[3][4]

  • Decarboxylation: The removal of the carboxyl group (-COOH), which can be facilitated by organic acids or metal catalysts.[5][6]

  • C-H Functionalization/Arylation: The modification of C-H bonds on the thiazole ring, typically using transition metal catalysts like palladium to form new C-C bonds.[7][8]

Q2: How do I select the appropriate catalyst for my desired transformation?

A2: Catalyst selection is dictated by the specific reaction you intend to perform:

  • For Esterification (Fischer-Speier): Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are the conventional catalysts.[1]

  • For Amide Formation: Direct amidation can be catalyzed by boronic acids or Lewis acids such as titanium (e.g., TiCl₄) or zirconium compounds.[3][4] Alternatively, the carboxylic acid can be activated with reagents like thionyl chloride (SOCl₂) before reacting with the amine.[9]

  • For Decarboxylation: Simple organic acids such as formic acid or acetic acid in aprotic polar solvents (e.g., DMF) can be effective and cost-efficient.[6] For certain cross-coupling reactions, cobalt catalysts are used.[10][11]

  • For C-H Arylation: Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), are highly effective for the direct arylation of the thiazole ring.[7][8] Copper-based catalysts are also employed for various C-H functionalization reactions.[8]

Q3: My palladium-catalyzed C-H arylation reaction is very sluggish. What is a likely cause?

A3: A common issue with palladium-catalyzed reactions on thiazole substrates is catalyst poisoning. The sulfur atom in the thiazole ring can coordinate to the palladium metal center, effectively blocking its catalytic activity.[7] This often leads to slow or incomplete reactions. To overcome this, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[7]

Q4: Can I perform a decarboxylation reaction without using an expensive metal catalyst?

A4: Yes, a metal-free approach is available. Heterocyclic carboxylic acids, including thiazole derivatives, can be decarboxylated by heating them in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst, such as formic acid or acetic acid.[6] This method avoids the cost of metal catalysts and uses a solvent that is more stable at high temperatures than alternatives like DMSO.[6]

Troubleshooting Guides

Problem 1: Low Yield in Fischer Esterification
Possible CauseRecommended Solution
Equilibrium Limitation The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, use the alcohol as the solvent (in large excess) or remove water as it forms, for example, with a Dean-Stark apparatus.[12]
Insufficient Catalyst Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is present. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1][13]
Steric Hindrance If either the this compound derivative or the alcohol is sterically hindered, the reaction rate may be significantly reduced. Consider using a different esterification method, such as activation with SOCl₂ followed by the addition of the alcohol.
Problem 2: Failure to Form Amide Bond in Direct Condensation
Possible CauseRecommended Solution
Formation of Ammonium Salt Carboxylic acids and amines can form a stable ammonium carboxylate salt, which may not readily dehydrate to the amide without sufficient heat or catalysis.
Lack of Activation Direct condensation requires high temperatures (120-200 °C) or a suitable catalyst to proceed efficiently.[14] Use a catalyst like a boronic acid or a titanium(IV) compound (e.g., TiCl₄ in pyridine) to facilitate the reaction under milder conditions.[3][4]
Catalyst Incompatibility Ensure the chosen catalyst is compatible with other functional groups on your substrates. For complex molecules, using standard peptide coupling reagents may be more effective than direct catalytic amidation.
Problem 3: Unwanted Side Reactions or Isomer Formation

| Possible Cause | Recommended Solution | | Incorrect Reaction pH | In some reactions, such as the Hantzsch synthesis for building the thiazole ring itself, the pH is critical for controlling regioselectivity. Neutral solvents may lead to one isomer, while acidic conditions can produce a mixture of products.[7] | | Catalyst Poisoning | As mentioned for palladium catalysts, the thiazole sulfur can inhibit activity.[7] If side reactions are observed due to excessively high temperatures used to force the reaction, consider increasing the catalyst loading to allow for milder conditions.[7] | | Substrate Decomposition | High reaction temperatures required for some transformations (e.g., uncatalyzed decarboxylation or amidation) can lead to substrate decomposition. Explore catalytic methods that allow the reaction to proceed at lower temperatures.[3][6] |

Catalyst Selection and Performance Data

The choice of catalyst directly influences reaction outcomes. The tables below summarize catalyst performance for key transformations of this compound and related structures.

Table 1: Catalysts for C-H Arylation of Thiazole Derivatives
CatalystSubstrate ScopeTypical ConditionsYieldReference
Pd(OAc)₂ (ligand-free)Activated aryl bromides0.001-0.1 mol% catalyst, base, solventGood to Excellent[7][8]
Copper Iodide (CuI)Electron-rich heterocycles, aryl iodidesLiOtBu (base), solventGood[8]
Table 2: Catalysts for Decarboxylation Reactions
CatalystSolventTemperatureYieldReference
Formic Acid / Acetic AcidDMF85-150 °CHigh[6]
Cobalt(II) bromide (CoBr₂)2-FluorobenzotrifluorideVariesGood[10]
Table 3: Catalysts/Mediators for Amide Bond Formation
Catalyst/ReagentSubstratesTemperatureYieldReference
TiCl₄Wide range of carboxylic acids and amines85 °CModerate to Excellent[3]
Boronic AcidsAliphatic and aromatic acids/aminesRoom TemperatureHigh[4]
ZrCl₄Aliphatic and aromatic acids/amines70-100 °CGood to Excellent[3]

Visualizations

Logical Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Define Desired Transformation ester Esterification start->ester amide Amide Formation start->amide decarbox Decarboxylation start->decarbox ch_func C-H Functionalization start->ch_func cat_acid Strong Acid Catalyst (H₂SO₄, p-TsOH) ester->cat_acid Is it Fischer Esterification? cat_lewis Lewis Acid / Boronic Acid (TiCl₄, ZrCl₄, ArB(OH)₂) amide->cat_lewis Direct Condensation? cat_organic Organic Acid Catalyst (HCOOH, CH₃COOH) decarbox->cat_organic Metal-Free? cat_metal Transition Metal Catalyst (Pd, Cu, Co) ch_func->cat_metal

Caption: Logical workflow for selecting a catalyst class based on the desired chemical transformation.

Experimental Workflow for Palladium-Catalyzed C-H Arylation

Arylation_Workflow start Start: Assemble Reagents reagents Combine Thiazole Derivative, Aryl Halide, Base, and Pd(OAc)₂ in Solvent start->reagents reaction Heat Reaction Mixture Under Inert Atmosphere reagents->reaction monitor Monitor Progress via TLC or GC-MS reaction->monitor troubleshoot Troubleshoot: Sluggish Reaction? monitor->troubleshoot workup Perform Aqueous Workup & Extract with Organic Solvent purify Purify Crude Product via Column Chromatography workup->purify product Characterize Final Product purify->product troubleshoot->workup No (Complete) increase_pd Increase Pd Catalyst Loading troubleshoot->increase_pd Yes (Incomplete) increase_pd->reaction

Caption: Experimental workflow for a typical palladium-catalyzed C-H arylation reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • Preparation: In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 1-5 mol%) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Direct Amidation using Titanium(IV) Chloride
  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound in anhydrous pyridine.[3]

  • Amine Addition: Add the desired amine (1.0 to 1.2 equivalents) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C) and slowly add titanium(IV) chloride (TiCl₄) (typically 1.5 equivalents) dropwise.[3]

  • Reaction: Allow the reaction to warm to room temperature and then heat to 85 °C.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and quench by carefully adding water.

  • Isolation: Extract the product with an appropriate organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by column chromatography or recrystallization.

References

By-product formation and control in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in thiazole synthesis. The content focuses on identifying and controlling by-product formation in common synthetic routes, including the Hantzsch and Cook-Heilbron methods.

Troubleshooting Guides and FAQs

Section 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for creating the thiazole ring, typically by reacting an α-haloketone with a thioamide. While versatile, this reaction can be prone to side reactions leading to impurities.

A1: Low yields in Hantzsch synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting materials are still present, consider extending the reaction time or incrementally increasing the temperature.[1] Microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields.

  • Suboptimal Reaction Conditions: The chosen solvent and temperature may not be ideal for your specific substrates.

    • Solution: Polar protic solvents like ethanol and methanol are commonly used and often effective.[2] However, screening different solvents can be beneficial. Temperature is also a critical parameter; while heating is often required, excessive heat can promote by-product formation.[1][2]

  • Poor Quality of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants may be necessary before starting the synthesis.

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.

    • Solution: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the α-haloketone.[3]

A2: The formation of multiple products is a common issue in Hantzsch synthesis. The primary by-products are often isomers of the desired product and dimeric species.

Common By-products and Control Strategies:

  • 2-Imino-2,3-dihydrothiazole Isomers: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its 2-imino-2,3-dihydrothiazole isomer.[1]

    • Formation Mechanism: The regioselectivity of the cyclization step is influenced by the protonation state of the thioamide intermediate.

    • Control Strategy: To favor the formation of the 2-aminothiazole, the reaction is typically run under neutral or slightly basic conditions. If the imino isomer is desired, conducting the reaction in a strongly acidic medium (e.g., 10M HCl in ethanol) can significantly increase its yield.[4]

  • Bis-thiazoles: Dimerization can occur, leading to the formation of bis-thiazole by-products.

    • Formation Mechanism: This can happen through various pathways, including the reaction of an intermediate with a second molecule of a reactant.

    • Control Strategy: Optimizing the stoichiometry and reaction conditions can help minimize dimerization. Using a slight excess of the thioamide can reduce the concentration of unreacted α-haloketone, which may be involved in side reactions.

Data Presentation: Effect of Reaction Conditions on Hantzsch Synthesis Yield

The following table summarizes the impact of solvent and temperature on the yield of a model Hantzsch thiazole synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water2512No Reaction
2Water100575
3Methanol251240
4Methanol65482
5Ethanol251235
6Ethanol78485
71-Butanol100390
82-Propanol823.588

Data adapted from a study on the one-pot synthesis of Hantzsch thiazole derivatives.[5]

Mandatory Visualization: Hantzsch Thiazole Synthesis and Isomer Formation

Hantzsch_Synthesis cluster_main Hantzsch Thiazole Synthesis (Neutral/Basic Conditions) cluster_side By-product Formation (Acidic Conditions) alpha_halo α-Haloketone intermediate1 Thioether Intermediate alpha_halo->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 cyclization_neutral Intramolecular Cyclization intermediate1->cyclization_neutral cyclization_acid Intramolecular Cyclization intermediate1->cyclization_acid thiazoline Hydroxythiazoline Intermediate cyclization_neutral->thiazoline dehydration_neutral Dehydration thiazoline->dehydration_neutral aminothiazole 2-Aminothiazole (Desired Product) dehydration_neutral->aminothiazole imino_intermediate Protonated Intermediate cyclization_acid->imino_intermediate dehydration_acid Dehydration imino_intermediate->dehydration_acid iminothiazole 2-Imino-2,3-dihydrothiazole (Isomeric By-product) dehydration_acid->iminothiazole

Caption: Hantzsch synthesis pathway and the formation of the 2-imino isomer by-product under acidic conditions.

Section 2: Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a method for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[6][7]

A3: The Cook-Heilbron synthesis is typically performed under mild conditions, but side reactions can still occur.

Potential Causes & Solutions:

  • Instability of Reactants: Some reactants, like certain dithioacids, can be unstable, leading to lower yields and the formation of decomposition products.

  • Side Reactions of α-Aminonitriles: α-aminonitriles can be susceptible to side reactions, especially if not handled correctly.

    • Solution: Use freshly prepared or purified α-aminonitriles. Ensure the reaction conditions are mild as specified in the literature.

  • Dimerization/Polymerization: As with other condensation reactions, there is a possibility of reactant or intermediate dimerization or polymerization.

    • Solution: Careful control of reactant concentrations and temperature can help minimize these side reactions.

Mandatory Visualization: Cook-Heilbron Synthesis Workflow

Cook_Heilbron_Workflow start Start: α-Aminonitrile + Carbon Disulfide reaction Reaction in a suitable solvent (e.g., ethanol or aqueous medium) at room temperature start->reaction monitoring Monitor reaction progress (TLC or HPLC) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purification (Recrystallization or Column Chromatography) workup->purification product 5-Aminothiazole Product purification->product

Caption: A general experimental workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.

Section 3: Analytical and Purification Protocols

A4: Proper reaction monitoring and purification are crucial for obtaining a high-purity thiazole product.

Experimental Protocols:

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring

  • Objective: To monitor the consumption of starting materials and the formation of the product.

  • Methodology:

    • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.

    • Spotting: Apply small spots of the starting materials (as controls) and the reaction mixture on the baseline. A co-spot (spotting the reaction mixture on top of the starting material) can be helpful for identification.

    • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). A common mobile phase for 2-aminothiazoles is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v).[3]

    • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Staining with iodine or potassium permanganate can also be used.[8][9] The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of the final product and quantify by-products.

  • Methodology (General Reversed-Phase Method):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid).[2] The gradient or isocratic composition will depend on the specific analytes.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the thiazole derivative has strong absorbance (e.g., 238 nm).[10]

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample and analyze the resulting chromatogram. The peak area of the main product relative to the total peak area gives an indication of purity.

Protocol 3: Purification by Recrystallization

  • Objective: To purify the solid thiazole product from soluble impurities.

  • Methodology:

    • Solvent Selection: Choose a solvent in which the thiazole product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol or ethanol/water mixtures are often suitable.

    • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

    • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Drying: Dry the purified crystals.

Mandatory Visualization: Purification Workflow

Purification_Workflow crude Crude Thiazole Product dissolve Dissolve in minimum hot solvent crude->dissolve hot_filter Hot Filtration (optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to induce Crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate crystals by vacuum filtration cool->isolate wash_dry Wash with cold solvent and Dry isolate->wash_dry pure_product Pure Thiazole Crystals wash_dry->pure_product

Caption: A typical workflow for the purification of a solid thiazole product by recrystallization.

This technical support center is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and chemical literature.

References

Technical Support Center: Purifying Thiazole-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Thiazole-2-carboxylic acid via recrystallization.

Troubleshooting Common Recrystallization Issues

This guide addresses specific problems that may be encountered during the recrystallization of this compound.

Issue 1: Poor or No Crystal Formation Upon Cooling

Possible Causes:

  • Excess Solvent: Too much solvent was used to dissolve the crude product, resulting in a solution that is not supersaturated upon cooling.[1]

  • Solution is Supersaturated but Resistant to Nucleation: The solution requires a trigger to initiate crystal growth.

  • Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.[1]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.[2]

    • Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystallization.[2]

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

  • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound.[2]

  • Add an Anti-solvent: If using a single solvent system, slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly. Water is a common anti-solvent for alcohol solutions.

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

Possible Causes:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.

  • Solution is Too Concentrated or Cooled Too Quickly: The compound comes out of solution above its melting point in the solvent mixture.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely. If necessary, add a small amount of additional hot solvent.[2] Allow the flask to cool much more slowly to room temperature before moving it to a cold bath.

  • Charcoal Treatment: If colored impurities are suspected, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]

  • Adjust Solvent System: The current solvent may not be optimal. A different solvent or a solvent pair might be required.

Issue 3: Low Yield of Recovered Crystals

Possible Causes:

  • Using an Excessive Amount of Solvent: This is a primary cause of low recovery, as a significant portion of the product remains in the mother liquor.[1]

  • Premature Crystallization: Crystals form during hot filtration, leading to product loss on the filter paper.[1]

  • Incomplete Precipitation: The solution was not cooled sufficiently to maximize crystal formation.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Pre-heat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent to prevent the product from crystallizing prematurely.[1]

  • Recover a Second Crop: Concentrate the filtrate (mother liquor) by boiling off some of the solvent and cool it again to obtain a second batch of crystals. Note that this second crop may be less pure than the first.[1]

Issue 4: Product is Still Impure After Recrystallization

Possible Causes:

  • Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the crystal lattice.[1]

  • Similar Solubility of Impurities: The impurities may have solubility characteristics very similar to this compound in the chosen solvent, making recrystallization ineffective.[1]

Troubleshooting Steps:

  • Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.

  • Re-crystallize: A second recrystallization may be necessary to achieve the desired purity.

  • Alternative Purification Method: If impurities persist, an alternative purification technique such as acid-base extraction or column chromatography may be required.[3] For acidic compounds like this, an acid-base extraction can be a very effective preliminary purification step.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on synthesis procedures and practices for similar compounds, an ethanol/water mixture is a highly recommended starting point.[4] this compound is often precipitated from such a mixture during its synthesis, indicating it has good solubility in hot ethanol and lower solubility in the cold aqueous mixture.[5][6] Other C1-C6 alcohols and their mixtures with water can also be effective.[7]

Q2: How do I perform a two-solvent recrystallization with ethanol and water?

A2: Dissolve the crude this compound in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol until the solution is clear again. Allow the solution to cool slowly.

Q3: My crude product is a beige or light yellow powder. Can recrystallization remove this color?

A3: Yes. If the color is due to impurities, adding a small amount of activated charcoal to the hot solution before the hot filtration step can effectively adsorb colored impurities.[2]

Q4: How can I purify this compound if recrystallization alone is insufficient?

A4: An acid-base extraction is a highly effective method for purifying carboxylic acids.[3] Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it into a mild aqueous base (e.g., sodium bicarbonate solution). The impurities will remain in the organic layer. The aqueous layer containing the carboxylate salt can then be acidified (e.g., with HCl) to precipitate the pure this compound, which is then collected by filtration.[3]

Data Presentation

Table 1: Solvent Suitability for Recrystallization of this compound

Solvent SystemSuitabilityRationale & Notes
WaterPoor (as a single solvent)Slightly soluble in water.[6][8] Can be used as an anti-solvent.
Ethanol / WaterExcellent (Recommended)Synthesis often involves precipitation from this mixture, indicating good differential solubility.[4][5] A good starting point for optimization.
Methanol / WaterGoodMethanol is a C1-C6 alcohol, a class of solvents suggested for similar thiazole derivatives.[7] Water acts as an effective anti-solvent.
THF / HexanePotentially SuitableThis combination is mentioned for other thiazole derivatives.[7] THF would be the "good" solvent and hexane the "anti-solvent".
Acetic AcidPotentially SuitableOften used for purifying other carboxylic acids, but may be difficult to remove completely.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (General Procedure)
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals completely to remove any residual solvent.

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum required amount of boiling ethanol.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness disappears and the solution is clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Washing: Collect the crystals via vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve check_insoluble Insoluble impurities present? dissolve->check_insoluble hot_filtration Perform hot filtration check_insoluble->hot_filtration Yes cool Cool solution slowly to induce crystallization check_insoluble->cool No hot_filtration->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with ice-cold solvent collect->wash dry Dry the purified crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues cluster_no_xtal No Crystals Form cluster_oil Oiling Out cluster_yield Low Yield start Problem Encountered no_xtal No Crystals start->no_xtal oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield cause_no_xtal Cause: Too much solvent? Not supersaturated? no_xtal->cause_no_xtal solution_no_xtal Solutions: 1. Scratch flask 2. Add seed crystal 3. Evaporate some solvent cause_no_xtal->solution_no_xtal cause_oil Cause: Cooled too fast? Impurities present? oiling_out->cause_oil solution_oil Solutions: 1. Re-heat and add more solvent 2. Cool very slowly 3. Use charcoal treatment cause_oil->solution_oil cause_yield Cause: Too much solvent? Premature crystallization? low_yield->cause_yield solution_yield Solutions: 1. Use minimum hot solvent 2. Pre-heat filtration gear 3. Concentrate mother liquor cause_yield->solution_yield

Caption: A logical guide for troubleshooting common recrystallization problems.

References

Moisture sensitivity of Thiazole-2-carboxylic acid and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiazole-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with essential information regarding the moisture sensitivity of this compound, along with detailed handling precautions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

A: Yes, this compound is classified as moisture-sensitive.[1] Exposure to atmospheric moisture can lead to degradation and compromise the purity of the compound. It is recommended to handle it under an inert atmosphere when possible.[2]

Q2: How should I properly store this compound?

A: To ensure its stability, store this compound in a tightly closed container, preferably in a dry and cool, well-ventilated area.[2][3][4] For long-term storage, maintaining the compound at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[5]

Q3: What are the visible signs of degradation due to moisture?

A: While subtle at first, degradation may lead to a change in the physical appearance of the solid, such as clumping or discoloration from its typical white to light yellow/beige powder form.[3][5] For definitive assessment, analytical methods like NMR or HPLC are required to identify impurities or a decrease in the primary compound's concentration. Research indicates that the compound can thermally decompose to thiazole and CO2, a process that could be accelerated by moisture.[6]

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

A: Standard laboratory PPE is required. This includes safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., PVC), and a lab coat or overalls.[2][3][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

Q5: What should I do in case of a spill?

A: For a small spill, ensure the area is well-ventilated.[4] Wear appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Inconsistent reaction yields or unexpected side products. Degradation of this compound due to moisture exposure.- Use a fresh, unopened container of the acid. - Dry glassware thoroughly in an oven before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Poor solubility or formation of particulates in non-aqueous solvents. The compound may have absorbed water, affecting its solubility characteristics.- Dry the compound under a high vacuum before use. - Use fresh, anhydrous solvents from a sealed bottle or a solvent purification system.
Broad or shifted melting point range during analysis. Presence of impurities, likely from moisture-induced degradation.- Confirm the identity and purity of your starting material using techniques like NMR or LC-MS before proceeding. - Consider recrystallization if purity is compromised, though prevention is key.
Discrepancies in analytical data (NMR, HPLC) compared to reference standards. The compound has likely degraded. Water can act as a reactant or catalyst for decomposition pathways.- Acquire a new, certified lot of the compound. - Review handling and storage procedures to identify and eliminate sources of moisture contamination.

Data Presentation

Table 1: Purity Assessment of this compound Under Various Storage Conditions

As no specific quantitative data on degradation rates is publicly available, this table serves as a template for researchers to generate their own stability data.

Storage Condition Time Point Purity (%) by HPLC Appearance Notes
Sealed container, -20°C, under Nitrogen InitialUser-definedWhite to off-white solidUser-defined
1 MonthUser-definedUser-definedUser-defined
6 MonthsUser-definedUser-definedUser-defined
Sealed container, Room Temp, desiccator InitialUser-definedWhite to off-white solidUser-defined
1 MonthUser-definedUser-definedUser-defined
6 MonthsUser-definedUser-definedUser-defined
Container opened periodically on benchtop InitialUser-definedWhite to off-white solidUser-defined
1 WeekUser-definedUser-definedUser-defined
1 MonthUser-definedUser-definedUser-defined

Experimental Protocols

Protocol: Assessing the Impact of Moisture on the Purity of this compound

Objective: To quantitatively determine the degradation of this compound upon controlled exposure to atmospheric moisture.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Analytical balance

  • HPLC system with a C18 column

  • NMR spectrometer and appropriate deuterated solvent (e.g., DMSO-d6)

  • Vials

Methodology:

  • Initial Analysis (T=0):

    • Dissolve a precisely weighed sample of this compound in a suitable solvent.

    • Analyze the sample via HPLC to establish the initial purity. Record the peak area of the main compound.

    • Obtain a proton NMR spectrum to serve as a baseline reference.

  • Sample Exposure:

    • Weigh out three equal samples of the acid into separate, open vials.

    • Place the vials in a controlled environment with a known relative humidity (e.g., a humidity chamber or a desiccator with a saturated salt solution).

    • Leave one control sample in a tightly sealed container in a desiccator.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, and 72 hours), remove one of the exposed samples.

    • Prepare the sample for HPLC analysis using the same method as the initial analysis.

    • Calculate the purity by comparing the peak area of this compound to the total peak area.

    • (Optional) Obtain an NMR spectrum to identify potential degradation products.

  • Data Analysis:

    • Plot the purity of this compound as a function of exposure time.

    • Compare the HPLC chromatograms and NMR spectra over time to identify the appearance of new peaks corresponding to degradation products.

Visualizations

G cluster_storage Receiving & Storage cluster_handling Experimental Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at -20°C under Inert Gas Inspect->Store Seal Intact Quarantine Quarantine & Test Purity Inspect->Quarantine Seal Broken Log Log in Inventory Store->Log Equilibrate Equilibrate Container to Room Temp Log->Equilibrate Request for Use Inert Transfer to Glovebox/Inert Atmosphere Equilibrate->Inert Weigh Weigh Required Amount Inert->Weigh Seal Immediately Reseal Main Container Weigh->Seal React Add to Dry Glassware/Solvent Weigh->React Seal->Store Return to Storage

Caption: Workflow for proper handling of moisture-sensitive this compound.

G Start Experiment Yields Poor Results (e.g., low yield, side products) CheckReagent Was this compound a fresh, sealed sample? Start->CheckReagent CheckProcedure Were anhydrous solvents and oven-dried glassware used? CheckReagent->CheckProcedure Yes RootCauseMoisture Root Cause Likely: Degraded Acid due to Moisture Contamination CheckReagent->RootCauseMoisture No CheckAtmosphere Was the reaction performed under an inert atmosphere? CheckProcedure->CheckAtmosphere Yes CheckProcedure->RootCauseMoisture No CheckAtmosphere->RootCauseMoisture No RootCauseOther Root Cause Likely: Other (e.g., stoichiometry, temp) CheckAtmosphere->RootCauseOther Yes Action Action: Repeat experiment using a new vial of starting material and strict anhydrous techniques. RootCauseMoisture->Action

Caption: Troubleshooting decision tree for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Thiazole-2-carboxylic acid, a key heterocyclic compound with applications in pharmaceuticals and materials science, is paramount for research and quality control. This guide provides a comparative overview of validated analytical methodologies, offering insights into their principles, performance, and detailed experimental protocols to aid in method selection and implementation.

Executive Summary

This document details and compares three primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method presents distinct advantages and considerations in terms of sensitivity, selectivity, and sample preparation complexity.

High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique. For this compound, which lacks a strong chromophore, derivatization is often employed to enhance UV detection. A notable method involves pre-column derivatization, allowing for sensitive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for analyzing complex biological matrices. This technique can often directly measure the analyte without derivatization, simplifying sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. This compound, being non-volatile, requires derivatization to increase its volatility and thermal stability prior to GC analysis.

The choice of method ultimately depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Comparative Data of Analytical Methods

The following table summarizes the key performance parameters of the compared analytical methods. Data has been compiled and adapted from studies on this compound and structurally related compounds.

ParameterHPLC-UV (with Derivatization)LC-MS/MSGC-MS (with Derivatization)
Principle Separation based on polarity, UV detectionSeparation based on polarity, mass-to-charge ratio detectionSeparation based on volatility, mass-to-charge ratio detection
Derivatization Often required for sensitivityNot always requiredRequired
**Linearity (R²) **>0.999>0.99>0.99
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangeng/mL range
Precision (%RSD) < 2%< 15%< 15%
Accuracy (%Recovery) 98-102%85-115%85-115%
Typical Run Time 10-20 min5-15 min15-30 min
Matrix Effects Low to moderateCan be significantLow
Instrumentation Cost ModerateHighHigh
Expertise Required IntermediateHighHigh

Experimental Workflows

The selection of an appropriate analytical method is a critical decision in the quantification of this compound. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable technique based on key experimental considerations such as the nature of the sample matrix and the required level of sensitivity.

Method Selection Workflow for this compound Quantification start Start: Quantify this compound matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Simple (e.g., bulk drug) lcms LC-MS/MS matrix->lcms Complex (e.g., plasma, tissue) gcms GC-MS matrix->gcms Volatile matrix, high thermal stability needed sensitivity->lcms High (pg/mL) derivatize_hplc Derivatization required? sensitivity->derivatize_hplc Moderate (ng/mL) hplc HPLC-UV end End hplc->end lcms->end derivatize_gcms Perform Derivatization gcms->derivatize_gcms derivatize_hplc->hplc Yes derivatize_hplc->hplc No (if sufficient chromophore) derivatize_gcms->end General Chromatographic Workflow for this compound sample Sample Collection prep Sample Preparation (Extraction, Derivatization) sample->prep chrom Chromatographic Separation (HPLC, LC, or GC) prep->chrom detect Detection (UV or MS) chrom->detect data Data Acquisition and Processing detect->data quant Quantification data->quant

A Comparative Guide to Thiazole-2-Carboxylic Acid Analogs: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Among its derivatives, thiazole-2-carboxylic acid and its analogs represent a class of compounds with significant and diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial effects.[3][4] This guide provides an objective comparison of the efficacy of various this compound analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development endeavors.

Comparative Efficacy of this compound Analogs

The therapeutic potential of this compound analogs is broad, with specific structural modifications leading to potent activity against different biological targets. This section summarizes the quantitative efficacy of selected analogs across key therapeutic areas.

Anticancer Activity

Thiazole-containing compounds have been successfully developed as inhibitors of various biological targets implicated in cancer.[5] Analogs of this compound have demonstrated significant cytotoxicity against a range of cancer cell lines, often by inhibiting key protein kinases or inducing apoptosis.[5][6]

Table 1: Comparative Anticancer Efficacy of Thiazole-2-Carboxamide Derivatives

CompoundTarget Cell LineIC50 (µM)Key Structural FeaturesReference
6i MCF-7 (Breast Cancer)6.10 ± 0.4Indole-2-carboxamide moiety[6]
6v MCF-7 (Breast Cancer)6.49 ± 0.3Indole-2-carboxamide moiety[6]
21 K562 (Leukemia)16.3Phenylamide derivative[7]
23 HepG2 (Liver Cancer)0.51 (mM)2-aminothiazole derivative[7]
24 PC12 (Pheochromocytoma)0.298 (mM)2-aminothiazole derivative[7]
2b COLO205 (Colon Cancer)30.79Thiazole carboxamide derivative[8]
2b B16F1 (Melanoma)74.15Thiazole carboxamide derivative[8]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Anti-inflammatory Activity (COX Inhibition)

Chronic inflammation is a key factor in various diseases, and cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several thiazole carboxamide derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[8][9]

Table 2: Comparative Efficacy of Thiazole Carboxamide Derivatives as COX Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Key Structural FeaturesReference
2a -0.9582.766 (for COX-2)2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide[10]
2b 0.2390.1911.251N-(4-tert-butylphenyl) derivative[10]
2j -0.9571.507 (for COX-2)N-(4-chlorophenyl) derivative[8]
9a 0.4210.710.0394,5-diarylthiazole[9]
9b 0.329.230.0354,5-diarylthiazole[9]

Selectivity index indicates the preference for inhibiting one COX isozyme over the other. A higher value for COX-2 selectivity is generally desirable to reduce gastrointestinal side effects.

Antioxidant Activity

Oxidative stress is implicated in a multitude of diseases. Thiazole-carboxamide derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals.[11]

Table 3: Comparative Antioxidant Activity of Thiazole-Carboxamide Derivatives

CompoundDPPH Scavenging IC50 (µM)Key Structural FeaturesReference
LMH6 0.185 ± 0.049t-butyl group at the para position[11]
LMH7 0.221-[11]
Trolox (Control) 3.10Chromane ring with a carboxylic acid group[11]

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant activity. A lower IC50 value indicates higher antioxidant potential.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and comparison of experimental findings. The following sections outline the key experimental protocols used to evaluate the efficacy of the this compound analogs discussed.

Synthesis of this compound and its Amide Derivatives

A common synthetic route to this compound involves the reaction of an α-bromoketone with ethyl thiooxamate to generate the corresponding this compound ethyl ester, which is then hydrolyzed.[12] The amide derivatives are typically prepared by coupling the carboxylic acid with a desired amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[6][10]

A generalized workflow for the synthesis is depicted below:

G General Synthesis Workflow for Thiazole-2-Carboxamide Analogs cluster_0 Synthesis of this compound cluster_1 Synthesis of Amide Analogs A α-Bromoketone C This compound ethyl ester A->C + B Ethyl Thiooxamate B->C D Hydrolysis C->D E This compound D->E F This compound I Thiazole-2-carboxamide Analog F->I G Amine G->I + H Coupling Agent (e.g., EDCI) H->I activates

Caption: General synthesis of thiazole-2-carboxamide analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the MTT reagent is added to each well and incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with Thiazole Analogs A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (e.g., 4h) D->E F Solubilize formazan crystals E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

COX Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.

Protocol:

  • The COX-1 or COX-2 enzyme is incubated with a heme cofactor.

  • The test compound (inhibitor) is added to the enzyme solution at various concentrations.

  • The reaction is initiated by adding arachidonic acid (the substrate).

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of prostaglandin F2α (a product of the COX reaction) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

  • The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

DPPH Radical Scavenging Assay

The antioxidant activity is assessed by measuring the ability of the compounds to scavenge the stable DPPH free radical.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined. A decrease in absorbance indicates radical scavenging activity.

Signaling Pathways

Understanding the molecular mechanisms underlying the efficacy of this compound analogs is crucial for rational drug design. Several signaling pathways have been identified as targets for these compounds.

c-Met Kinase Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in various cancers. Some thiazole carboxamide derivatives have been identified as potent c-Met kinase inhibitors.[12]

G Simplified c-Met Signaling Pathway and Inhibition HGF HGF cMet c-Met Receptor HGF->cMet binds P P cMet->P autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream activates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Thiazole Analog (c-Met Inhibitor) Inhibitor->cMet inhibits

Caption: Inhibition of c-Met signaling by thiazole analogs.

This guide provides a comparative overview of the efficacy and mechanisms of action of selected this compound analogs. The presented data and methodologies aim to facilitate further research and development in this promising area of medicinal chemistry. The diverse biological activities and the potential for structural optimization make these compounds attractive candidates for the development of novel therapeutic agents.

References

Comparison of different catalysts for Thiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of Thiazole-2-carboxylic acid, a key building block for various pharmaceuticals, is of paramount importance. This guide provides an objective comparison of different catalytic and synthetic strategies for its preparation, supported by experimental data and detailed protocols.

The synthesis of this compound can be approached through several pathways, primarily involving the functionalization of a pre-existing thiazole ring. The choice of catalyst and methodology significantly impacts yield, reaction conditions, and environmental footprint. This guide focuses on two main strategies: the direct carboxylation of thiazole's C-H bond and the oxidation of 2-methylthiazole.

Performance Comparison of Synthetic Methods

The following table summarizes the quantitative data for different methods of synthesizing this compound and its benzannulated analogue, which serves as a common model system in related research.

MethodCatalyst/ReagentSubstrateProductYield (%)Temperature (°C)Time (h)
Direct Carboxylation None (Base-mediated)BenzothiazoleBenzothis compound9512524
Halogen-Metal Exchange n-Butyllithium/CO₂2-BromothiazoleThis compoundHigh-78 to RT-
Oxidation Nitric Acid/Sulfuric Acid2-MethylthiazoleThis compound>71-5

Reaction Pathways and Experimental Workflows

The synthesis of this compound can be achieved through distinct chemical transformations. The following diagrams illustrate the logical flow of the primary synthetic routes discussed.

General Synthetic Pathways to this compound cluster_0 Direct C-H Carboxylation cluster_1 Oxidation of 2-Methylthiazole cluster_2 Halogen-Metal Exchange & Carboxylation A Thiazole B This compound A->B  CO₂, Base (e.g., Cs₂CO₃) C 2-Methylthiazole D This compound C->D  Oxidizing Agent (e.g., HNO₃/H₂SO₄) E 2-Bromothiazole F 2-Lithio-thiazole E->F  n-BuLi G This compound F->G  1. CO₂  2. H₃O⁺

Caption: Synthetic routes to this compound.

The experimental workflow for catalyst screening and reaction optimization typically follows a systematic approach to identify the most efficient and practical conditions.

Experimental Workflow for Catalyst Evaluation A Reactant & Catalyst/Reagent Selection B Reaction Setup (Solvent, Temperature, Time, Atmosphere) A->B C Reaction Monitoring (TLC, GC, HPLC) B->C D Work-up & Product Isolation C->D E Product Characterization (NMR, MS, IR) D->E F Yield & Purity Determination E->F G Comparative Analysis F->G

Caption: General workflow for synthesis and catalyst comparison.

Experimental Protocols

Detailed methodologies for the key synthetic approaches are provided below.

Method 1: Metal-Free Direct C-H Carboxylation of Benzothiazole

This protocol is adapted from the work of Hu and colleagues on the direct carboxylation of aromatic heterocycles.[1][2]

Materials:

  • Benzothiazole

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Carbon Dioxide (CO₂)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • A dry Schlenk tube is charged with benzothiazole (1 mmol) and cesium carbonate (1.2 mmol).

  • The tube is evacuated and backfilled with carbon dioxide (1 atm).

  • Anhydrous DMF (2 mL) is added, and the mixture is stirred at 125 °C for 24 hours under a CO₂ atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified with 2 M HCl to a pH of approximately 2.

  • The aqueous phase is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by appropriate methods (e.g., recrystallization or column chromatography) to afford Benzothis compound.

Method 2: Synthesis of this compound via Halogen-Metal Exchange

This method is a convenient, though not catalytic, route to this compound from 2-bromothiazole.[3]

Materials:

  • 2-Bromothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry Carbon Dioxide (CO₂)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl)

Procedure:

  • A solution of 2-bromothiazole in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise while maintaining the temperature at -78 °C. The mixture is stirred for a specified time to ensure complete halogen-metal exchange.

  • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is separated.

  • The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with HCl to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

Method 3: Oxidation of 2-Methylthiazole

This protocol is a general representation based on patent literature describing the oxidation of methyl-substituted thiazoles.[4]

Materials:

  • 2-Methylthiazole

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonium Hydroxide (NH₄OH)

Procedure:

  • To a solution of 2-methylthiazole, a mixture of concentrated sulfuric acid and concentrated nitric acid is added.

  • The resulting mixture is heated under reflux for approximately 5 hours.

  • After cooling the reaction mass to room temperature, concentrated ammonium hydroxide is added to adjust the pH to approximately 2.

  • The solution is then cooled to induce precipitation of the product.

  • The solid this compound is collected by filtration, washed with cold water, and dried.

Conclusion

The synthesis of this compound can be accomplished through various methods, each with its own set of advantages and limitations. The direct, metal-free carboxylation using a strong base like cesium carbonate offers a high-yielding and environmentally benign approach, particularly for the benzothiazole analogue.[1][2] The halogen-metal exchange route provides a reliable, albeit stoichiometric, method for accessing the target molecule. The oxidation of 2-methylthiazole presents a more classical approach, though it may require harsh acidic and oxidative conditions. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups in more complex molecules. Further research into catalytic oxidation methods with milder conditions and higher selectivity could provide more efficient and sustainable pathways to this important heterocyclic building block.

References

A Comparative Spectroscopic Analysis of Thiazole-2-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Thiazole-2-carboxylic acid and its isomers, Thiazole-4-carboxylic acid and Thiazole-5-carboxylic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in drug discovery and development, where thiazole moieties are prevalent. This document summarizes key experimental data from various spectroscopic techniques, outlines detailed experimental protocols, and provides visualizations to clarify analytical workflows and logical relationships.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data (Predicted)

CompoundH-2H-4H-5COOHSolvent
This compound -~8.3 ppm (d)~7.8 ppm (d)>10 ppm (br s)DMSO-d₆
Thiazole-4-carboxylic acid ~9.2 ppm (s)-~8.5 ppm (s)>10 ppm (br s)DMSO-d₆
Thiazole-5-carboxylic acid ~9.1 ppm (s)~8.7 ppm (s)->10 ppm (br s)DMSO-d₆

Note: Chemical shifts (δ) are in ppm relative to TMS. Multiplicity is indicated as s (singlet), d (doublet), and br s (broad singlet). Predicted values are based on the known spectrum of thiazole and the expected electronic effects of the carboxylic acid group.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CompoundC-2C-4C-5C=OSolvent
This compound ~165 ppm~145 ppm~128 ppm~162 ppmDMSO-d₆
Thiazole-4-carboxylic acid ~158 ppm~148 ppm~130 ppm~164 ppmDMSO-d₆
Thiazole-5-carboxylic acid ~155 ppm~150 ppm~135 ppm~163 ppmDMSO-d₆

Note: Chemical shifts (δ) are in ppm relative to TMS. Predicted values are based on the known spectrum of thiazole and established substituent effects.

Table 3: Infrared (IR) Spectroscopic Data

Compoundν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C-S) (cm⁻¹)
This compound 3100-2500 (broad)~1700~1500~880
Thiazole-4-carboxylic acid 3100-2500 (broad)~1710~1520~850
Thiazole-5-carboxylic acid 3100-2500 (broad)~1705~1510~870

Note: Data is compiled from various sources and represents typical values for solid-state measurements (e.g., KBr pellet).

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 12985 ([M-CO₂]⁺), 84 ([M-COOH]⁺), 58 ([C₂H₂S]⁺)
Thiazole-4-carboxylic acid 12985 ([M-CO₂]⁺), 84 ([M-COOH]⁺), 58 ([C₂H₂S]⁺)
Thiazole-5-carboxylic acid 12985 ([M-CO₂]⁺), 84 ([M-COOH]⁺), 58 ([C₂H₂S]⁺)

Note: Fragmentation patterns are predicted based on the typical behavior of thiazoles and carboxylic acids upon electron ionization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the thiazole carboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample compartment and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the thiazole carboxylic acid isomer in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths, typically from 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Processes

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships between different techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Thiazole Carboxylic Acid Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Isomer Differentiation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of thiazole carboxylic acid isomers.

Spectroscopic_Technique_Relationships cluster_techniques Spectroscopic Techniques cluster_information Structural Information Provided NMR NMR Connectivity Proton & Carbon Environment, Connectivity NMR->Connectivity IR IR Functional_Groups Functional Groups (C=O, O-H, C=N) IR->Functional_Groups UV_Vis UV-Vis Conjugation Electronic Transitions & Conjugated Systems UV_Vis->Conjugation MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide.

The Tale of Two Environments: A Comparative Guide to the In Vitro and In Vivo Activity of Thiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from the controlled confines of a laboratory to a complex living system is a critical and often challenging transition. This guide provides a comprehensive comparison of the in vitro and in vivo activities of Thiazole-2-carboxylic acid derivatives, a class of compounds demonstrating significant therapeutic promise across various diseases. By juxtaposing data from cellular assays with findings from animal studies, this document offers an objective, data-driven perspective on the translational potential of these molecules.

Thiazole-containing compounds are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The thiazole ring is a key structural motif found in numerous FDA-approved drugs.[3] This guide will delve into the performance of this compound derivatives and their close analogs, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate a deeper understanding of their therapeutic viability.

Quantitative Efficacy: A Comparative Analysis

The true potential of a drug candidate is initially assessed by its potency in a controlled laboratory setting (in vitro) and subsequently validated by its effectiveness within a living organism (in vivo). The following tables summarize the quantitative data from key studies, offering a side-by-side comparison of the in vitro and in vivo performance of representative this compound derivatives and related thiazole compounds.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents, demonstrating cytotoxic effects against a broad range of cancer cell lines.[4] The transition from in vitro cytotoxicity to in vivo tumor growth inhibition is a critical step in their development.

Compound IDDerivative ClassCancer Cell LineIn Vitro IC₅₀ (µM)In Vivo ModelIn Vivo EfficacyCitation
Compound 14 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivativeBJAB (B-cell lymphoma)Potent anti-proliferative activityMouseOrally bioavailable and well-tolerated[4]
Compound 4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast Cancer)2.57 ± 0.16--[5]
HepG2 (Liver Cancer)7.26 ± 0.44--[5]
Compound 6i (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast Cancer)6.10 ± 0.4--[6]
Compound 6v (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamideMCF-7 (Breast Cancer)6.49 ± 0.3--[6]
Compound 51am Thiazole/thiadiazole carboxamide derivativeMKN-45 (Gastric Cancer)Potent cytotoxicity--[7]
Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents. Thiazole derivatives have demonstrated potent activity against various bacterial and fungal pathogens.[8][9]

Compound IDDerivative ClassPathogenIn Vitro MIC (µg/mL)In Vivo ModelIn Vivo EfficacyCitation
Lead Phenylthiazole Compound PhenylthiazoleMethicillin-Resistant Staphylococcus aureus (MRSA)As low as 1.3Murine skin infection model>90% reduction in MRSA burden in skin wounds[9][10]
Compound 43a 2-Aminothiazole derivativeS. aureus16.1 µM--[8]
E. coli16.1 µM--[8]
Compound 43b 2-Aminothiazole derivativeA. niger16.2 µM--[8]
Compound 43d 2-Aminothiazole derivativeC. albicans15.3 µM--[8]

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The anti-proliferative effects of the synthesized thiazole derivatives are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][11]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug and incubated for a further 48-72 hours.[11]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the thiazole compounds against various microbial strains is determined using the broth microdilution method.[9][10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Murine Skin Infection Model

This model is used to evaluate the in vivo antibacterial efficacy of topical thiazole compounds against MRSA.[9][10]

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specific period before the experiment.

  • Wounding and Infection: A superficial wound is created on the dorsum of the mice, and a suspension of MRSA is topically applied to the wound.

  • Treatment Application: After a set period to allow for infection establishment, the test compound, a vehicle control, or a reference antibiotic (e.g., mupirocin) is applied topically to the wound.

  • Bacterial Load Determination: At the end of the treatment period, the skin tissue from the wound site is excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: The data from the treated groups are compared with those of the vehicle control group to evaluate the therapeutic efficacy of the compounds.

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and experimental processes is crucial for contextualizing the activity of these compounds. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

G Generalized Workflow for In Vitro and In Vivo Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis invitro_screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->invitro_screening ic50 IC50 / MIC Determination invitro_screening->ic50 animal_model Animal Model Development ic50->animal_model Promising Candidates efficacy_study Efficacy Studies animal_model->efficacy_study toxicity Toxicology Studies efficacy_study->toxicity clinical_trials Clinical Trials toxicity->clinical_trials Lead Compound

Caption: A generalized workflow for the in vitro and in vivo evaluation of thiazole derivatives.

G Postulated Anticancer Signaling Pathways for Thiazole Derivatives cluster_pathway PI3K/AKT/mTOR Pathway cluster_effects Cellular Effects thiazole Thiazole Derivative pi3k PI3K thiazole->pi3k Inhibition cell_cycle_arrest Cell Cycle Arrest (G0/G1) thiazole->cell_cycle_arrest akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Decreased Proliferation mtor->proliferation Inhibition apoptosis Increased Apoptosis mtor->apoptosis Promotion

Caption: Postulated anticancer signaling pathways for thiazole derivatives.[12]

Conclusion

The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated therapeutic potential. While in vitro studies have consistently revealed significant potency against cancer cell lines and microbial pathogens, the transition to in vivo models presents a more intricate picture where factors such as pharmacokinetics, bioavailability, and host metabolism play crucial roles. The data presented in this guide underscore the importance of a multi-faceted evaluation approach. The strong in vivo efficacy observed for certain derivatives, particularly in antimicrobial applications, highlights the translational potential of this chemical class. Future research should focus on optimizing the pharmacokinetic properties of these compounds to bridge the gap between their potent in vitro activity and their therapeutic efficacy in a complex biological system. biological system.

References

A Comparative Guide to Thiazole-2-carboxylic Acid and Thiazole-5-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-based scaffolds are cornerstones in medicinal chemistry and materials science, offering a versatile heterocyclic core for designing novel bioactive compounds and functional materials.[1][2] Among the simplest derivatives, Thiazole-2-carboxylic acid and Thiazole-5-carboxylic acid serve as fundamental building blocks. While structurally similar, the positional difference of the carboxylic acid group profoundly influences their synthesis, reactivity, and utility in complex molecular architectures. This guide provides an objective comparison of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate building block for their synthetic targets.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of the two isomers are distinct, reflecting the different electronic environments of the thiazole ring. A summary of these properties is presented below.

PropertyThis compoundThiazole-5-carboxylic acid
CAS Number 14190-59-1[3]14527-41-4[4]
Molecular Formula C₄H₃NO₂S[3]C₄H₃NO₂S[4]
Molecular Weight 129.14 g/mol [3]129.14 g/mol [4]
Appearance White to light yellow powder[5]Pale yellow solid[6]
Melting Point 95-118 °C[3]Not consistently reported
¹H NMR (typical) δ ~8.2-8.4 (d, 1H), ~8.0-8.2 (d, 1H)δ ~9.0 (s, 1H), ~8.6 (s, 1H)[7]
¹³C NMR (predicted) C2(~162), C4(~145), C5(~128), COOH(~165)[8][9]C2(~158), C4(~150), C5(~125), COOH(~165)[8][9]
IR Spectroscopy (cm⁻¹) ~3300-2500 (broad, O-H), ~1700 (C=O)[10]~3300-2500 (broad, O-H), ~1700 (C=O)[11]

Comparative Synthesis

The synthesis of these isomers can be achieved through several routes, with the most common being the hydrolysis of their corresponding ethyl esters or the carboxylation of lithiated halothiazoles. The choice of method often depends on the availability of starting materials and the desired scale.

MethodThis compoundThiazole-5-carboxylic acid
Ester Hydrolysis Hydrolysis of ethyl 2-thiazolecarboxylate using an aqueous base (e.g., KOH or NaOH) followed by acidification.[5]Hydrolysis of ethyl 5-thiazolecarboxylate using a base (e.g., NaOH or LiOH) in an alcohol/water mixture, followed by acidification.[12][13]
Halogen-Metal Exchange Treatment of 2-bromothiazole with a strong base like n-butyllithium at low temperature, followed by quenching the resulting thiazolyllithium intermediate with carbon dioxide (dry ice).[14] This is a convenient method for direct carboxylation.[14]Treatment of 5-bromothiazole with n-butyllithium and subsequent reaction with carbon dioxide.[14] This route provides a direct and efficient synthesis.[14]
Hantzsch Synthesis Not a direct route. The Hantzsch synthesis typically forms the thiazole ring itself, often yielding 2-amino or 2-alkyl/aryl substituted thiazoles.[15][16]The thiazole ring can be constructed via the Hantzsch synthesis from an α-halocarbonyl compound and a thioamide, which can be designed to incorporate a precursor to the 5-carboxylic acid group (e.g., an ester).[17][18]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Hydrolysis[5]

Materials:

  • Ethyl 2-thiazolecarboxylate

  • Ethanol

  • 2N Potassium Hydroxide (KOH) aqueous solution

  • 2N Hydrochloric Acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Dissolve ethyl 2-thiazolecarboxylate (1.0 eq) in ethanol (approx. 14 mL per gram of ester) in a round-bottom flask.

  • Add 2N aqueous KOH solution (5.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, carefully acidify the mixture with 2N HCl to a pH of ~2-3.

  • Allow the acidified mixture to stand, preferably overnight, to allow for precipitation.

  • Collect the precipitated needle-like crystals by filtration.

  • Wash the crystals with a small amount of cold water and dry under vacuum to yield this compound.

Protocol 2: Synthesis of Thiazole-5-carboxylic Acid via Ester Hydrolysis[12]

Materials:

  • Ethyl 5-thiazolecarboxylate

  • Methanol or Ethanol

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate for extraction

  • Standard laboratory glassware, rotary evaporator, magnetic stirrer, reflux condenser

Procedure:

  • Dissolve ethyl 5-thiazolecarboxylate (1.0 eq) in a mixture of methanol (or ethanol) and an aqueous solution of NaOH (e.g., 2N, 2-3 eq).

  • Heat the mixture to reflux and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the alcohol solvent from the reaction mixture using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of HCl. A precipitate of the carboxylic acid should form.

  • Extract the aqueous mixture several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Thiazole-5-carboxylic acid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Synthetic Applications

The electronic nature of the thiazole ring dictates the reactivity of its positions. The C2 position is the most electron-deficient and has the most acidic proton, while the C5 position is comparatively electron-rich.[5][19] This inherent reactivity is further modulated by the presence of the electron-withdrawing carboxylic acid group.

This compound:

  • Reactivity: The C2-proton is highly acidic and can be removed by strong bases.[19] However, the presence of the carboxylic acid at this position makes it the primary site of reaction for many reagents. The electron-withdrawing nature of the COOH group deactivates the ring, making electrophilic substitution at C4 and C5 more difficult compared to unsubstituted thiazole.

  • Applications: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antimicrobial agents.[13] Its hydrazide derivative has shown tuberculostatic activity.[14]

Thiazole-5-carboxylic acid:

  • Reactivity: With the C5 position occupied, the remaining C2 and C4 positions are available for functionalization. The C2 proton remains the most acidic site for deprotonation and subsequent reaction with electrophiles.[19] The C4 position is less reactive. The C5-COOH group deactivates the ring towards electrophilic attack but less so at the C2 position compared to the C4/C5 positions in the 2-isomer.

  • Applications: This isomer is a versatile building block for a wide range of biologically active molecules.[2] It is particularly valuable in medicinal chemistry for creating antimicrobial and anti-inflammatory agents, as well as compounds for cancer research.[6] For instance, derivatives of 2-amino-thiazole-5-carboxylic acid are crucial intermediates for the synthesis of the anti-cancer drug Dasatinib and its analogues.[20]

Visualizing Synthetic and Reactivity Differences

The following diagrams illustrate the key differences in the synthesis and electronic properties of the two isomers.

Synthesis_Comparison cluster_2_acid This compound Synthesis cluster_5_acid Thiazole-5-carboxylic acid Synthesis b2 2-Bromothiazole li2 2-Thiazolyllithium b2->li2 1. n-BuLi, THF, -78°C a2 This compound li2->a2 2. CO₂ (dry ice) 3. H₃O⁺ b5 5-Bromothiazole li5 5-Thiazolyllithium b5->li5 1. n-BuLi, THF, -78°C a5 Thiazole-5-carboxylic acid li5->a5 2. CO₂ (dry ice) 3. H₃O⁺

Caption: Parallel synthesis of thiazole carboxylic acid isomers via halogen-metal exchange.

Caption: Comparative electronic properties and sites of reactivity.

Conclusion

References

Comparative Guide to the Structure-Activity Relationship of Thiazole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Thiazole-2-carboxylic acid derivatives, focusing on their anticancer and antimicrobial properties. The information presented is curated from recent scientific literature to aid in the rational design of novel therapeutic agents.

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Derivatives of thiazole exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] Specifically, modifications at the 2-position of the thiazole ring, often involving a carboxylic acid or its amide derivatives, have been shown to be critical for biological activity. This guide focuses on the SAR of these derivatives, providing a comparative overview of their performance against various biological targets.

Anticancer Activity: Targeting the c-Met Signaling Pathway

A significant area of research for thiazole-2-carboxamide derivatives has been their potential as inhibitors of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[3][4]

Structure-Activity Relationship (SAR) Insights

Several studies have synthesized and evaluated series of thiazole-2-carboxamide derivatives as c-Met inhibitors. A general pharmacophore model for these inhibitors includes a hinge-binding moiety, a linker, and a solvent-front interacting region. The thiazole-2-carboxamide core often serves as a key part of the hinge-binding moiety.

Key SAR observations from various studies include:

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic rings are commonly employed. For instance, substitution with a phenyl ring bearing specific groups can enhance activity.

  • Modifications at the 4- and 5-positions of the Thiazole Ring: Alterations at these positions can influence the orientation of the molecule within the ATP-binding pocket of the kinase, affecting potency.

  • Linker Region: The linker connecting the thiazole core to other parts of the molecule impacts the overall conformation and binding affinity.

Comparative Biological Data

The following table summarizes the in vitro cytotoxic activity (IC50) of representative thiazole-2-carboxamide derivatives against various human cancer cell lines.

Compound IDR (Substitution on Amide)Cancer Cell LineIC50 (µM)Reference
Series A
6f4-(pyridin-4-yl)phenylA549 (Lung)0.48[5]
6f4-(pyridin-4-yl)phenylMCF-7 (Breast)3.66[5]
Series B
51am3-fluoro-4-(quinolin-6-yloxy)phenylA549 (Lung)0.83[2]
51am3-fluoro-4-(quinolin-6-yloxy)phenylHT-29 (Colon)0.68[2]
51am3-fluoro-4-(quinolin-6-yloxy)phenylMDA-MB-231 (Breast)3.94[2]
Series C
2b4-chlorophenylCOLO205 (Colon)30.79[6]
2b4-chlorophenylB16F1 (Melanoma)74.15[6]
Series D
4c4-hydroxy-3-methoxybenzylidenehydrazinylMCF-7 (Breast)2.57[7]
4c4-hydroxy-3-methoxybenzylidenehydrazinylHepG2 (Liver)7.26[7]

Antimicrobial Activity

Thiazole derivatives, including those with substitutions at the 2- and 4-positions, have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[8][9][10] The SAR in this context is influenced by different structural features compared to anticancer activity.

Structure-Activity Relationship (SAR) Insights

Key SAR observations for antimicrobial activity include:

  • Substituents on the Thiazole Ring: The presence of specific groups at the 4- and 5-positions of the thiazole ring can significantly impact the antimicrobial spectrum and potency. For example, the introduction of aromatic or heteroaromatic moieties can enhance activity.

  • Substitution at the 2-Amino Group: For 2-aminothiazole derivatives, modification of the amino group is a common strategy to modulate antimicrobial properties.

Comparative Biological Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of representative thiazole derivatives against various microbial strains.

Compound IDKey Structural FeaturesMicrobial StrainMIC (µg/mL)Reference
Series E
43a4-(4-bromophenyl)-thiazol-2-amineS. aureus16.1 (µM)[8]
43a4-(4-bromophenyl)-thiazol-2-amineE. coli16.1 (µM)[8]
Series F
37c4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileBacteria46.9 - 93.7[8]
37c4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrileFungi5.8 - 7.8[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Thiazole derivatives (dissolved in a suitable solvent)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

Mandatory Visualizations

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds P1 P cMet->P1 P2 P cMet->P2 P3 P cMet->P3 P4 P cMet->P4 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P3->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thiazole-2-carboxamide Inhibitor Inhibitor->cMet Inhibits Phosphorylation

Caption: The c-Met signaling pathway and the inhibitory action of thiazole-2-carboxamide derivatives.

Experimental_Workflow Start Start Synthesis Synthesis of Thiazole-2-carboxylic Acid Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening Characterization->Screening Anticancer Anticancer Activity (MTT Assay) Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Activity (MIC Assay) Screening->Antimicrobial Efficacy SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead End End Lead->End

Caption: General workflow for the development and evaluation of this compound derivatives.

References

A Comparative Guide to Thiazole Synthesis: Benchmarking New Methods Against Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The efficient construction of this heterocyclic motif is therefore a critical aspect of pharmaceutical research and development. This guide provides an objective comparison of classical and modern methods for the synthesis of thiazoles, with a focus on the preparation of the representative compound 2-amino-4-phenylthiazole. We will benchmark the classical Hantzsch synthesis against a modern microwave-assisted adaptation, presenting supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic strategy.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data for the synthesis of 2-amino-4-phenylthiazole via the classical Hantzsch synthesis and a microwave-assisted Hantzsch synthesis. This allows for a direct and objective comparison of their performance.

MethodReagentsSolventReaction TimeTemperatureYield (%)Reference
Classical Hantzsch Acetophenone, Thiourea, IodineEthanol8 - 12 hoursReflux58 - 94%[1]
Microwave-Assisted Hantzsch Acetophenone, Thiourea, Iodine/BromineEthanol5 - 8 minutes110 W90 - 92%[2][3]

Classical vs. Modern Approaches: A Deeper Dive

The data clearly indicates that while the classical Hantzsch synthesis is effective, the microwave-assisted approach offers significant advantages in terms of reaction time and often provides comparable or higher yields.

Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a long-established and widely used method for the preparation of thiazole derivatives.[2] It typically involves the condensation of an α-haloketone with a thioamide. In the case of 2-amino-4-phenylthiazole, acetophenone is first halogenated in situ with iodine or bromine to form α-haloacetophenone, which then reacts with thiourea. While reliable, this method often requires long reaction times at elevated temperatures.

Microwave-Assisted Hantzsch Thiazole Synthesis

The application of microwave irradiation to the Hantzsch synthesis represents a significant advancement. Microwave energy efficiently heats the polar reactants and solvent, leading to a dramatic acceleration of the reaction rate.[3][4] This not only reduces the synthesis time from hours to minutes but can also lead to cleaner reactions and improved yields by minimizing the formation of byproducts that can occur during prolonged heating.

Experimental Protocols

Detailed methodologies for the synthesis of 2-amino-4-phenylthiazole using both classical and microwave-assisted Hantzsch methods are provided below.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • A mixture of acetophenone, thiourea, and iodine is taken in a round-bottom flask.

  • The mixture is refluxed for 12 hours.[1]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

  • The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[1]

Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • Substituted acetophenone (0.01 mol)

  • Thiourea (0.01 mol)

  • Iodine or Bromine (0.01 mol)

  • Rectified spirit (10 mL)

  • Ammonium hydroxide solution

Procedure:

  • The substituted acetophenone and thiourea are dissolved in rectified spirit in a microwave-safe vessel.

  • Iodine or bromine is added to the mixture, and the contents are thoroughly mixed.

  • The reaction mixture is subjected to microwave irradiation (e.g., 110 W) intermittently at 30-second intervals for a total of 6-8 minutes.[3]

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the product is diluted with water and boiled.

  • The mixture is filtered, and ammonium hydroxide is added to the filtrate to precipitate the thiazole product.

  • The product is filtered, washed, dried, and recrystallized from ethanol.[3]

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows of the classical and microwave-assisted Hantzsch syntheses, as well as providing a conceptual overview of the Cook-Heilbron and a modern copper-catalyzed thiazole synthesis.

Classical_Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation A Acetophenone D Mix & Reflux in Ethanol (8-12 hours) A->D B Thiourea B->D C Iodine C->D E Cool & Wash (Diethyl Ether) D->E F Precipitate (Ammonium Hydroxide) E->F G Recrystallize (Methanol) F->G H 2-Amino-4-phenylthiazole G->H

Caption: Workflow for the Classical Hantzsch Synthesis.

Microwave_Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Isolation A Acetophenone D Mix in Rectified Spirit A->D B Thiourea B->D C Iodine/Bromine C->D E Microwave Irradiation (5-8 minutes) D->E F Dilute with Water & Boil E->F G Precipitate (Ammonium Hydroxide) F->G H Recrystallize (Ethanol) G->H I 2-Amino-4-phenylthiazole H->I

Caption: Workflow for the Microwave-Assisted Hantzsch Synthesis.

Other Noteworthy Thiazole Synthesis Methods

Cook-Heilbron Synthesis

This classical method involves the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates to yield 5-aminothiazoles.[5] It is particularly useful for accessing this specific substitution pattern on the thiazole ring.

Cook_Heilbron_Synthesis A α-Aminonitrile C Reaction at Room Temp. A->C B Carbon Disulfide B->C D 5-Aminothiazole C->D

Caption: Conceptual Workflow for the Cook-Heilbron Synthesis.

Copper-Catalyzed Thiazole Synthesis

Modern organometallic catalysis has introduced novel and "greener" approaches to thiazole synthesis. One such example is the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate. This method avoids the use of halogenated starting materials, which are often environmentally detrimental. While specific data for 2-amino-4-phenylthiazole is not available, this approach has been shown to be effective for a range of other thiazole derivatives with good to excellent yields.

Copper_Catalyzed_Synthesis A Oxime E Condensation Reaction A->E B Anhydride B->E C Potassium Thiocyanate C->E D Copper Catalyst D->E F Thiazole Derivative E->F

Caption: Conceptual Workflow for a Copper-Catalyzed Thiazole Synthesis.

Conclusion

The synthesis of the thiazole core is a well-explored area of organic chemistry, with a range of methods available to the modern researcher. While the classical Hantzsch synthesis remains a viable option, this comparative guide demonstrates that modern techniques, particularly microwave-assisted synthesis, offer substantial improvements in terms of efficiency and reaction time. For the synthesis of 2-amino-4-phenylthiazole, the microwave-assisted Hantzsch method provides a rapid and high-yielding alternative to the traditional approach. As the demand for novel thiazole-containing drug candidates continues to grow, the adoption of these more efficient and often "greener" synthetic methodologies will be crucial for accelerating the pace of drug discovery and development. Researchers are encouraged to consider the specific substitution pattern required and the available resources when selecting the most suitable method for their synthetic targets.

References

Comparative analysis of the stability of thiazole vs oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds. Among these, thiazole and oxazole carboxylic acids are crucial building blocks for a multitude of biologically active molecules. However, their inherent stability can significantly impact synthetic feasibility, storage, and biological activity. This guide provides an objective, data-driven comparison of the stability of these two important classes of compounds, with a focus on acidity, susceptibility to decarboxylation, and overall ring integrity.

Acidity (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a primary indicator of the stability of its conjugate base (the carboxylate). A lower pKa value signifies a stronger acid and a more stable carboxylate anion. The electronegativity of the heteroatom within the aromatic ring (oxygen in oxazole, sulfur in thiazole) and the position of the carboxyl group influence the overall acidity.

Generally, oxazole carboxylic acids are slightly more acidic than their thiazole counterparts. This is attributed to the greater electronegativity of the oxygen atom in the oxazole ring, which exerts a stronger electron-withdrawing inductive effect, stabilizing the resulting carboxylate anion more effectively than the sulfur atom in the thiazole ring.

Table 1: Comparative pKa Values of Thiazole and Oxazole Carboxylic Acids

CompoundPredicted pKaNotes
Thiazole-4-carboxylic acid3.57 ± 0.10[1]The sulfur atom's lower electronegativity compared to oxygen results in slightly lower acidity.
Oxazole-4-carboxylic acid3.39 ± 0.10[2]The highly electronegative oxygen atom enhances the acidity of the carboxyl group.
Thiazole-2-carboxylic acid2.5 (for the conjugate acid of thiazole)[3]The pKa of the specific carboxylic acid is not readily available in the search results, but the parent ring's basicity provides context.
General Carboxylic Acids~4-5[4]Provides a baseline for comparison, indicating both heterocyclic acids are relatively strong.

Note: Many pKa values for specific isomers are predicted values from chemical databases and should be considered as such.

Decarboxylation and Thermal Stability

One of the most significant stability concerns for heterocyclic carboxylic acids is their propensity to undergo decarboxylation (loss of CO₂) upon heating or under certain catalytic conditions. This reaction is often the limiting factor in their synthesis and storage.

Oxazole Carboxylic Acids: Oxazole-based carboxylic acids are notably less stable and more prone to decarboxylation.[5] This instability is particularly pronounced in certain substituted derivatives. For example, 5-hydroxyoxazole-4-carboxylic acids are highly unstable, readily undergoing both hydrolytic ring-opening and decarboxylation.[6] The aromaticity of the oxazole ring is less pronounced than that of thiazole, making it more susceptible to reactions that disrupt the ring system.[3][7]

Thiazole Carboxylic Acids: Thiazole carboxylic acids are generally more robust and resistant to decarboxylation. The greater degree of aromaticity and π-electron delocalization in the thiazole ring imparts higher thermal stability.[3][8] While they can be induced to decarboxylate, this typically requires specific and often harsh conditions, such as the presence of metal catalysts or high temperatures.[9][10] Kinetic studies have been conducted to quantify the rates of decarboxylation for specific thiazole derivatives, indicating a measurable but slower process compared to their oxazole analogs under similar conditions.[11][12]

Table 2: General Stability and Physical Properties

PropertyThiazole Carboxylic AcidsOxazole Carboxylic AcidsReferences
General Stability More stable due to higher aromaticity.Less stable, prone to decomposition.[3][5][8][13]
Decarboxylation More resistant; often requires catalysts or high heat.More susceptible, can occur under milder conditions.[5][6][9]
Melting Point (°C) 4-Thiazolecarboxylic acid: 195-1994-Oxazolecarboxylic acid: 138-142[1]
Ring Stability High; resistant to ring-opening.Lower; more susceptible to reactions like the Wasserman rearrangement.[13]

Ring Integrity and Aromaticity

The fundamental difference in stability stems from the aromatic character of the two heterocyclic systems. The thiazole ring exhibits a greater degree of aromaticity than the oxazole ring.[3][8] This increased aromatic stabilization in thiazoles is a direct consequence of the sulfur atom's ability to participate effectively in π-electron delocalization.

This difference in aromaticity has significant chemical consequences. For instance, in a study comparing macrocycles containing either a thiazole or an oxazole ring, the thiazole-containing compound was found to be much less susceptible to degradation by singlet oxygen via a Wasserman rearrangement.[13] This highlights the superior resilience of the thiazole core to oxidative and photo-degradation pathways compared to the oxazole core.

Figure 1. Structures of Thiazole and Oxazole Carboxylic Acid Isomers. This diagram displays the common positional isomers for both heterocyclic systems.

Decarboxylation_Pathway cluster_main Conceptual Decarboxylation Pathway Start Heterocyclic Carboxylic Acid Transition Cyclic Transition State (Pericyclic Reaction) Start->Transition Heat (Δ) Intermediate Enol Intermediate Transition->Intermediate CO2 CO₂ Transition->CO2 Product Decarboxylated Heterocycle Intermediate->Product Tautomerization

Figure 2. Generalized Decarboxylation Mechanism. This pathway illustrates the concerted, cyclic mechanism common for the decarboxylation of β-keto acids and related heterocyclic systems upon heating.[14]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a highly accurate way to determine the acid dissociation constant (pKa) of a compound.[15]

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Reaction vessel (beaker)

  • Sample of thiazole or oxazole carboxylic acid (~1 mM solution)

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Prepare a 20 mL solution of the sample at a concentration of approximately 1 mM. To ensure all acidic and basic sites are in a known protonation state, acidify the solution to pH 1.8-2.0 with 0.1 M HCl.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of a weak acid.

  • Titration: Place the reaction vessel on the magnetic stirrer and immerse the pH electrode. Begin titrating the solution by adding small, precise increments of the 0.1 M NaOH solution from the burette.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (signal drift < 0.01 pH units/minute). Continue the titration until the pH reaches approximately 12-12.5.

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For more precise determination, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative curve corresponds to the equivalence point.

Protocol 2: Kinetic Analysis of Decarboxylation

This protocol outlines a general method for measuring the rate of thermal decomposition (decarboxylation).

Materials:

  • HPLC or NMR spectrometer

  • Thermostatically controlled oil bath or reaction block

  • Reaction vials with sealed caps

  • Sample of thiazole or oxazole carboxylic acid

  • High-purity solvent (e.g., DMSO, DMF)

  • Internal standard (for quantification)

Procedure:

  • Standard Curve: Prepare a series of standard solutions of the starting carboxylic acid at known concentrations and analyze them by HPLC or NMR to create a calibration curve for quantitative analysis.

  • Reaction Setup: Prepare a solution of the carboxylic acid in the chosen solvent at a known concentration. If using an internal standard, add it to the solution.

  • Kinetic Run: Place the reaction vial in the pre-heated oil bath or block set to the desired temperature (e.g., 100-150°C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by cooling the aliquot in an ice bath to stop further decomposition.

  • Analysis: Analyze each quenched aliquot by HPLC or NMR to determine the concentration of the remaining carboxylic acid.

  • Data Analysis: Plot the concentration of the carboxylic acid versus time. Determine the reaction order and calculate the rate constant (k) from the integrated rate law that best fits the data (e.g., for a first-order reaction, a plot of ln[Acid] vs. time will be linear with a slope of -k).

Conclusion

The comparative analysis reveals that thiazole carboxylic acids are demonstrably more stable than their oxazole counterparts. This enhanced stability is primarily due to the greater aromaticity of the thiazole ring, which makes it more resistant to heat-induced decarboxylation and ring-opening reactions. Researchers and drug development professionals should consider these intrinsic stability differences during molecular design and synthesis. While the oxazole ring offers unique electronic properties, its lower stability may necessitate milder reaction conditions, protective group strategies, or immediate conversion to a more stable derivative, such as an ester or amide, to prevent degradation. Conversely, the robustness of the thiazole ring provides greater flexibility in synthetic routes and contributes to the overall durability of the final molecule.

References

Thiazole-2-Carboxylic Acid Derivatives: A Comparative Efficacy Analysis of Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of functional groups is a critical step in optimizing the therapeutic potential of a lead compound. In the landscape of heterocyclic chemistry, thiazole- C-2 carboxylic acid derivatives have emerged as a versatile scaffold exhibiting a wide range of biological activities. This guide provides an objective comparison of the efficacy of two key classes of these derivatives: esters and amides, supported by experimental data to inform structure-activity relationship (SAR) studies and guide future drug design.

The core of this analysis lies in the direct comparison of molecules where only the ester or amide functionality at the C-2 position of the thiazole ring differs, while the rest of the molecular structure remains constant. This approach allows for a more definitive assessment of the impact of this specific functional group on biological activity.

Comparative Efficacy Data

The following table summarizes the available quantitative data from studies that have directly compared the biological activities of Thiazole-2-carboxylic acid esters and amides.

Compound ID Functional Group Biological Activity Assay/Model Potency (IC₅₀/MIC) Reference
Pyrazole-Thiazole DerivativeEthyl EsterAntibacterialNot SpecifiedBaseline[1]
Pyrazole-Thiazole DerivativeEthyl AmideAntibacterialNot SpecifiedTwice as potent as the corresponding ethyl ester [1]

Note: The available literature with direct, side-by-side comparisons is currently limited. This table will be updated as more comparative studies become available.

Key Findings and Structure-Activity Relationship Insights

From the available comparative data, a significant trend emerges in the realm of antibacterial activity. A study focusing on pyrazole-thiazole derivatives demonstrated that the ethyl amide compounds are twice as potent as the corresponding ethyl esters [1]. This suggests that for antibacterial applications, the amide functionality at the C-2 position of the thiazole ring may be more favorable for enhancing efficacy.

The increased potency of the amide derivatives could be attributed to several factors:

  • Hydrogen Bonding: The N-H bond in the amide group can act as a hydrogen bond donor, potentially forming crucial interactions with biological targets that are not possible with the ester linkage.

  • Metabolic Stability: Amides are generally more resistant to hydrolysis by esterases compared to esters, which could lead to improved bioavailability and a longer duration of action in vivo.

  • Conformational Rigidity: The planar nature of the amide bond can influence the overall conformation of the molecule, potentially locking it into a bioactive conformation that binds more effectively to its target.

It is important to note that this observation is based on a specific structural scaffold and a particular biological activity. Further direct comparative studies across a wider range of this compound derivatives and diverse biological targets, such as anticancer and antifungal activities, are necessary to establish a more comprehensive understanding of the structure-activity relationship.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial.

General Synthesis of this compound Esters and Amides

The synthesis of the core this compound is a foundational step. Subsequent esterification or amidation reactions are then performed to yield the target compounds.

Workflow for Synthesis:

SynthesisWorkflow Start Starting Materials Thiazole_Acid This compound Synthesis Start->Thiazole_Acid Esterification Esterification Thiazole_Acid->Esterification Amidation Amidation Thiazole_Acid->Amidation Ester_Product This compound Ester Esterification->Ester_Product Amide_Product This compound Amide Amidation->Amide_Product

Caption: General synthetic workflow for this compound esters and amides.

Synthesis of this compound Ethyl Ester: A typical procedure involves the reaction of the corresponding this compound with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by neutralization, extraction with an organic solvent, and purification by column chromatography to yield the desired ethyl ester.

Synthesis of this compound Amides: The synthesis of amides can be achieved by first converting the this compound to its more reactive acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the desired amine in the presence of a base, such as triethylamine or pyridine, to yield the corresponding amide. Purification is typically performed by recrystallization or column chromatography.

Biological Assays

Antibacterial Activity Assay (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.

Experimental Workflow for MIC Determination:

MIC_Workflow Preparation Prepare serial dilutions of compounds Inoculation Inoculate with bacterial suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for visible bacterial growth Incubation->Observation MIC_Determination Determine MIC (lowest concentration with no growth) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Briefly, serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The precise molecular targets and signaling pathways affected by these thiazole derivatives are often the subject of further investigation. For compounds exhibiting anticancer activity, a common area of exploration is their impact on cell cycle regulation and apoptosis.

Hypothetical Signaling Pathway for Anticancer Activity:

Anticancer_Pathway Thiazole_Derivative Thiazole Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) Thiazole_Derivative->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Effector->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of a thiazole derivative.

Conclusion and Future Directions

The current evidence, although limited, suggests that this compound amides may hold an advantage over their ester counterparts in the development of new antibacterial agents. This highlights the critical role of the C-2 substituent in modulating the biological activity of the thiazole scaffold.

To build a more comprehensive understanding, future research should focus on:

  • Direct Comparative Studies: Synthesizing and evaluating both ester and amide derivatives of the same this compound core against a broader range of biological targets, including cancer cell lines and fungal pathogens.

  • Quantitative SAR: Performing detailed quantitative structure-activity relationship studies to correlate physicochemical properties with biological efficacy.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways to understand the basis for the observed differences in potency between esters and amides.

By systematically exploring these avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and accelerate the development of novel and effective drugs.

References

A Comparative Guide to the Cross-Reactivity of Thiazole-2-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes. Understanding the cross-reactivity of these inhibitors is paramount in drug development to anticipate potential off-target effects and to discover novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, with a focus on their activity against various protein kinases and other key enzymes.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of representative this compound derivatives and related thiazole-based compounds against a panel of enzymes. This data, compiled from various studies, highlights the diverse inhibitory profiles and potential for cross-reactivity.

Compound ClassInhibitor ExamplePrimary Target(s)IC50 (µM)Off-Target(s)IC50 (µM)Reference(s)
Thiazole CarboxamidesCompound 2aCOX-20.958COX-12.65[1]
Compound 2bCOX-20.191COX-10.239[1]
Compound 2hCOX-2(81.5% inhibition at 5 µM)COX-1(58.2% inhibition at 5 µM)[2]
1,3-Thiazole-5-carboxylic Acid DerivativesCompound 33CK20.4--[3]
Thiazole DerivativesCompound 18PI3K/mTOR pathway0.50 - 4.75 (cell-based)--[3]
Compound 19PI3Ks and mTORC10.30 - 0.45 (cell-based)--[3]
Compound 40B-RAFV600E0.0231--[3]
Compound 42GSK-3β0.00029--[3]
Thiazole-Coumarin HybridsCompound 6aPI3K0.131EGFR, mTOR0.184, 0.719[3]

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Cascade

Thiazole-based inhibitors have been shown to frequently target the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[2][3][4] Inhibition of key kinases within this pathway, such as PI3K and mTOR, can lead to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation inhibition removed Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway with inhibition points.

Experimental Protocols

In Vitro Kinase Cross-Reactivity Profiling

This protocol describes a general method for determining the cross-reactivity of a this compound-based inhibitor against a panel of protein kinases using a fluorescence-based assay.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP (or ADP produced) by adding the detection reagents according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a method for assessing the inhibitory activity of this compound derivatives against COX-1 and COX-2.[2]

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX inhibitor screening assay kit (e.g., Cayman Chemical)

  • 96-well microplate

  • Plate reader capable of colorimetric or fluorometric detection

Procedure:

  • Prepare dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test inhibitor dilutions to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the prostaglandin production using the detection method provided in the kit (e.g., by measuring the absorbance or fluorescence).

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition versus the inhibitor concentration.

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.

Cross_Reactivity_Workflow Start Test Compound (this compound derivative) PrimaryScreen Primary Screen (Single high concentration against kinase panel) Start->PrimaryScreen DataAnalysis1 Data Analysis (Calculate % Inhibition) PrimaryScreen->DataAnalysis1 HitSelection Hit Identification (% Inhibition > Threshold, e.g., 50%) DataAnalysis1->HitSelection DoseResponse Dose-Response Assay (Serial dilutions of hits against selected kinases) HitSelection->DoseResponse Hits NoHit No Significant Off-Target Activity HitSelection->NoHit Non-hits DataAnalysis2 IC50 Determination (Generate dose-response curves) DoseResponse->DataAnalysis2 SelectivityProfile Selectivity Profile Generation DataAnalysis2->SelectivityProfile

Workflow for kinase cross-reactivity screening.

References

A Head-to-Head Comparison of Purification Techniques for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of thiazole derivatives is paramount to ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. The synthesis of these valuable heterocyclic compounds often yields a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, robust purification strategies are essential. This guide provides an objective comparison of common purification techniques for thiazole derivatives, supported by experimental data and detailed protocols.

Key Purification Techniques: A Comparative Overview

The choice of purification method depends on several factors, including the physicochemical properties of the thiazole derivative (e.g., polarity, solubility, crystallinity), the nature of the impurities, and the desired scale of purification. The most frequently employed techniques are recrystallization, column chromatography, and solid-phase extraction (SPE).

Data Presentation: Quantitative Comparison of Purification Methods

The following table summarizes the performance of different purification techniques for representative thiazole derivatives based on available data. It is important to note that the reported yields for recrystallization often reflect the overall yield of the synthesis process, which includes the purification step.

Purification TechniqueThiazole DerivativePurity AchievedYield/RecoveryReference
Recrystallization 2-Aminothiazole99.9%88.9% (overall synthesis yield)[1]
2-Aminothiazole99.9%85.2% (overall synthesis yield)[1]
2-Aminothiazole99.8%92.6% (overall synthesis yield)[1]
2-Amino-4-(2'-bromophenyl)-thiazoleNot specified85% (overall synthesis yield)[2]
Column Chromatography Thiazolo[4,5-b]pyridine derivativesHigh (not quantified)Good overall yields[3]
Solid-Phase Extraction Thiabendazole (a benzimidazole derivative with a thiazole moiety)Not specified>90% Recovery[4]

Note: Direct head-to-head comparative studies with quantitative data for the purification of the same thiazole derivative using different methods are scarce in the literature. The data presented is compiled from various synthesis reports.

In-Depth Look at Purification Techniques

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid, crystalline thiazole derivatives.[5] The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[5]

Advantages:

  • Can yield very high purity products, often exceeding what can be achieved with column chromatography.[6]

  • Relatively inexpensive and scalable.[5]

  • Simple procedure.[5]

Disadvantages:

  • Only applicable to solid, crystalline compounds.[7]

  • Can be time-consuming, especially if multiple recrystallizations are needed to achieve the desired purity.[7]

  • Product loss is inherent in the mother liquor, which can lead to lower recovery yields.[7]

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[7] It is particularly useful for purifying non-crystalline oils or for separating mixtures of compounds with similar polarities.[7]

Advantages:

  • Applicable to a wide range of compounds, including non-crystalline materials.[7]

  • Can separate complex mixtures of compounds.[8]

  • High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for both analytical and preparative separations.[9]

Disadvantages:

  • Can be more expensive and time-consuming than recrystallization, especially for large-scale purifications.[7]

  • Requires the use of larger volumes of solvents.

  • The selection of the appropriate stationary and mobile phases can require significant optimization.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a sample preparation technique that can be used for the purification and concentration of analytes from complex mixtures.[10] It utilizes a solid sorbent to selectively retain the target compound or the impurities.[10]

Advantages:

  • Fast and can be automated.[10]

  • Reduces solvent consumption compared to traditional liquid-liquid extraction.[10]

  • A wide variety of sorbents are available for different applications.[10]

Disadvantages:

  • Typically used for sample cleanup and pre-concentration rather than for bulk purification.

  • The capacity of the sorbent is limited.

Experimental Protocols

General Protocol for Recrystallization of a Thiazole Derivative

This protocol provides a general guideline for the recrystallization of a solid thiazole derivative. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: The ideal solvent is one in which the thiazole derivative is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common solvents for thiazole derivatives include ethanol, methanol, benzene, and acetone/hexane mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude thiazole derivative in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Column Chromatography of a Thiazole Derivative

This protocol outlines a general procedure for the purification of a thiazole derivative using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring even packing without any air bubbles.

  • Sample Loading: Dissolve the crude thiazole derivative in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully add the dried, sample-adsorbed silica gel to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified thiazole derivative.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the purity of a thiazole derivative using reverse-phase HPLC.[3][9]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength appropriate for the specific thiazole derivative (e.g., 254 nm).[3]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified thiazole derivative in the mobile phase or a compatible solvent (e.g., acetonitrile).[9] Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Many thiazole derivatives exhibit their biological activity by interacting with specific signaling pathways. For instance, some thiazole-containing compounds are known to inhibit Receptor Tyrosine Kinases (RTKs), which play a crucial role in cancer progression.[11][12] The following diagram illustrates a simplified workflow for the purification and subsequent biological evaluation of a thiazole derivative targeting an RTK signaling pathway.

Purification and Biological Evaluation Workflow for a Thiazole-Based RTK Inhibitor cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_bioassay Biological Evaluation Crude Thiazole Derivative Crude Thiazole Derivative Recrystallization Recrystallization Crude Thiazole Derivative->Recrystallization Column Chromatography Column Chromatography Crude Thiazole Derivative->Column Chromatography SPE SPE Crude Thiazole Derivative->SPE HPLC HPLC Recrystallization->HPLC Column Chromatography->HPLC SPE->HPLC In vitro Kinase Assay In vitro Kinase Assay HPLC->In vitro Kinase Assay >95% Purity TLC TLC TLC->Column Chromatography Monitoring NMR NMR NMR->HPLC Structural Confirmation Cell-Based Assays Cell-Based Assays In vitro Kinase Assay->Cell-Based Assays

Caption: General workflow for purification and biological evaluation of thiazole derivatives.

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy.[13][14][15] Some thiazole derivatives have been developed as inhibitors of VEGFR.[16] The diagram below illustrates a simplified representation of the VEGFR signaling pathway.

Simplified VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene Expression Gene Expression Akt->Gene Expression Promotes Cell Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Expression Promotes Proliferation & Migration

References

Safety Operating Guide

Proper Disposal of Thiazole-2-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Thiazole-2-carboxylic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides a clear, procedural approach to the safe disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1][2] Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]To protect eyes from dust or splashes.
Hand Protection Chemical-impermeable gloves.[3]To prevent skin contact.
Body Protection Appropriate protective clothing to prevent skin exposure.[1]To minimize the risk of accidental skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulates filter conforming to EN 143 is recommended.[1][2]To prevent inhalation of dust.

Step-by-Step Disposal Protocol

The primary and universally recommended method for the disposal of this compound is to use an approved waste disposal plant.[1][2][4][5] Adherence to local, state, and federal environmental regulations is mandatory.[5][6]

1. Waste Identification and Segregation:

  • Characterize the waste: Is it pure this compound, a solution, or mixed with other chemicals?

  • Segregate the waste: Do not mix this compound waste with incompatible materials. It is incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.

  • Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound".

2. Containerization:

  • Use a closable, properly labeled salvage container for disposal.[6]

  • Ensure the container is tightly closed to prevent leaks or spills and stored in a cool, well-ventilated area.[1][2][6]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal service.

4. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical according to your laboratory's standard operating procedures.

5. Accidental Spill or Release:

  • In the event of a spill, avoid breathing dust and ensure adequate ventilation.[3]

  • Prevent the spill from entering drains or waterways.[4][5][6]

  • For cleanup, use an inert material to absorb or sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe assess_waste Assess Waste: Pure solid, solution, or mixture? segregate Segregate and Label Waste Container assess_waste->segregate ppe->assess_waste spill Accidental Spill? segregate->spill ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor decontaminate Decontaminate Work Area and Wash Hands ehs->decontaminate spill->ehs No cleanup Follow Spill Cleanup Protocol: - Ventilate area - Use inert absorbent - Prevent entry to drains spill->cleanup Yes cleanup->segregate end End: Proper Disposal decontaminate->end

References

Personal protective equipment for handling Thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Thiazole-2-carboxylic acid (CAS No: 14190-59-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Chemical Hazards: this compound is considered hazardous.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3] Inhalation may also cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryRecommended EquipmentStandards and Specifications
Eye & Face Protection Chemical safety goggles. A face shield should be worn if splashing or significant dust generation is likely.Goggles should meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin & Body Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Ensure gloves are inspected before use and changed frequently.Select gloves tested to a relevant standard (e.g., EN 374, US F739).[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. Work should be conducted in a chemical fume hood.Recommended filter type: Particulates filter conforming to EN 143.[1][2]

Operational and Disposal Plans

Safe Handling Protocol:

Adherence to a strict handling protocol is vital for safety. The workflow below outlines the necessary steps for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup prep_start Start: Review SDS and Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->prep_ppe prep_hood Prepare and Verify Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound Inside Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Surface handle_transfer->cleanup_decon Proceed to Cleanup cleanup_disposal Dispose of Contaminated Materials in Labeled Waste Container cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE Correctly cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_end End cleanup_wash->cleanup_end

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Inhalation: Move the individual to fresh air and keep them at rest in a comfortable breathing position.[1][2] If the person feels unwell, call a poison control center or a doctor.[1][2]

  • Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[1][2] Rinse the mouth with water.[1][2]

Spill Management:

In the event of a spill, evacuate personnel to a safe area.[5] Wearing appropriate PPE, prevent further leakage if it is safe to do so.[5] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Ensure the area is well-ventilated.[5] Do not allow the chemical to enter drains.[2][5]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] The recommended storage temperature is -20°C.[6] The product should be stored locked up and under an inert atmosphere.[1][2]

  • Disposal: All waste materials, including the compound and any contaminated items, must be disposed of at an approved waste disposal facility.[1][2] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not dispose of it in drains.[2][7]

PPE Selection Logic

The selection of appropriate PPE is contingent on the specific task and the potential for exposure. The following diagram illustrates the decision-making process for PPE selection when handling this compound.

Caption: Decision Diagram for Selecting Appropriate PPE.

References

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